molecular formula C8H7NO B1343183 3-Ethynyl-5-methoxypyridine CAS No. 686768-50-3

3-Ethynyl-5-methoxypyridine

Cat. No.: B1343183
CAS No.: 686768-50-3
M. Wt: 133.15 g/mol
InChI Key: YZVXHJYUMFFDQQ-UHFFFAOYSA-N
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Description

3-Ethynyl-5-methoxypyridine (CAS 686768-50-3) is a high-value pyridine-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a molecular formula of C8H7NO and a molecular weight of 133.15 g/mol . Its structure incorporates both an ethynyl group and a methoxy group on the pyridine ring, making it a versatile intermediate for various synthetic transformations, such as metal-catalyzed coupling reactions (e.g., Sonogashira, Click chemistry) and serving as a key scaffold for the synthesis of more complex molecules . As a specialized building block, it is primarily used in the construction of potential pharmaceutical candidates and other biologically active compounds . The compound is characterized by its SMILES notation (COC1=CN=CC(=C1)C#C) and InChIKey (YZVXHJYUMFFDQQ-UHFFFAOYSA-N) . Researchers should note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be followed when handling this material. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVXHJYUMFFDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610727
Record name 3-Ethynyl-5-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686768-50-3
Record name 3-Ethynyl-5-methoxypyridine
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Record name 3-ethynyl-5-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-5-methoxypyridine: Synthesis, Properties, and Applications in Neurotherapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Ethynyl-5-methoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity and applications, and outlines essential safety information. The content is structured to offer not just data, but also field-proven insights into the practical application of this compound in a research and development setting.

Core Compound Identification and Properties

CAS Number: 686768-50-3[1]

Molecular Formula: C₈H₇NO[1]

Molecular Weight: 133.15 g/mol [1]

This compound is a substituted pyridine derivative characterized by the presence of an ethynyl group at the 3-position and a methoxy group at the 5-position. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable synthon in organic chemistry, particularly for the construction of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 686768-50-3[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance Off-white to light yellow solidInferred from similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.Inferred from structural analogs
Predicted XlogP 1.1[2]

Synthesis of this compound: A Practical Approach via Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction involves the coupling of a suitable 3-halo-5-methoxypyridine with a protected or terminal acetylene source.

The choice of the halogen at the 3-position of the pyridine ring is critical, with iodides being the most reactive, followed by bromides and then chlorides. For practical and economic reasons, 3-bromo-5-methoxypyridine is a commonly used starting material.

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a dihalopyridine.

G A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B Nucleophilic Aromatic Substitution C This compound B->C Sonogashira Coupling F Deprotection C->F Removal of TMS group D Sodium Methoxide D->B E Ethynyltrimethylsilane E->C

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 3-bromo-5-methoxypyridine and ethynyltrimethylsilane, followed by deprotection.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

A common precursor, 3-bromo-5-methoxypyridine, can be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.[4]

  • Reagents and Equipment: 3,5-dibromopyridine, sodium methoxide, dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • Dissolve 3,5-dibromopyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric amount of sodium methoxide to the solution.

    • Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-methoxypyridine.

Step 2: Sonogashira Coupling

  • Reagents and Equipment: 3-bromo-5-methoxypyridine, ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), Schlenk flask or sealed tube, magnetic stirrer.

  • Procedure:

    • To a Schlenk flask or sealed tube, add 3-bromo-5-methoxypyridine, PdCl₂(PPh₃)₂ (typically 2-5 mol%), and CuI (typically 1-3 mol%) under an inert atmosphere.

    • Add anhydrous THF and TEA as the solvent and base, respectively.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add ethynyltrimethylsilane (typically 1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-5-methoxypyridine.

Step 3: Deprotection of the Silyl Group

  • Reagents and Equipment: 3-((trimethylsilyl)ethynyl)-5-methoxypyridine, potassium carbonate or tetrabutylammonium fluoride (TBAF), methanol or THF, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the silyl-protected intermediate in methanol or THF.

    • Add a mild base such as potassium carbonate or a fluoride source like TBAF.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Reactivity and Spectroscopic Characterization

The reactivity of this compound is dominated by the terminal alkyne and the pyridine ring. The ethynyl group can undergo various reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and reductions. The pyridine nitrogen provides a site for protonation or alkylation and can influence the reactivity of the ring through its electron-withdrawing nature.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm), a singlet for the methoxy group protons (typically δ 3.8-4.0 ppm), and a singlet for the acetylenic proton (typically δ 3.0-3.5 ppm).
¹³C NMR Aromatic carbons (typically δ 120-160 ppm), the methoxy carbon (typically δ 55-60 ppm), and two acetylenic carbons (typically δ 70-90 ppm).
IR (Infrared) A sharp, weak absorption band for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), and characteristic C-O and aromatic C-H and C=C/C=N stretches.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.15).

Application in Drug Development: A Focus on mGluR5 Antagonism

A significant application of this compound lies in its use as a key building block for the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[6][7]

Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including:

  • Anxiety and Depression[8]

  • Chronic Pain[7]

  • Drug Addiction and Withdrawal[6]

  • Fragile X Syndrome[8]

  • Parkinson's Disease[5]

  • Schizophrenia[9]

The mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.

G cluster_0 Cell Membrane cluster_1 Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, CREB) Ca->Downstream PKC->Downstream

Caption: Simplified mGluR5 signaling pathway.

By acting as negative allosteric modulators, compounds derived from this compound can attenuate this signaling cascade, offering a therapeutic strategy to normalize aberrant neuronal activity associated with the aforementioned disorders.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Statements: [10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and its utility in the construction of potent mGluR5 antagonists underscore its importance in the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this important chemical entity.

References

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  • Busse, C. S., et al. (2004). The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in rodent models of anxiety. Neuropsychopharmacology, 29(11), 1971-1979.
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  • Zhu, H., et al. (2006). In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). Neuroscience Letters, 391(3), 91-95.
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  • ResearchGate. (n.d.). Physical, IR and 31 P NMR data of compounds 5*. Retrieved from [Link]

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  • MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(7), 1642.
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A Guide to the Synthesis of 3-Ethynyl-5-methoxypyridine: A Key Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-Ethynyl-5-methoxypyridine from its precursor, 3-bromo-5-methoxypyridine. This transformation is a critical step in the development of various neurologically active compounds and molecular probes. The core of this synthesis relies on the robust and versatile Sonogashira cross-coupling reaction, followed by a straightforward deprotection step. This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and provides step-by-step experimental procedures designed for reproducibility and scalability. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its structure is a key component in a class of potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, making them a prime target for drug development. For instance, the well-known PET radioligand [¹¹C]M-PEPy, used for imaging mGluR5 in the brain, incorporates this very moiety.[1]

The synthesis of this valuable intermediate is most effectively achieved from the readily available 3-bromo-5-methoxypyridine.[1][2][3] The introduction of the ethynyl group is accomplished via a palladium and copper co-catalyzed cross-coupling reaction, a method pioneered by Kenkichi Sonogashira, which has become a cornerstone of modern organic synthesis for its reliability and mild reaction conditions.[4][5][6] This guide will walk through the strategic decisions and practical execution of this two-step synthesis.

Overall Synthetic Strategy

The conversion of 3-bromo-5-methoxypyridine to this compound is executed in two primary stages:

  • Sonogashira Coupling: The aryl bromide is coupled with a protected alkyne, specifically trimethylsilylacetylene (TMSA). Using a protected alkyne is a crucial strategic decision to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), which can occur with terminal alkynes in the presence of copper catalysts.[7]

  • Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild basic conditions to unveil the desired terminal alkyne.

This workflow is visualized in the diagram below.

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Deprotection A 3-bromo-5-methoxypyridine C (5-methoxypyridin-3-yl)(trimethylsilyl)acetylene A->C Pd(PPh₃)₄, CuI, Diisopropylamine, THF B Trimethylsilylacetylene (TMSA) D This compound C->D K₂CO₃, Methanol

Caption: Overall two-step synthetic workflow.

Part 1: The Sonogashira Coupling Reaction

The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds.[8] It operates through a synergistic interplay of two distinct, yet interconnected, catalytic cycles involving palladium and copper.[5][9]

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process can be broken down as follows:

  • Palladium Cycle (The Cross-Coupling Engine):

    • Reductive Elimination: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is first reduced in situ to the active Pd(0) species.[5]

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromo-5-methoxypyridine, forming a Pd(II)-aryl complex.

    • Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II)-aryl complex. This is often the rate-determining step.[5][10]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.

  • Copper Cycle (The Alkyne Activator):

    • π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the alkyne (TMSA), increasing the acidity of its terminal proton.[5][7]

    • Deprotonation: The amine base deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate. This species is now primed for the transmetalation step.[5]

The interplay between these cycles allows the reaction to proceed under mild conditions with high efficiency.[4]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR' pd_trans->product Reductive Elimination cu_alkyne R'C≡CH • CuI cu_acetylide R'C≡C-Cu cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox alkyne R'C≡CH alkyne->cu_alkyne π-Complexation ArBr Ar-Br (3-bromo-5-methoxypyridine)

Caption: The dual catalytic cycles of the Sonogashira reaction.

This protocol is optimized for high yield and purity.[11]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
3-bromo-5-methoxypyridineC₆H₆BrNO188.02-2.0 g10.641.0
TrimethylsilylacetyleneC₅H₁₀Si98.220.69 g/mL2.3 mL16.01.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-368 mg0.320.03
Copper(I) IodideCuI190.45-61 mg0.320.03
Diisopropylamine (DIPA)C₆H₁₅N101.190.722 g/mL10 mL-Solvent
Tetrahydrofuran (THF)C₄H₈O72.11-25 mL-Solvent

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (2.0 g), tetrakis(triphenylphosphine)palladium(0) (368 mg), and copper(I) iodide (61 mg).

  • Seal and Purge: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can lead to catalyst degradation and alkyne homocoupling.[12]

  • Solvent Addition: Add anhydrous THF (25 mL) and diisopropylamine (10 mL) via cannula or syringe. Stir to dissolve the solids, resulting in a yellowish, turbid mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the initial exotherm and improve selectivity.

  • Alkyne Addition: Add trimethylsilylacetylene (2.3 mL) dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under the inert atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Upon completion, dilute the mixture with 50 mL of diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to yield (5-methoxypyridin-3-yl)(trimethylsilyl)acetylene as a solid or oil.

Part 2: Silyl Group Deprotection

The final step is the removal of the TMS group to furnish the terminal alkyne. This must be done under conditions mild enough to not affect the methoxy-pyridine core. A simple and effective method is using potassium carbonate in methanol.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
(5-methoxypyridin-3-yl)(trimethylsilyl)acetyleneC₁₁H₁₅NOSi205.332.1 g10.231.0
Potassium CarbonateK₂CO₃138.211.4 g10.231.0
MethanolCH₃OH32.0450 mL-Solvent

Procedure:

  • Dissolution: Dissolve the silylated intermediate (2.1 g) in methanol (50 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.4 g) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material has been fully consumed.

  • Work-up: Once complete, remove the methanol under reduced pressure.

  • Extraction: Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by a short plug of silica gel if necessary, affording this compound.

Conclusion

The synthesis of this compound from 3-bromo-5-methoxypyridine is a reliable and efficient process rooted in the well-established Sonogashira coupling. The strategic use of a protected alkyne followed by a mild deprotection step ensures high yields and minimizes side-product formation. This guide provides a robust framework, grounded in mechanistic principles, to empower researchers in the synthesis of this and other valuable alkynyl-substituted heterocycles for applications in drug discovery and beyond.

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An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-ethynyl-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies and data from analogous structures to offer a robust analytical framework for researchers. The guide details a plausible synthetic route, predicted nuclear magnetic resonance (NMR) and infrared (IR) spectra, and predicted mass spectrometry (MS) data.

Introduction

This compound is a substituted pyridine derivative featuring two key functional groups: a methoxy group and an ethynyl group. These functionalities impart unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The pyridine ring itself is a common scaffold in drug discovery. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the characterization of its downstream products.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be logically approached through a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A plausible synthetic pathway would involve the coupling of a halogenated methoxypyridine precursor with a protected alkyne.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 3-bromo-5-methoxypyridine 3-bromo-5-methoxypyridine Sonogashira Coupling Sonogashira Coupling 3-bromo-5-methoxypyridine->Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling TMS-protected intermediate TMS-protected intermediate Sonogashira Coupling->TMS-protected intermediate Deprotection Deprotection TMS-protected intermediate->Deprotection This compound This compound Deprotection->this compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) This compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) This compound->Mass_Spectrometry IR_Spectroscopy Infrared Spectroscopy (IR) This compound->IR_Spectroscopy Structural_Elucidation Structural_Elucidation NMR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation IR_Spectroscopy->Structural_Elucidation

Caption: A conceptual workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative protocol for the synthesis of this compound, adapted from established methodologies for similar compounds[1].

Step 1: Sonogashira Coupling

  • To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add ethynyltrimethylsilane (1.2 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (0.1 eq).

  • Add a base, typically a hindered amine like triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture.

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or THF.

  • Add a deprotecting agent, for instance, potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G

Caption: Molecular structure of this compound with atom numbering for NMR peak assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit the following key signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.3Doublet of doublets1HH-2The proton at position 2 is deshielded by the adjacent nitrogen atom and shows small coupling to H-4 and H-6.
~8.2Doublet of doublets1HH-6The proton at position 6 is also deshielded by the nitrogen and will show coupling to H-2 and H-4.
~7.2Triplet1HH-4The proton at position 4 is coupled to both H-2 and H-6.
~3.9Singlet3H-OCH₃The methoxy protons are in a shielded environment and appear as a singlet.
~3.1Singlet1H-C≡CHThe acetylenic proton is typically found in this region and appears as a singlet.
Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule:

Predicted Chemical Shift (ppm)AssignmentRationale
~156C-5The carbon attached to the electron-donating methoxy group is significantly deshielded.
~148C-2The carbon adjacent to the nitrogen atom is deshielded.
~145C-6The other carbon adjacent to the nitrogen is also deshielded.
~122C-4The chemical shift of this carbon is influenced by the surrounding substituents.
~118C-3The carbon bearing the ethynyl group.
~83-C ≡CHThe sp-hybridized carbon of the alkyne attached to the pyridine ring.
~78-C≡C HThe terminal sp-hybridized carbon of the alkyne.
~56-OC H₃The carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from databases such as PubChem[2].

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The monoisotopic mass of C₈H₇NO is 133.0528 g/mol . High-resolution mass spectrometry should be able to confirm this with high accuracy.

IonPredicted m/z
[M+H]⁺134.0600
[M+Na]⁺156.0420
[M+K]⁺172.0159
Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 133 would be expected. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 118, or the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a characteristic fragmentation for pyridines.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the alkyne, aromatic ring, and ether linkages.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3300C-H stretchTerminal Alkyne (-C≡C-H)
~2100C≡C stretchAlkyne
~1600, ~1470C=C and C=N stretchPyridine Ring
~1250C-O-C asymmetric stretchAryl Ether (-O-CH₃)
~1030C-O-C symmetric stretchAryl Ether (-O-CH₃)
~3050C-H stretchAromatic C-H
~2950, ~2850C-H stretchMethyl C-H (-CH₃)

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation. The predicted NMR, MS, and IR data serve as a valuable reference for researchers working with this compound, aiding in its identification and characterization. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. (n.d.). ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-Ethynyl-5-methoxypyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: 3-Ethynyl-5-methoxypyridine is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its rigid, planar structure, incorporating both a basic nitrogen atom in the pyridine ring and a reactive ethynyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The methoxy group further modulates its electronic and steric properties, potentially influencing its binding affinity to biological targets. As with any promising drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, drawing upon established principles and methodologies in pharmaceutical sciences.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, while an understanding of its solubility in organic solvents is crucial for purification, formulation, and analytical method development.

Aqueous Solubility Determination

The aqueous solubility of this compound should be determined across a physiologically relevant pH range to mimic its potential journey through the gastrointestinal tract. A shake-flask method, as recommended by regulatory guidelines, is a robust approach.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (simulated intestinal fluid, fasted state), and 6.8 (simulated intestinal fluid, fed state).

  • Sample Preparation: Add an excess of this compound to each buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

Data Presentation: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
1.225Experimental DataHPLC
4.525Experimental DataHPLC
6.825Experimental DataHPLC
1.237Experimental DataHPLC
4.537Experimental DataHPLC
6.837Experimental DataHPLC

Workflow for Aqueous Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound A->B Combine C Agitate at Constant Temp B->C Incubate D Centrifuge C->D Separate Phases E Filter Supernatant D->E Isolate Soluble Fraction F Quantify by HPLC E->F Prepare for Analysis cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (60°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Analyze by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 3-ethynyl-5-hydroxypyridine.

  • Reactions of the Ethynyl Group: The ethynyl group is susceptible to hydration, particularly under acidic conditions, which could lead to the formation of an acetyl group. It can also undergo oxidation.

  • Pyridine Ring Modifications: The pyridine ring itself is generally stable, but under harsh oxidative conditions, N-oxide formation or ring opening could occur.

The identification of degradation products using techniques like LC-MS/MS is crucial to confirm these pathways.

Data Presentation: Forced Degradation of this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60 °CExp. DataExp. DataExp. Data
0.1 M NaOH, 60 °CExp. DataExp. DataExp. Data
3% H₂O₂, RTExp. DataExp. DataExp. Data
Thermal (60 °C)Exp. DataExp. DataExp. Data
Photolytic (ICH Q1B)Exp. DataExp. DataExp. Data

Part 3: Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability testing.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of each.

Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Vol. 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. [2]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the solubility and stability of this compound. By following these protocols, researchers and drug development professionals can generate the critical data necessary to advance this promising compound through the development pipeline. The emphasis on established methodologies and a deep understanding of the underlying scientific principles will ensure the generation of reliable and defensible data for regulatory submissions and formulation design.

References

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

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3-Ethynyl-5-methoxypyridine: A Versatile Heterocyclic Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with precisely tailored properties are of paramount importance. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, substituted pyridines are a privileged scaffold due to their presence in numerous bioactive molecules and their ability to engage in a variety of chemical transformations. This guide provides a comprehensive technical overview of 3-ethynyl-5-methoxypyridine, a highly functionalized heterocyclic building block.

The strategic placement of the methoxy and ethynyl groups on the pyridine ring at the 3- and 5-positions offers a unique combination of reactivity and structural features. The terminal alkyne is a versatile handle for a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira cross-coupling reactions. The methoxy group, a key modulator of electronic properties, can also serve as a potential site for modification, such as demethylation to reveal a pyridinol moiety for further functionalization. This guide will delve into the synthesis, physicochemical properties, key reactions, and diverse applications of this compound, providing researchers with the foundational knowledge to leverage its potential in their synthetic endeavors.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 686768-50-3[1]
Appearance Likely a solid or oil at room temperature. The precursor, 3-bromo-5-methoxypyridine, is a white to almost white powder or lump with a melting point of 29-35 °C.[2][3]-
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane.[4] Its solubility in water is likely limited.[4]-
Predicted XlogP 1.1 - 1.6[5][6]
Predicted Collision Cross Section [M+H]⁺: 123.7 Ų[7]

Synthesis of this compound

The most common and efficient route for the synthesis of this compound involves a two-step process starting from 3,5-dibromopyridine. The first step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Sonogashira cross-coupling reaction to install the ethynyl group.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with a methoxide source.

Diagram of the Synthesis of 3-Bromo-5-methoxypyridine

G cluster_0 Synthesis of 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine Reagents Sodium Methoxide (CH₃ONa) DMF, Heat 3,5-Dibromopyridine->Reagents 3-Bromo-5-methoxypyridine Reagents->3-Bromo-5-methoxypyridine

Caption: Synthesis of the key intermediate, 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

This protocol is based on established procedures for the methoxylation of dihalopyridines.[8]

  • Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal to anhydrous methanol. The reaction is exothermic and should be performed with caution.

  • Reaction Setup: To a solution of 3,5-dibromopyridine in an appropriate solvent such as dimethylformamide (DMF), add the freshly prepared sodium methoxide solution.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) for several hours.[8] The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.

Step 2: Sonogashira Coupling to Yield this compound

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] In this case, 3-bromo-5-methoxypyridine is coupled with a protected alkyne, typically trimethylsilylacetylene, followed by deprotection.

Diagram of the Sonogashira Coupling and Deprotection

G cluster_1 Sonogashira Coupling and Deprotection 3-Bromo-5-methoxypyridine Reagents1 Trimethylsilylacetylene Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) 3-Bromo-5-methoxypyridine->Reagents1 Protected_Product 3-((Trimethylsilyl)ethynyl)-5-methoxypyridine Reagents1->Protected_Product Reagents2 Deprotection (e.g., K₂CO₃, MeOH or TBAF) Protected_Product->Reagents2 Final_Product Reagents2->Final_Product

Caption: Two-step sequence to synthesize this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a general procedure adapted from known Sonogashira coupling reactions on substituted pyridines.[10]

  • Reaction Setup: To a solution of 3-bromo-5-methoxypyridine in a suitable solvent (e.g., tetrahydrofuran (THF) or triethylamine), add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), the copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine). The reaction should be carried out under an inert atmosphere.

  • Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification of Silyl-Protected Intermediate: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-5-methoxypyridine, can be purified by column chromatography.

  • Deprotection: The purified silyl-protected intermediate is dissolved in a suitable solvent such as methanol, and a base like potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete.

  • Final Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound, which can be further purified if necessary.

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a valuable building block for the synthesis of a wide range of complex molecules.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site of reactivity, enabling the construction of diverse molecular scaffolds.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The ethynyl group readily participates in CuAAC reactions with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and materials science, allowing for the rapid assembly of complex molecules. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions.

  • Sonogashira Cross-Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, leading to the formation of internal alkynes. This allows for the extension of conjugated systems and the introduction of diverse aromatic and heteroaromatic moieties.

  • Other Alkyne Reactions: The ethynyl group can also undergo other classical alkyne transformations such as hydration, hydroamination, and cycloaddition reactions, further expanding its synthetic utility.

Reactions of the Methoxy Group

The methoxy group on the pyridine ring can also be a site for chemical modification.

  • Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (a pyridinol). This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. A milder method using sodium trimethylsilanethiolate has also been reported for the demethylation of methoxypyridines.[11] The resulting pyridinol can then be used for further functionalization, for example, through etherification or esterification reactions. This is particularly relevant in the synthesis of radiolabeled compounds where the methoxy group is introduced in the final step.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of biologically active compounds.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: A significant application of this building block is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8] mGluR5 is a target for the treatment of various central nervous system disorders, including anxiety, depression, and chronic pain. The this compound scaffold has been incorporated into potent mGluR5 antagonists. For example, it serves as a key precursor for the synthesis of [¹¹C]M-PEPy, a radioligand used in positron emission tomography (PET) imaging to study mGluR5 in the brain.[8]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[12][13][14][15][16] The ability to introduce diverse substituents through the ethynyl group via click chemistry or Sonogashira coupling makes this compound a promising starting material for the generation of libraries of potential kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

Potential Applications in Materials Science

The rigid, linear nature of the ethynyl group and the electronic properties of the pyridine ring suggest potential applications for this compound derivatives in materials science.

  • Organic Electronics: Pyridine-containing compounds are being explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17] The ability to create extended π-conjugated systems through reactions of the ethynyl group could lead to the development of novel organic semiconductors with desirable charge-transport properties.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. The well-established reactivity of the ethynyl group in Sonogashira and click reactions, coupled with the modifiable methoxy group, provides chemists with a powerful tool for the design and synthesis of next-generation pharmaceuticals and functional materials. As the demand for novel and sophisticated molecular structures continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase.

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An In-depth Technical Guide to 3-Ethynyl-5-methoxypyridine: Synthesis, Properties, and Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethynyl-5-methoxypyridine, a key heterocyclic building block in the development of sophisticated neurological imaging agents. We will delve into the scientific rationale behind its synthesis, its physicochemical properties, and its pivotal role in advancing our understanding of the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Pyridine Scaffolds in Modern Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their prevalence in nature and their versatile chemical properties have made them attractive targets for synthetic chemists for over a century.[2] The introduction of a nitrogen atom into the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding—all critical factors for biological activity.[2]

The historical journey of pyridine chemistry began with the isolation of picoline in 1846 and the first synthesis of pyridine by William Ramsay in 1876.[2][3] Since then, the field has evolved dramatically, leading to the development of a vast array of pyridine-containing drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][4] The structural diversity and versatility of pyridine derivatives continue to make them a cornerstone of modern drug discovery.[4]

Within this important class of compounds, this compound has emerged as a crucial intermediate in the synthesis of selective ligands for neurological targets. Specifically, it is a key precursor to radiolabeled compounds used in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and studying receptors in the living brain.[5]

The Genesis of this compound: A Building Block for Probing the Glutamatergic System

The discovery and development of this compound are intrinsically linked to the quest for potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are widely distributed in the central nervous system and are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and addiction.[5] Consequently, mGluR5 has become a significant target for therapeutic drug development.[5]

The synthesis of this compound was a critical step in the creation of [11C]M-PEPy, a radioligand designed for PET imaging of mGluR5.[5] This imaging agent allows for the non-invasive visualization and quantification of these receptors in the brain, providing invaluable insights into their role in both normal and pathological states.[5] The development of such targeted imaging tools is a testament to the power of synthetic chemistry in advancing neuroscience research.

Synthetic Strategy: A Tale of Two Precursors and a Powerful Coupling Reaction

The synthesis of this compound is a multi-step process that hinges on the successful preparation of its precursors and a key carbon-carbon bond-forming reaction. The overall strategy involves the synthesis of 3-bromo-5-methoxypyridine, followed by its coupling with an ethynylating agent.

Part 1: Synthesis of the Precursor, 3-Bromo-5-methoxypyridine

The journey begins with the synthesis of the key intermediate, 3-bromo-5-methoxypyridine. This is typically achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [6]

  • Rationale: This procedure utilizes a strong base, sodium hydride, to deprotonate methanol, forming the highly nucleophilic methoxide anion. This anion then displaces one of the bromine atoms on the 3,5-dibromopyridine ring. The reaction is carried out in a polar aprotic solvent, DMF, to facilitate the nucleophilic substitution.

  • Step-by-Step Methodology:

    • A suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous dimethylformamide (DMF, 450 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Methanol (11.5 mL, 285 mmol) is added dropwise to the suspension at room temperature. The mixture is then heated to 60°C to ensure complete formation of the sodium methoxide.

    • 3,5-Dibromopyridine (45 g, 190 mmol) is added to the solution.

    • The reaction mixture is heated to 90°C for 1 hour.

    • After cooling to room temperature, the reaction is quenched by the careful addition of water (50 mL).

    • The product is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid (26.1 g, 73% yield).[6]

Part 2: The Sonogashira Coupling: Forging the Key Carbon-Carbon Bond

With 3-bromo-5-methoxypyridine in hand, the next critical step is the introduction of the ethynyl group. The Sonogashira coupling is the reaction of choice for this transformation. This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Experimental Protocol: Sonogashira Cross-Coupling to Yield this compound

  • Rationale: This reaction utilizes a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, to facilitate the coupling of 3-bromo-5-methoxypyridine with a suitable ethynylating agent, such as 2-ethynylpyridine (in the synthesis of M-PEPy).[5] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is carried out under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[7]

  • Step-by-Step Methodology (Generalized from the synthesis of M-PEPy): [5]

    • To a solution of 3-bromo-5-methoxypyridine in a suitable solvent (e.g., tetrahydrofuran or diisopropylamine) in a Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).[9]

    • Add the terminal alkyne (e.g., 2-ethynylpyridine for the synthesis of M-PEPy).

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC or GC-MS).

    • Upon completion, the reaction mixture is worked up by filtering off the catalyst and concentrating the solvent.

    • The crude product is then purified by column chromatography to yield the desired this compound derivative.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a this compound derivative, as exemplified by the synthesis of M-PEPy.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Sonogashira Coupling Dibromopyridine 3,5-Dibromopyridine NaH_DMF NaH, DMF Dibromopyridine->NaH_DMF Methanol Methanol Methanol->NaH_DMF Bromomethoxypyridine 3-Bromo-5-methoxypyridine NaH_DMF->Bromomethoxypyridine Nucleophilic Aromatic Substitution Catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base Bromomethoxypyridine->Catalyst Ethynylpyridine 2-Ethynylpyridine Ethynylpyridine->Catalyst MPEPy 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine (M-PEPy) Catalyst->MPEPy C-C Bond Formation

Caption: Synthetic route to a this compound derivative.

Physicochemical Properties

The physicochemical properties of this compound and its key precursor are crucial for their handling, reactivity, and application.

Property3-Bromo-5-methoxypyridine
CAS Number 50720-12-2[10][11]
Molecular Formula C6H6BrNO[10][11]
Molecular Weight 188.02 g/mol [10][11]
Melting Point 31-35 °C[10][11]
Boiling Point 212.2 ± 20.0 °C at 760 mmHg[10]
Density 1.5 ± 0.1 g/cm³[10]
Appearance Off-white solid[6]

Conclusion and Future Directions

This compound stands as a testament to the enabling power of synthetic chemistry in modern biological research. Its development, driven by the need for sophisticated molecular probes, has provided neuroscientists with invaluable tools to explore the complexities of the brain. The synthetic route, centered around the robust and reliable Sonogashira coupling, offers a versatile platform for the creation of a wide range of substituted pyridine derivatives.

Future research will likely focus on leveraging this versatile building block to develop novel ligands for other neurological targets, potentially leading to new diagnostic agents and therapeutic interventions for a host of debilitating brain disorders. The continued exploration of pyridine chemistry, with its rich history and vast potential, promises to be a fruitful endeavor for the scientific community.

References

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The Ethynyl Group in Methoxypyridines: A Guide to Fundamental Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ethynyl group, a simple yet powerful functional group, appended to a methoxypyridine scaffold creates a molecule of significant interest in medicinal chemistry and drug development.[1] This guide provides an in-depth exploration of the fundamental reactivity of this moiety, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its transformations. We will delve into the key reaction classes—cycloadditions, cross-coupling reactions, and nucleophilic additions—offering field-proven insights into experimental design and mechanistic considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of ethynyl-methoxypyridines in the design of novel therapeutics.

Introduction: The Strategic Importance of Ethynyl-Methoxypyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. The addition of a methoxy group further modulates the electronic properties and metabolic stability of the ring.[3][4] When combined with the versatile ethynyl group, the resulting methoxy-ethynylpyridine becomes a powerful building block for constructing complex molecular architectures.[1]

The ethynyl group's reactivity is the cornerstone of its utility. It serves as a linchpin for a variety of transformations, allowing for the facile introduction of diverse substituents and the construction of elaborate molecular frameworks. This guide will dissect the factors that fine-tune this reactivity, providing a predictive framework for synthetic planning.

Electronic Landscape: The Interplay of Methoxy, Pyridine, and Ethynyl Groups

The reactivity of the ethynyl group is not considered in isolation. It is profoundly influenced by the electronic push-and-pull of the methoxypyridine ring.

  • The Pyridine Nitrogen: As a heteroatom, the nitrogen in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons.[5] This effect is also transmitted to the attached ethynyl group, rendering the alkyne more electron-deficient and thus more susceptible to nucleophilic attack. The position of the nitrogen relative to the ethynyl group is critical. When the ethynyl group is at the 2- or 4-position, the nitrogen's electron-withdrawing resonance effect further enhances this electrophilicity.[5]

  • The Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance, pushing electron density into the pyridine ring. However, it also exerts an inductive electron-withdrawing effect.[1] The net effect depends on its position relative to the ethynyl group and the pyridine nitrogen. Generally, the resonance donation from the methoxy group can partially counteract the electron-withdrawing nature of the pyridine ring, modulating the reactivity of the ethynyl group.

This intricate electronic interplay is what makes methoxy-ethynylpyridines such tunable and versatile synthetic intermediates.

Key Reaction Classes: A Mechanistic and Practical Overview

The fundamental reactivity of the ethynyl group in methoxypyridines can be broadly categorized into three major classes of reactions: cycloadditions, metal-catalyzed cross-couplings, and nucleophilic additions.

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient nature of the ethynyl group in methoxypyridines makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of carbocyclic and heterocyclic ring systems.

[3+2] Cycloadditions (Huisgen Cycloaddition): The copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) is a cornerstone of "click chemistry" and a highly efficient method for the synthesis of 1,2,3-triazoles. The ethynyl-methoxypyridine acts as the alkyne component, reacting readily with organic azides.

Mechanism: The generally accepted mechanism for the Cu(I)-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise fashion.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: In a clean, dry flask, dissolve the ethynyl-methoxypyridine (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05-0.1 equiv) and sodium ascorbate (0.1-0.2 equiv) in water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

The terminal proton of the ethynyl group is weakly acidic and can be readily removed by a base, allowing for the formation of metal acetylides. These intermediates are central to a variety of powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction is arguably the most important transformation of terminal alkynes. It allows for the coupling of the ethynyl-methoxypyridine with aryl or vinyl halides to form disubstituted alkynes.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and Cu(I) iodide (0.04-0.1 equiv).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylethylamine).

  • Alkyne Addition: Add the ethynyl-methoxypyridine (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Additions: Expanding Molecular Complexity

The polarization of the ethynyl C-C triple bond, enhanced by the electron-withdrawing pyridine ring, makes it susceptible to attack by nucleophiles.[6][7] This reactivity provides a direct route to functionalized alkenes and ketones.

Hydration (Markovnikov Addition): In the presence of a gold or mercury catalyst, water can add across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.[8][9] The regioselectivity typically follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne.[8][9]

Mechanism of Gold-Catalyzed Hydration: Gold(I) complexes act as powerful π-acids, activating the alkyne towards nucleophilic attack by water.[8][10][11] The initial addition forms a vinyl-gold intermediate, which is then protonated to release the enol and regenerate the gold catalyst.[8][10]

Hydroamination and Hydroalkoxylation: Similarly, amines and alcohols can add across the triple bond, often catalyzed by gold or other transition metals, to yield enamines/imines and vinyl ethers, respectively.[8][9] The regioselectivity can be influenced by the electronic nature of the alkyne and the nucleophile.[8]

Experimental Protocol: General Procedure for Gold-Catalyzed Hydration of Ethynyl-Methoxypyridines

  • Reaction Setup: In a reaction vessel, dissolve the ethynyl-methoxypyridine (1.0 equiv) in a suitable solvent mixture (e.g., methanol/water or dioxane/water).

  • Catalyst Addition: Add a gold(I) catalyst, such as [Au(L)Cl]/AgX (where L is a phosphine or N-heterocyclic carbene ligand and AgX is a silver salt to abstract the chloride), typically 1-5 mol%.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting methyl ketone by column chromatography on silica gel.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the electronic effects and a key reaction workflow.

electronic_effects cluster_pyridine Methoxypyridine Ring Py_N N Py_C1 C Ethynyl C≡CH Py_N->Ethynyl Inductive Withdrawal (δ-) Py_C2 C Py_C3 C Py_C2->Ethynyl σ-bond Py_C4 C Py_C5 C Methoxy OCH₃ Py_C4->Methoxy σ-bond Methoxy->Py_C4 Resonance Donation (δ+)

Caption: Electronic influence of the pyridine nitrogen and methoxy group on the ethynyl moiety.

sonogashira_workflow start Start: Assemble Reactants setup 1. Inert Atmosphere Setup (Schlenk Line/Glovebox) start->setup add_solids 2. Add Aryl Halide, Pd Catalyst, CuI setup->add_solids add_liquids 3. Add Solvent & Base add_solids->add_liquids add_alkyne 4. Add Ethynyl-Methoxypyridine add_liquids->add_alkyne react 5. Stir at RT or Heat add_alkyne->react monitor 6. Monitor by TLC/GC-MS react->monitor workup 7. Quench & Filter monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Product: Coupled En-yne purify->product

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key transformations discussed.

Reaction TypeCatalyst SystemBase/AdditiveSolventTemperature (°C)Typical Yield (%)
CuAAC CuSO₄·5H₂O, Na Ascorbate-t-BuOH/H₂ORoom Temp85-98
Sonogashira Coupling Pd(PPh₃)₄, CuIEt₃N or DIPEATHF or DMFRoom Temp - 8070-95
Gold-Catalyzed Hydration [Au(L)Cl]/AgX-MeOH/H₂ORoom Temp - 6075-90

Note: Yields are highly substrate-dependent and the conditions provided are general guidelines.

Conclusion and Future Outlook

The ethynyl group on a methoxypyridine core is a remarkably versatile functional handle, offering a gateway to a vast chemical space. Understanding its fundamental reactivity, governed by the electronic interplay of the constituent parts, is paramount for its effective utilization in drug discovery. The reactions outlined in this guide—cycloadditions, cross-couplings, and nucleophilic additions—represent a robust toolkit for the synthesis of novel and complex molecules. As catalytic methods continue to evolve, we can anticipate the development of even more sophisticated and selective transformations of ethynyl-methoxypyridines, further cementing their role as indispensable building blocks in the quest for new medicines.

References

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An In-depth Technical Guide to the Theoretical and Practical Properties of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-Ethynyl-5-methoxypyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry, neuroscience, and materials science. We will delve into its core theoretical properties, provide validated protocols for its synthesis and characterization, and explore its applications, particularly in the development of advanced molecular probes for neurological imaging.

Introduction: A Versatile Scaffold for Innovation

This compound is a substituted pyridine derivative featuring two key functional groups: a reactive terminal alkyne (ethynyl group) at the C3 position and an electron-donating methoxy group at the C5 position. This specific arrangement of functionalities imparts a unique combination of reactivity, electronic properties, and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The methoxy group modulates the electronic character of the pyridine ring, influencing its reactivity and potential interactions with biological targets. The ethynyl group is a particularly powerful handle for synthetic chemists; it is a gateway to a vast array of chemical transformations, including Sonogashira cross-coupling reactions, cycloadditions (such as "click chemistry"), and C-C bond formations.

A notable application stemming from this scaffold is in the field of neuroimaging. A closely related analog, 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine ([11C]M-PEPy), has been developed as a potent and selective radioligand for Positron Emission Tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] The mGluR5 receptor is implicated in numerous neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease, making molecules that can probe its function invaluable for both basic research and drug development.[1] This guide will explore the foundational properties of this compound that make it an ideal precursor for such advanced applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and for predicting its behavior in various chemical and biological environments.

PropertyValueSource / Method
CAS Number 686768-50-3Chemical Supplier Databases
Molecular Formula C₈H₇NOPubChem
Molecular Weight 133.15 g/mol [2]
SMILES COC1=CN=CC(C#C)=C1PubChem
InChIKey YZVXHJYUMFFDQQ-UHFFFAOYSA-NPubChem
Predicted XLogP3 1.1PubChem
Predicted Boiling Point ~230-250 °C at 760 mmHgEstimation based on related structures
Predicted Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Standard chemical knowledge

Theoretical & Computational Analysis

Density Functional Theory (DFT) provides powerful insights into the electronic structure and reactivity of molecules.[3] A computational analysis of this compound, typically performed using a functional like B3LYP with a 6-31G(d,p) basis set, can predict key molecular properties that govern its behavior.[4]

Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

  • HOMO: The HOMO is expected to have significant electron density on the electron-rich pyridine ring, the methoxy oxygen, and the π-system of the alkyne. This indicates that the molecule will act as a nucleophile or electron donor in reactions, particularly at these sites.

  • LUMO: The LUMO is anticipated to be distributed across the pyridine ring and the ethynyl group. The energy of the LUMO indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.[4]

The electron-donating methoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the ring. Conversely, the electron-withdrawing (via sp-hybridization) yet π-donating ethynyl group modulates the electronic landscape in a more complex manner, providing a site for both nucleophilic addition and metal-catalyzed cross-coupling.

Electrostatic Potential (ESP) Map

An ESP map would visualize the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to be the region of most negative potential, making it the primary site for protonation and hydrogen bond acceptance. The acetylenic proton, due to the sp-hybridized carbon, will be slightly acidic and thus show a region of positive potential.

Computational Workflow

The following diagram outlines a standard workflow for the theoretical analysis of this compound.

G cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis mol_build 1. Build 3D Structure dft_setup 2. Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-31G(d,p)) mol_build->dft_setup geom_opt 3. Geometry Optimization dft_setup->geom_opt freq_calc 4. Frequency Calculation (Confirms minimum energy) geom_opt->freq_calc props_calc 5. Calculate Properties: - HOMO/LUMO Energies - Dipole Moment - Electrostatic Potential freq_calc->props_calc orbital_vis 6. Visualize Orbitals (HOMO/LUMO) props_calc->orbital_vis esp_map 7. Generate ESP Map props_calc->esp_map react_predict 8. Predict Reactivity & Spectroscopic Data orbital_vis->react_predict esp_map->react_predict

Caption: Standard DFT workflow for molecular property prediction.

Synthesis Protocol

The most efficient and common route to this compound is a two-step process starting from 3,5-dibromopyridine. The first step is a nucleophilic aromatic substitution to install the methoxy group, followed by a palladium-catalyzed Sonogashira cross-coupling to introduce the ethynyl moiety.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This reaction proceeds via a nucleophilic aromatic substitution where sodium methoxide displaces one of the bromine atoms on the pyridine ring.

  • Reagents: 3,5-Dibromopyridine, Sodium Methoxide (or Sodium metal in Methanol), Dimethylformamide (DMF).

  • Rationale: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion. The reaction is heated to overcome the activation energy for the substitution on the electron-deficient pyridine ring.[1]

  • Protocol:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol. Allow the metal to fully dissolve to form sodium methoxide.

    • Remove the methanol under reduced pressure.

    • Add anhydrous DMF to the sodium methoxide residue, followed by 3,5-dibromopyridine (1.0 equivalent).

    • Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-5-methoxypyridine as a solid.

Step 2: Sonogashira Coupling to form this compound

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[5] Here, the aryl bromide is coupled with a terminal alkyne. Using (Trimethylsilyl)acetylene is often preferred as it is a liquid and prevents side reactions, with the silyl group being easily removed.

  • Reagents: 3-Bromo-5-methoxypyridine, (Trimethylsilyl)acetylene, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, Copper(I) Iodide (CuI), a base (e.g., Triethylamine or Diisopropylamine), and a solvent (e.g., THF or Toluene).

  • Rationale: The palladium catalyst facilitates the oxidative addition into the C-Br bond. The copper(I) co-catalyst activates the alkyne. The amine base neutralizes the HBr generated during the reaction and helps maintain the catalyst in its active Pd(0) state.[6]

  • Protocol:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromo-5-methoxypyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous solvent (THF or Toluene) and the amine base (e.g., triethylamine, 3.0 eq).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add (Trimethylsilyl)acetylene (1.2-1.5 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (50-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate. The resulting intermediate is 3-((trimethylsilyl)ethynyl)-5-methoxypyridine.

    • Deprotection: Dissolve the crude intermediate in THF or methanol. Add a desilylating agent such as tetrabutylammonium fluoride (TBAF, 1.1 eq) or potassium carbonate (K₂CO₃). Stir at room temperature until the TMS group is removed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the final product by flash column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

SpectroscopyExpected Features
¹H NMR (CDCl₃)δ ~8.3-8.5 ppm: Two signals (doublets or singlets), corresponding to the protons at C2 and C6 of the pyridine ring. δ ~7.4-7.6 ppm: One signal (triplet or multiplet), for the proton at C4. δ ~3.9 ppm: Sharp singlet (3H), from the methoxy (-OCH₃) protons. δ ~3.1 ppm: Sharp singlet (1H), from the acetylenic proton (-C≡C-H).
¹³C NMR (CDCl₃)δ ~160 ppm: Quaternary carbon attached to the methoxy group (C5). δ ~140-150 ppm: Aromatic CH carbons (C2, C6). δ ~120-125 ppm: Aromatic CH carbon (C4). δ ~115-120 ppm: Quaternary carbon attached to the ethynyl group (C3). δ ~82 ppm: Acetylenic carbon attached to the ring (-C ≡CH). δ ~78 ppm: Terminal acetylenic carbon (-C≡C H). δ ~56 ppm: Methoxy carbon (-OCH₃).
IR (KBr or thin film)~3300 cm⁻¹: Sharp, strong peak for the ≡C-H stretch. ~2100-2150 cm⁻¹: Sharp, medium intensity peak for the C≡C stretch (often weak for symmetrical alkynes, but should be visible here). ~3100-3000 cm⁻¹: C-H stretches for the aromatic ring. ~1600, 1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250-1050 cm⁻¹: Strong C-O stretch from the methoxy group.
Mass Spec (ESI+) m/z = 134.05: Expected [M+H]⁺ peak.

Reactivity and Applications

The true value of this compound lies in its potential for elaboration into more complex and functional molecules.

  • Precursor for mGluR5 PET Ligands: As established, this molecule is a direct precursor to antagonists of the mGluR5 receptor. The ethynyl group can be coupled with other aryl or heteroaryl halides via a second Sonogashira reaction to build molecules like M-PEPy.[1] This is a critical application in neuroscience for studying receptor density and occupancy in vivo.

  • Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. This allows for the facile conjugation of the pyridine scaffold to a wide variety of other molecules, such as biomolecules, polymers, or fluorescent dyes, to create functional bioprobes or materials.

  • Medicinal Chemistry Building Block: The structure can be incorporated into larger drug candidates. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy and ethynyl groups can be used to tune solubility, lipophilicity, and steric bulk to optimize pharmacokinetic and pharmacodynamic properties.[10]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable properties for advanced chemical synthesis. Its theoretical profile points to a molecule with distinct electronic features and multiple sites for controlled chemical modification. The well-established synthetic routes make it an accessible starting material for research campaigns. Its proven utility as a precursor for high-value molecular imaging agents underscores its importance and promises a continuing role in the development of novel tools for science and medicine.

References

  • Wiley-VCH. (2007). Supporting Information for various chemical syntheses. This document provides representative NMR and IR data for complex heterocyclic molecules containing pyridine and alkyne functionalities. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. This supplement details the synthesis of 3-bromo-5-methoxypyridine, a key precursor. [Link]

  • Supporting Materials for Synthesis of Chemical Compounds. This document outlines general synthetic procedures and characterization techniques, including NMR and mass spectrometry, relevant to heterocyclic chemistry. [Link]

  • Stephenson, A. W. I., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Physical Chemistry Chemical Physics, 13(4), 1597-1605. This paper details the use of DFT for analyzing ethynyl-substituted aromatic systems. [Link]

  • Supporting information for Synthesis of the pyrene derivative. Provides examples of NMR data interpretation for complex aromatic compounds. [Link]

  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. This document in the NCBI Bookshelf describes the synthesis and application of a radiolabeled analog of this compound for PET imaging of mGluR5 receptors. [Link]

  • PubChemLite. 3-ethenyl-5-methoxypyridine (C8H9NO). Provides basic chemical data for a structurally related compound. [Link]

  • Wikipedia. Sonogashira coupling. Provides a detailed overview of the Sonogashira reaction mechanism and its applications. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Details experimental conditions for Sonogashira reactions with bromo-substituted cyclic ketones. [Link]

  • ResearchGate. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Discusses the synthesis and properties of various substituted methoxypyridines. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Provides sample NMR spectra for various organic molecules. [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Describes the synthesis and characterization of a TMS-ethynyl pyridine derivative. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. An educational resource detailing the mechanism and applications of the Sonogashira reaction. [Link]

  • PubChem. 3-Ethynylpyridine. Provides chemical and physical property data for the parent ethynylpyridine compound. [Link]

  • Beilstein Archives. (2026). Systematic Computational Optimization and Population Shift Analysis of 8-Substituted Adenosine Analogs. Describes advanced computational workflows for drug design. [Link]

  • New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. A publication detailing the synthesis and properties of related methoxypyridine compounds. [Link]

  • National Institutes of Health. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Provides context on computational approaches in medicinal chemistry. [Link]

  • MDPI. (2022). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. Discusses the effect of methoxy group substituents in computational studies. [Link]

  • National Institutes of Health. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Outlines the use of computational tools to predict molecular properties. [Link]

  • MDPI. (2024). DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride. Details the application of QTAIM analysis in computational studies. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Describes the synthetic utility of Sonogashira reactions for heterocyclic compounds. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Provides examples of Sonogashira reactions on bromo-substituted rings. [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Provides detailed spectroscopic characterization for related methoxypyridine derivatives. [Link]

  • ACS Publications. (2004). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Discusses structure-activity relationships for mGluR5 antagonists derived from ethynyl-pyridines. [Link]

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Technical Guide to the Safe Handling of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-Ethynyl-5-methoxypyridine (CAS No. 686768-50-3), a heterocyclic compound utilized in pharmaceutical and chemical synthesis. As a substituted pyridine containing a reactive ethynyl group, this chemical presents specific hazards that necessitate rigorous adherence to safety procedures. This document is intended for researchers, laboratory scientists, and professionals in drug development who may handle this compound.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance.[1] Understanding its specific risk profile is the foundation of safe handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

The compound is categorized under the Globally Harmonized System (GHS) with the following classifications.[1]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][3]

The signal word for this chemical is "Warning".[1] The combination of these hazards requires that all handling operations be conducted with robust protective measures to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential. This "Hierarchy of Controls" minimizes the risk of exposure at its source.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls applied to handling hazardous chemicals.

Engineering Controls

The volatility and respiratory toxicity of pyridine derivatives necessitate the use of primary engineering controls.[4]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing the inhalation of harmful vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5] Eyewash stations and safety showers must be readily accessible and located near the workstation.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[7] It is non-negotiable when handling this compound.[5]

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves.[5][7]Provides robust chemical resistance against pyridine derivatives. Latex gloves are not recommended due to poor chemical resistance.[5]
Eye & Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a significant splash risk.[7]Protects against splashes and vapors that cause serious eye irritation.[1]
Skin & Body Protection Chemical-resistant lab coat.Protects against skin contact, which can cause irritation and toxic effects.[1][7]
Respiratory Protection Not required if work is conducted within a certified fume hood.[7]A fume hood provides adequate respiratory protection. If a spill occurs outside of containment, a NIOSH-approved respirator may be necessary for cleanup.[7]

Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and ensures the integrity of the compound.

Step-by-Step Handling Protocol (Weighing and Dissolving)
  • Preparation: Don all required PPE (nitrile gloves, lab coat, safety goggles) before entering the designated work area.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the hood before introducing the chemical.

  • Compound Transfer: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.

  • Closure: Immediately and tightly close the primary container.[5]

  • Dissolution: Transfer the weighed solid into the reaction vessel or vial. Add the solvent slowly to avoid splashing.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container located inside the fume hood.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[8]

Storage Requirements

Proper storage is critical to maintain chemical stability and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6]

  • Incompatible Materials: Segregate from strong oxidizing agents and bases to prevent potentially violent reactions.[6]

  • Container: Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[5][9] Containers should be clearly labeled.[4]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

Start Spill Detected Alert Alert Personnel & Evacuate Area Start->Alert IMMEDIATELY Assess Assess Spill Size & Hazard Level Alert->Assess Contain Contain Spill (Use Absorbent) Assess->Contain If safe to do so Cleanup Collect Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow Guidelines) Decontaminate->Dispose End Response Complete Dispose->End

Caption: Workflow for responding to a chemical spill.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[2]

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[4] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Fire Response
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam to extinguish a fire.[6] A solid water stream may be inefficient.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Management and Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and list the full chemical name.

  • Disposal Procedure: All waste must be disposed of through an approved waste disposal plant or via your institution's environmental health and safety (EHS) department.[6][11] Highly reactive substances may require deactivation before disposal.[11] Never pour chemical waste down the drain.[12]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxypyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Chemical Label. (n.d.). This compound.
  • Aaron Chemicals LLC. (2024). Safety Data Sheet: this compound.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Cayman Chemical. (2025). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine.
  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 3-Ethynyl-5-methylpyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Ethylpyridine.
  • BOC Sciences. (n.d.). CAS 57-63-6 Ethynyl estradiol.
  • Expert Synthesis Solutions. (2018). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Ethynyl Estradiol.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU).
  • ChemScene. (n.d.). 2-Chloro-3-ethynyl-5-methoxypyridine.
  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Jubilant Ingrevia Limited. (n.d.). 2-Methyl-5-ethylpyridine Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Methodological & Application

Sonogashira coupling protocol using 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Sonogashira Coupling Protocol using 3-Ethynyl-5-methoxypyridine

Audience: Researchers, scientists, and drug development professionals

Harnessing the Sonogashira Cross-Coupling for the Synthesis of Novel Pyridine Scaffolds: A Detailed Protocol Using this compound

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a combination of palladium and copper species, is renowned for its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups.[1] These attributes have made it an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[4]

Heterocyclic compounds, particularly those containing a pyridine nucleus, are prevalent structural motifs in a vast number of approved drugs and bioactive molecules.[5][6] Their ability to engage in hydrogen bonding and other key intermolecular interactions makes them privileged scaffolds in drug design.[7] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of this compound, a versatile building block, with a representative aryl bromide. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind procedural choices, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Sonogashira coupling lies in the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[9]

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent Palladium(0) species, forming a Pd(II)-aryl complex. This is often the rate-limiting step of the reaction.[1]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a Copper(I) salt, typically in the presence of an amine base, to form a copper acetylide intermediate.[8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial crossover step involves the transfer of the acetylide group from the copper acetylide to the Pd(II)-aryl complex.[8] This transmetalation step regenerates the copper catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

// Invisible edges for alignment pd_complex -> cu_acetylide [style=invis]; } caption="Figure 1: The dual catalytic cycle of the Sonogashira coupling."

Experimental Protocol: Coupling of this compound with 3-Bromo-5-methoxypyridine

This protocol details a representative reaction to synthesize 3-Methoxy-5-((5-methoxypyridin-3-yl)ethynyl)pyridine, a molecule of interest for library generation in drug discovery.[10]

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Bromo-5-methoxypyridine188.021881.01.0
This compound133.151461.11.1
PdCl₂(PPh₃)₂701.9035.10.050.05 (5 mol%)
Copper(I) Iodide (CuI)190.459.50.050.05 (5 mol%)
Triethylamine (Et₃N)101.19303 (0.42 mL)3.03.0
Toluene, Anhydrous-5 mL--
Tetrahydrofuran (THF), Anhydrous-5 mL--
  • Inert Atmosphere Preparation: Add 3-Bromo-5-methoxypyridine (188 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum.

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial to remove oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling) and decompose the Pd(0) catalyst.[11][12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous THF (5 mL) via syringe. Stir the mixture to dissolve the solids. Add triethylamine (0.42 mL, 3.0 mmol) via syringe. The amine base is essential to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the alkyne.[1][11]

  • Alkyne Addition: Add this compound (146 mg, 1.1 mmol) to the stirring mixture. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the aryl halide is less reactive, though aryl bromides often require some heating.[13]

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light. The disappearance of the 3-Bromo-5-methoxypyridine spot indicates reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst and with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow start Start: Assemble Reagents setup 1. Add Solids to Schlenk Flask start->setup degas 2. Degas via Vacuum/ Inert Gas Cycles setup->degas solvents 3. Add Anhydrous Solvents & Triethylamine degas->solvents alkyne 4. Add this compound solvents->alkyne react 5. Stir at Room Temp (12-24h) alkyne->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Quench, Filter & Perform Aqueous Wash monitor->workup Complete purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive palladium catalyst.[11] 2. Impure reagents or solvents. 3. Insufficient degassing (O₂ present).[11] 4. Low reactivity of aryl halide (e.g., some aryl bromides or chlorides).[11]1. Use a fresh batch of catalyst. PdCl₂(PPh₃)₂ is generally more air-stable than Pd(PPh₃)₄.[11] 2. Purify starting materials; use anhydrous, degassed solvents. 3. Ensure thorough degassing with at least three vacuum/inert gas cycles. 4. Increase reaction temperature (60-80 °C). Consider using a more reactive aryl iodide if possible.[13]
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst.[11] This can be caused by impurities, oxygen, or certain solvents like THF at elevated temperatures.[11]While often unavoidable, its formation can be minimized by using high-purity reagents, ensuring anaerobic conditions, and avoiding excessive heat. The reaction may still proceed to completion despite its presence.[14]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[12]1. Rigorous degassing is the most effective solution.[12] 2. Consider a "copper-free" Sonogashira protocol, which may require different ligands or conditions but eliminates the primary pathway for this side reaction. 3. Slow addition of the alkyne can sometimes disfavor the bimolecular homocoupling.[12][15]
Applications in Drug Discovery

The alkynylpyridine motif is a valuable pharmacophore in medicinal chemistry. The rigid, linear geometry of the alkyne linker allows it to act as a stable spacer, positioning functional groups for optimal interaction with biological targets. Furthermore, the pyridine ring is a key component in numerous drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[5][6] The product synthesized in this protocol, containing a central dipyridylacetylene core, is an example of a scaffold that can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets, such as metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological disorders.[10]

Conclusion

The Sonogashira coupling is a robust and reliable method for constructing C(sp²)-C(sp) bonds. By following this detailed protocol, which emphasizes the rationale behind critical steps like maintaining an inert atmosphere, researchers can successfully synthesize valuable alkynyl-substituted pyridines like 3-Methoxy-5-((5-methoxypyridin-3-yl)ethynyl)pyridine. A thorough understanding of the reaction mechanism and potential pitfalls, as outlined in the troubleshooting guide, further equips scientists to optimize this powerful transformation for their specific needs in the broader context of drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]

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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]

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  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • Laghrib, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

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  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]

  • Németh, N., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. [Link]

  • Balakirev, M.Y., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. [Link]

  • Ielo, L., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • de la Torre, G., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

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Application Notes & Protocols: Strategic Use of 3-Ethynyl-5-methoxypyridine in the Synthesis of Potent mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Ethynyl-5-methoxypyridine in the synthesis of potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). We delve into the rationale for selecting this key building block, provide detailed, field-proven synthetic protocols, and discuss the underlying mechanistic principles that govern the synthesis and biological activity of this important class of therapeutic agents.

Introduction: The Therapeutic Promise of mGluR5 Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in modulating synaptic plasticity and neuronal excitability in the central nervous system (CNS).[1][2] Dysregulation of mGluR5 signaling has been implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, chronic pain, addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3][4] Consequently, mGluR5 has emerged as a high-priority target for therapeutic intervention.

mGluR5 antagonists, particularly negative allosteric modulators (NAMs), offer a sophisticated approach to tempering excessive glutamatergic neurotransmission.[3][5] Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for glutamate and its subsequent activation.[1][3] This mechanism provides greater subtype selectivity and a more nuanced modulation of receptor function, potentially leading to improved therapeutic windows and reduced side effects.[5][6][7]

The development of potent and selective mGluR5 NAMs has been a major focus of medicinal chemistry efforts. A prominent chemical class of these modulators features a heteroaryl-ethynyl-aryl scaffold. Within this class, this compound has proven to be a particularly valuable and versatile building block for constructing highly effective mGluR5 antagonists.

The Strategic Advantage of this compound

The selection of this compound as a core structural element in mGluR5 NAMs is underpinned by several key factors:

  • Optimal Pharmacophore Geometry: The pyridine ring and the ethynyl linker provide a rigid and linear scaffold that correctly orients the molecule within the allosteric binding pocket of the mGluR5 receptor. This precise positioning is crucial for high-affinity binding and potent antagonism.

  • Favorable Physicochemical Properties: The methoxy group contributes to the overall lipophilicity of the molecule, which is a critical parameter for blood-brain barrier penetration—a prerequisite for CNS-acting drugs.[5] The pyridine nitrogen also offers a site for hydrogen bonding, which can enhance binding affinity and selectivity.

  • Synthetic Tractability: The terminal alkyne functionality of this compound makes it an ideal substrate for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[8][9][10] This allows for the efficient and modular synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthetic Protocol: Sonogashira Cross-Coupling for the Synthesis of a Representative mGluR5 Antagonist

This section provides a detailed, step-by-step protocol for the synthesis of a representative mGluR5 antagonist, 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine, a close analog of known mGluR5 PET radioligands.[11]

Diagram of the Synthetic Workflow

G A 3-Bromo-5-methoxypyridine C Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N, Toluene, 70°C) A->C B 2-Ethynylpyridine B->C D Work-up & Purification (Column Chromatography) C->D E 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine D->E

Caption: Synthetic workflow for the Sonogashira coupling of 3-Bromo-5-methoxypyridine and 2-Ethynylpyridine.

Experimental Protocol

Materials:

  • 3-Bromo-5-methoxypyridine

  • 2-Ethynylpyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add 2-ethynylpyridine (1.2 mmol, 1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Progression: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine.

Rationale Behind Experimental Choices
  • Catalyst System: The combination of a palladium(0) catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[8][9][10][12] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[9][10]

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[9]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state and to minimize the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[13]

  • Anhydrous Conditions: Anhydrous solvents and reagents are used to prevent the quenching of the reactive organometallic intermediates.

Characterization and Data Presentation

The synthesized mGluR5 antagonist should be thoroughly characterized to confirm its identity and purity.

Table 1: Representative Characterization Data for 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine

Technique Expected Result
¹H NMR Characteristic aromatic proton signals for both pyridine rings and a singlet for the methoxy group.
¹³C NMR Signals corresponding to the alkyne carbons and the aromatic carbons of the pyridine rings.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula of the product.
Purity (HPLC) >95% purity is desirable for biological testing.

Biological Evaluation: In Vitro Assays for mGluR5 Antagonism

To confirm the biological activity of the synthesized compound, a functional cell-based assay is typically employed.

Diagram of mGluR5 Signaling and Antagonism

G cluster_0 Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates Glutamate Glutamate Glutamate->mGluR5 Activates Antagonist This compound Derivative (NAM) Antagonist->mGluR5 Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a negative allosteric modulator (NAM).

Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing the rat or human mGluR5 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Glutamate solution.

  • Synthesized test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Cell Plating: Plate the mGluR5-expressing HEK293 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye for 1 hour at 37 °C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the synthesized test compound to the wells and incubate for 15-30 minutes.

  • Glutamate Stimulation and Signal Detection: Place the plate in a FLIPR instrument. Add a submaximal concentration (EC₈₀) of glutamate to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The antagonist activity is determined by the compound's ability to reduce the glutamate-induced fluorescence signal. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal glutamate response.

Table 2: Expected Biological Activity Profile

Compound mGluR5 Antagonist IC₅₀ (nM) Selectivity vs. other mGluRs
2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridineLow nanomolar to sub-nanomolarHigh selectivity over other mGluR subtypes.

Conclusion and Future Directions

This compound is a highly valuable building block for the synthesis of potent and selective mGluR5 negative allosteric modulators. The Sonogashira cross-coupling reaction provides a robust and efficient method for incorporating this fragment into diverse molecular scaffolds. The protocols and rationale presented in this guide offer a solid foundation for researchers to synthesize and evaluate novel mGluR5 NAMs for the potential treatment of a wide range of CNS disorders. Future work in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with superior efficacy and safety profiles.

References

  • Patsnap Synapse. (2024, June 21). What are mGluR5 antagonists and how do they work?
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  • Patsnap Synapse. (2024, June 21). What are mGluRs antagonists and how do they work?
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  • Alagille, D., et al. (2005). Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. PubMed.
  • Rocher, J. P., et al. (2011). mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. Bentham Science Publishers. Retrieved from [Link]

  • Diva-Portal.org. (2022, September 23). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Retrieved from [Link]

  • Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current opinion in drug discovery & development, 11(5), 655–665. Retrieved from [Link]

  • Lindsley, C. W., et al. (2022). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). mGluR5 antagonists: Discovery, characterization and drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, February 27). The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming. Retrieved from [Link]

  • Journal of Neuroscience. (2008, September 10). In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Retrieved from [Link]

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  • PubMed. (2001, January). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted- phenyl series. Retrieved from [Link]

  • Semantic Scholar. (2000). Structure-activity relationship of thiopyrimidines as mGluR5 antagonists. Retrieved from [Link]

  • ACS Publications. (2010, August 19). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. Retrieved from [Link]

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  • PubMed. (2005, March 15). [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. Retrieved from [Link]

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  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

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  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

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Application Note: Optimized Protocols for the Sonogashira Coupling of 3-Ethynyl-5-methoxypyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted arylalkynes is a cornerstone of modern medicinal chemistry and materials science. 3-Ethynyl-5-methoxypyridine is a particularly valuable building block, serving as a key intermediate in the synthesis of sophisticated molecules, including PET ligands for neuroreceptor imaging.[1] This application note provides an in-depth guide to the reaction conditions for the palladium-catalyzed Sonogashira cross-coupling of this compound with a range of aryl halides. We present two robust protocols: a classic copper(I)-cocatalyzed method and a modern copper-free alternative, designed to minimize homocoupling side products. The mechanistic rationale behind component selection, detailed step-by-step procedures, troubleshooting advice, and workflow visualizations are provided to enable researchers in drug development and organic synthesis to achieve efficient and reproducible outcomes.

Introduction: The Strategic Importance of the Ethynylpyridine Moiety

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is one of the most powerful and versatile methods for forming C(sp)-C(sp²) bonds.[2][3] This reaction is prized for its typically mild conditions, functional group tolerance, and the direct introduction of the structurally rigid and electronically significant alkyne linker.[4][5]

This compound, in particular, is a heterocyclic building block of significant interest. Its derivatives have been explored as ligands for metabotropic glutamate receptors (mGluR5), highlighting its potential in the development of therapeutics for neurological disorders.[1] The ability to reliably and efficiently couple this fragment to various aryl and heteroaryl systems is therefore critical for library synthesis and lead optimization in drug discovery programs.

This guide moves beyond a simple recitation of steps to explain the causal relationships between reaction components and outcomes, empowering the researcher to adapt and optimize these protocols for their specific substrates.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles in its classic format.

The Classic Pd/Cu Co-catalyzed Pathway

The reaction is driven by a palladium(0) complex and co-catalyzed by a copper(I) salt.[2][6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[5]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[7]

  • Transmetalation: The copper acetylide transfers its organic group to the Pd(II) complex, regenerating the Cu(I) salt. This is often the rate-determining step.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, completing the cycle.[5]

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR(L)₂ pdiia->pdiib Transmetalation product Ar-C≡CR pdiib->product Reductive Elimination product->pd0 Regeneration alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX, Base - HB⁺X⁻ cu_acetylide->pdiia To Transmetalation Sonogashira_Cu_Free pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR(L)₂ pdiia->pdiib Deprotonation & Ligand Exchange alkyne H-C≡CR alkyne->pdiib base Base base->pdiib product Ar-C≡CR pdiib->product Reductive Elimination product->pd0 Regeneration

Caption: Simplified copper-free Sonogashira catalytic cycle.

Optimizing Key Reaction Parameters

The success of the coupling reaction is highly dependent on the judicious choice of each component.

ComponentRole & RationaleRecommended Choices
Palladium Pre-catalyst The source of the active Pd(0) catalyst. Pd(II) sources are often more air-stable and are reduced in situ. [5]PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂
Ligand Stabilizes the Pd center, modulates its reactivity, and influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphines are common in modern protocols. [2]PPh₃ (Triphenylphosphine), X-Phos, cataCXium A [8]
Copper(I) Co-catalyst (Classic Method) Facilitates alkyne deprotonation and participates in the key transmetalation step. Essential for reactions at or near room temperature. [2]CuI (Copper(I) iodide)
Base Neutralizes the HX acid produced during the reaction and facilitates the deprotonation of the terminal alkyne. Amine bases can often serve as the solvent as well. [4]Amines: Et₃N, Diisopropylamine (DIPA), PiperidineInorganic: K₂CO₃, Cs₂CO₃
Aryl Halide The electrophilic partner. Reactivity is highly dependent on the halide. The typical reactivity trend is I > Br > OTf >> Cl . [4]Aryl iodides often react at room temperature, while bromides may require heating. [4]Aryl Iodides, Aryl Bromides, Aryl Triflates
Solvent Solubilizes reactants and catalyst. Must be deoxygenated to prevent catalyst degradation and alkyne homocoupling. [4]THF, DMF, Acetonitrile, Toluene, or an amine base

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be run under an inert atmosphere (Nitrogen or Argon) as Pd(0) species are oxygen-sensitive and oxygen promotes undesirable alkyne homocoupling. [4][9]

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is robust and well-suited for coupling this compound with aryl iodides and activated aryl bromides at room temperature.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent, ~0.2 M concentration)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

  • Add the aryl halide and this compound.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the amine base (e.g., Et₃N) and THF if used. The reaction mixture should be a suspension.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-6 hours. Aryl bromides may require gentle heating (40-60 °C) and longer reaction times (12-24 h).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant issue. It is particularly effective for aryl bromides. [10][8] Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd(CH₃CN)₂Cl₂ (2 mol%) [8]* Bulky phosphine ligand (e.g., cataCXium A or X-Phos) (4 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane, or 2-MeTHF)[8] (~0.2 M concentration)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and Cs₂CO₃.

  • Add the aryl bromide.

  • Evacuate and backfill the flask with inert gas (x3).

  • Add the anhydrous solvent, followed by this compound via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the aryl bromide.

  • Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 h).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (x3).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

Experimental_Workflow start Start: Assemble Reagents setup 1. Add solids (Catalyst, Base, etc.) to dry Schlenk flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) setup->inert liquids 3. Add Solvent and Liquid Reagents inert->liquids reaction 4. Stir at RT or Heat Monitor by TLC/LC-MS liquids->reaction workup 5. Quench and Aqueous Workup (Filter, Extract, Wash, Dry) reaction->workup purify 6. Concentrate and Purify (Column Chromatography) workup->purify product End: Pure Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by O₂).2. Insufficiently reactive aryl halide (e.g., a chloride).3. Reaction temperature too low.1. Ensure rigorous exclusion of air; use freshly opened catalyst/ligands.2. Switch to the corresponding aryl bromide or iodide. Increase catalyst loading.3. Increase reaction temperature.
Significant Homocoupling 1. Presence of oxygen.2. (Classic method) High concentration of copper catalyst.1. Thoroughly degas the solvent and ensure a good inert atmosphere.2. Reduce CuI loading. Switch to a copper-free protocol.
Recovery of Starting Alkyne 1. Inefficient deprotonation.2. Aryl halide has not undergone oxidative addition.1. Use a stronger base or increase its stoichiometry.2. If using an aryl bromide, increase temperature. Consider a more electron-rich ligand.
Complex Mixture of Products 1. Reaction run for too long or at too high a temperature, leading to side reactions or product degradation.1. Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature.

Conclusion

The Sonogashira coupling provides a highly effective and versatile platform for the synthesis of derivatives based on this compound. For routine couplings with reactive aryl halides like iodides, the classic copper-cocatalyzed protocol offers a rapid and efficient route at room temperature. For less reactive aryl bromides or when side reactions like homocoupling are a concern, copper-free conditions employing modern phosphine ligands and inorganic bases provide a superior alternative. By understanding the mechanistic principles and carefully selecting the reaction parameters as detailed in this guide, researchers can successfully leverage this powerful transformation in their synthetic campaigns.

References

  • Sonogashira coupling - Wikipedia.

  • Coupling to alkynes: the Sonogashira reaction. (2025).

  • Sonogashira Coupling - Chemistry LibreTexts. (2024).

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Ciancone, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central (PMC) - NIH.

  • Jana, A., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central (PMC) - NIH.

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

  • 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - NCBI. (2008).

  • Scheme Sonogashira cross‐coupling of aryl/hetero aryl halides with... - ResearchGate.

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU Scholars.

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Application Notes and Protocols: The Strategic Incorporation of 3-Ethynyl-5-methoxypyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently become a major focus in modern drug discovery. Within this field, pyridine-based scaffolds are recognized as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases and their favorable pharmacokinetic profiles.[1][2] This document provides a detailed guide for researchers on the strategic use of 3-Ethynyl-5-methoxypyridine , a versatile building block for synthesizing potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide a robust synthetic protocol, and discuss the structural rationale for its efficacy in inhibitor design.

Introduction: The Value Proposition of the Pyridine Scaffold

The pyridine ring is a bioisostere of purine, enabling it to mimic the adenine moiety of ATP and effectively occupy the kinase ATP pocket.[3] Its nitrogen atom frequently acts as a crucial hydrogen bond acceptor with the "hinge region" of the kinase, an interaction that anchors the inhibitor in place.[4][5] The specific functionalization of the pyridine ring is critical for achieving potency and selectivity.

This compound offers a unique combination of features:

  • The Ethynyl Group: This rigid, linear linker provides an ideal vector for connecting the pyridine "hinge-binding" motif to other pharmacophoric elements that can occupy adjacent hydrophobic pockets within the kinase active site. Its primary utility is realized through the highly efficient Sonogashira cross-coupling reaction.[6][7]

  • The Methoxy Group: Far from being a simple substituent, the methoxy group profoundly influences the molecule's electronic properties, conformation, and metabolic stability.[8] It can serve as a hydrogen bond acceptor and its strategic placement can enhance ligand-target binding and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8]

This guide focuses on leveraging these attributes through a detailed examination of the Sonogashira coupling reaction, providing researchers with the foundational knowledge to incorporate this valuable building block into their kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 686768-50-3[9]
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance Off-white to light yellow solid
Boiling Point ~245.5 °C (Predicted)
Solubility Soluble in organic solvents (e.g., THF, DMF, CH₃CN)

The Core Synthetic Strategy: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the cornerstone for integrating this compound into larger molecular frameworks. This palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Mechanistic Rationale and Causality

The reaction proceeds through a synergistic catalytic cycle. Understanding the role of each component is critical for troubleshooting and optimization:

  • Palladium(0) Catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂): This is the primary catalyst. It undergoes oxidative addition with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.

  • Copper(I) Co-catalyst (e.g., CuI): This co-catalyst reacts with the terminal alkyne (R²-C≡CH) in the presence of a base to form a highly reactive copper(I) acetylide intermediate (R²-C≡CCu).[7]

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HX) by-product generated during the cycle.

  • Anhydrous, Degassed Solvent (e.g., THF, DMF): Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that reduces the yield of the desired product.[7] Using degassed solvents and maintaining an inert atmosphere (N₂ or Ar) is therefore essential.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Degas Solvents (THF, Et3N) prep_flask Dry & Flush Reaction Flask with Inert Gas (Ar/N2) add_solids Add Aryl Halide, Pd Catalyst, & CuI prep_flask->add_solids add_liquids Add Solvent & Base (e.g., Et3N) add_solids->add_liquids add_alkyne Add this compound (dissolved in solvent) add_liquids->add_alkyne stir Stir at RT or Heat Monitor by TLC/LC-MS add_alkyne->stir workup Aqueous Work-up (Quench, Extract, Wash) stir->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: General workflow for Sonogashira coupling.

Detailed Synthesis Protocol

This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide ("Core-Br"). Researchers should optimize stoichiometry and reaction times for their specific substrates.

Materials:

  • Heteroaryl Bromide (Core-Br) (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) (3.0 - 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the Heteroaryl Bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a ~0.1 M concentration of the limiting reagent) and anhydrous Et₃N (3.0 equiv).

  • Alkyne Addition: Dissolve this compound (1.2 equiv) in a small amount of anhydrous THF and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 16-24 hours. Gentle heating (40-60 °C) may be required for less reactive halides.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the resulting product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Reaction Data

The following table summarizes typical conditions and outcomes for Sonogashira couplings involving pyridine-based structures, providing a baseline for experimental design.

Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseTemp.Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15)CuI (30)Et₃NRT1685-93[10]
IodobenzenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NRT1-370-82[11]
3-Bromo-5-methoxypyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[12]

Structural Biology Context: The Role in Kinase Inhibition

The final coupled product is designed to interact optimally with the kinase ATP-binding site.

Key Binding Interactions
  • Hinge Binding: The nitrogen of the 5-methoxypyridine ring is positioned to form a critical hydrogen bond with the backbone amide protons of the kinase hinge region (e.g., residues in EGFR, VEGFR).[1]

  • Hydrophobic Interactions: The ethynyl linker and the coupled aryl/heteroaryl group extend into hydrophobic regions of the active site, increasing binding affinity.

  • Van der Waals Contacts: The methoxy group can form favorable van der Waals interactions and, depending on its orientation, act as a hydrogen bond acceptor with nearby residues or water molecules.[8]

The rigidity of the ethynyl linker ensures that the molecule maintains an optimal conformation for simultaneous engagement with these different regions of the binding pocket.

Diagram of Kinase ATP-Binding Site Interactions

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region NH--- gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I hydrophobic_pocket_2 Hydrophobic Pocket II inhibitor 5-Methoxy-Pyridine -C≡C- Core-Group inhibitor:p->hinge:n H-Bond inhibitor:l->gatekeeper Steric Interaction inhibitor:c->hydrophobic_pocket Hydrophobic Interaction inhibitor:c->hydrophobic_pocket_2

Caption: Key interactions of a pyridine-based inhibitor.
Impact on Inhibitor Potency (Illustrative Data)

The this compound moiety serves as a potent anchor. Modifications to the coupled "Core-Group" can be used to tune selectivity and potency against various kinases.

Compound IDCore-GroupSrc IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)
Ex-1 3,4-dichloroaniline5.2150.4250.1
Ex-2 4-methyl-piperazine1.825.6180.5
Ex-3 3-aminopyrazole12.32.189.7

Note: Data are illustrative, based on structure-activity relationship principles from kinase inhibitor literature.[1][13]

Conclusion and Future Perspectives

This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its utility is primarily harnessed through the robust and efficient Sonogashira cross-coupling reaction. The resulting molecular architecture is primed to engage in critical hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site. By providing a rigid scaffold and favorable electronic properties, this building block empowers medicinal chemists to rationally design next-generation inhibitors with enhanced potency and selectivity. Future applications will likely focus on its incorporation into covalent inhibitors, allosteric modulators, and dual-target agents to overcome clinical resistance and improve therapeutic outcomes.

References

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  • Blake, J. F., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(15), 4193-4196.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1443-1448.
  • Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204-206.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47043–47063.
  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. PubChem.
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  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75.
  • Alanazi, A. S., et al. (2024). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society, 101(1), 101267.
  • Chen, Y.-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(1), 945-965.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 27(26), 7480-7485.
  • BLD Pharm. (n.d.). This compound.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422.
  • Kannan, A., & Rajakumar, P. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(17), 6706-6709.
  • Kłys, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2097.
  • Li, J., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(15), 4584.
  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(20), 6271-6284.
  • Gubaidullin, R., & Parfenova, L. (2024). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Chemistry Proceedings, 16(1), 44.
  • Rios, S., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Sharma, R. A., et al. (1984). Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides. Journal of Medicinal Chemistry, 27(3), 410-412.
  • Yakovlev, I. P., et al. (2023). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 28(18), 6561.

Sources

Application Notes and Protocols for Click Chemistry Reactions Involving 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethynyl-5-methoxypyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This compound has emerged as a particularly valuable building block, primarily due to the convergence of its key chemical features: a terminal alkyne ready for bioorthogonal "click" chemistry, a pyridine ring that can modulate solubility and engage in crucial hydrogen bonding interactions with biological targets, and a methoxy group that can influence metabolic stability and electronic properties.[1][2] The pyridine nitrogen, in particular, can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a molecule to its target protein.[3][4]

The true power of this compound is unlocked through its participation in click chemistry, a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[5][6] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,2,3-triazole linkage.[5][7][8] This triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar moiety that can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole-dipole interactions, thereby contributing to the overall biological activity of the molecule.[9]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss critical parameters for success.

Mechanistic Insights: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a sluggish reaction requiring elevated temperatures and often resulting in a mixture of 1,4- and 1,5-regioisomers.[5][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[7][8]

The catalytic cycle, as understood from extensive mechanistic and computational studies, involves several key steps:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne, in this case, this compound, to the copper(I) catalyst. This lowers the pKa of the terminal alkyne proton, facilitating its removal by a base (often a non-coordinating amine or the solvent) to form a copper(I) acetylide intermediate.[5]

  • Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing metallacycle.

  • Ring Contraction and Protonation: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonation cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst for the next cycle.

The pyridine nitrogen in this compound can potentially influence the reaction by coordinating to the copper catalyst.[3][4] This interaction could modulate the catalyst's reactivity and should be considered when optimizing reaction conditions.

Visualizing the CuAAC Reaction

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) - H+ Azide R-N3 Cu_Complex Copper-Azide-Acetylide Complex Azide->Cu_Complex CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Cu_Complex Metallacycle Six-membered Copper Metallacycle Cu_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H+

Figure 1. Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Application Protocol: CuAAC Reaction with this compound

This protocol provides a general procedure for the CuAAC reaction. It is crucial to note that optimal conditions may vary depending on the specific azide substrate and desired scale.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example:

      • 1 M Sodium ascorbate in deionized water (prepare fresh).

      • 100 mM CuSO₄ in deionized water.

      • 200 mM THPTA in deionized water.[10]

    • Expert Insight: Preparing fresh sodium ascorbate solution is critical as it is prone to oxidation, which would reduce its efficacy in maintaining the Cu(I) oxidation state.[11]

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 equivalent) and the azide coupling partner (1.0 - 1.2 equivalents).

    • Dissolve the starting materials in the chosen solvent system (e.g., 1:1 t-butanol/water). The concentration will depend on the specific substrates but a starting point of 0.1 M is common.

    • Causality: Using a slight excess of the azide can help drive the reaction to completion, especially if the alkyne is the more valuable component.

  • Catalyst Premix:

    • In a separate vial, prepare the catalyst premix. Add the CuSO₄ stock solution followed by the THPTA stock solution. A typical ratio is 1:2 to 1:5 of CuSO₄ to THPTA.[10][12]

    • Gently mix the solution. The THPTA ligand stabilizes the Cu(I) ion, preventing its disproportionation and protecting sensitive functional groups on the substrates from oxidative damage.[11]

    • Trustworthiness: Premixing the copper and ligand before addition to the main reaction ensures the formation of the stabilized catalyst complex, leading to more reproducible results.

  • Reaction Initiation:

    • Degas the main reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 1-5 mol%.

    • Add the freshly prepared sodium ascorbate solution to the reaction. The final concentration should be in excess of the copper catalyst (e.g., 5-10 mol%).[11] The addition of sodium ascorbate will reduce the Cu(II) to the active Cu(I) species and initiate the reaction.[5]

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the work-up procedure will depend on the properties of the product.

    • For many applications, the product can be extracted into an organic solvent (e.g., ethyl acetate) after dilution with water.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification is typically achieved by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for CuAAC with this compound

ParameterRecommended RangeRationale
Solvent t-BuOH/H₂O (1:1), DMSO/H₂O, DMF/H₂OBalances solubility of organic substrates and inorganic catalyst components. Water can accelerate the reaction.[7]
Catalyst CuSO₄/Sodium AscorbateA readily available and effective system for generating Cu(I) in situ.[13]
Ligand THPTA, TBTAStabilizes the Cu(I) oxidation state, increases reaction rate, and prevents side reactions.[10]
Temperature Room TemperatureThe catalyzed reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursHighly dependent on the specific substrates. Monitor for completion.

Characterization of the Triazole Product

Confirmation of the successful synthesis of the 1,4-disubstituted triazole product can be achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the triazole ring protons and carbons. The triazole proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction Inactive catalyst (oxidized Cu(I))Use freshly prepared sodium ascorbate solution. Ensure the reaction is performed under an inert atmosphere.
Poor substrate solubilityTry a different co-solvent (e.g., DMSO, DMF) or increase the proportion of the organic solvent.
Side Product Formation Oxidative homocoupling of the alkyneEnsure sufficient sodium ascorbate is present. Use a stabilizing ligand like THPTA.
Degradation of sensitive functional groupsUse a lower catalyst loading and ensure a stabilizing ligand is used.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Azides can be energetic compounds. Handle with care and avoid exposure to heat, shock, or friction, especially for small organic azides.

  • Copper salts are toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound is harmful if swallowed and causes skin and eye irritation.[14]

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel molecular entities with potential applications in drug discovery and development.[15][16] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for incorporating this moiety into larger, more complex structures. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and reproducibly synthesize 1,4-disubstituted triazoles, paving the way for the discovery of new therapeutic agents.

References

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available from: [Link]

  • Copper(I) acetate-catalyzed azide-alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. RSC Advances. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. ACS Publications. Available from: [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. RSC Publishing. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available from: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available from: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. ACS Publications. Available from: [Link]

  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. Available from: [Link]

  • 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. NCBI. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. Available from: [Link]

  • Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. Available from: [Link]

  • chemical label this compound. ECHA. Available from: [Link]

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  • Click Chemistry. Scribd. Available from: [Link]

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  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available from: [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 3-Ethynyl-5-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Ethynyl-5-methoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. The introduction of an ethynyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring creates the this compound scaffold, a building block of significant interest for drug discovery. This scaffold offers a unique combination of features: the rigidity of the ethynyl group, which can orient substituents in a defined vector, and the potential for the methoxy group to engage in specific interactions with target proteins.

The terminal alkyne functionality is a particularly powerful handle for chemical modification, enabling a wide array of derivatization reactions. This allows for the rapid generation of compound libraries with diverse chemical functionalities, a key strategy in modern drug discovery for exploring structure-activity relationships (SAR) and identifying lead compounds. This application note will provide a detailed guide to the derivatization of this compound, focusing on two of the most robust and widely used methods: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the characterization and purification of the resulting derivatives.

Key Derivatization Strategies: A Mechanistic Overview

The derivatization of this compound primarily leverages the reactivity of its terminal alkyne. The following sections will detail the core principles of two powerful cross-coupling reactions.

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4]

Mechanism: While the exact mechanism is still a subject of some debate, the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction is depicted below.[4] The cycle involves both a palladium and a copper catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation Pd_add->Pd_trans Cu-C≡C-Py Pd_red Reductive Elimination Pd_trans->Pd_red Pd_red->Pd0 Ar-C≡C-Py CuX CuX Cu_alkyne Cu-C≡C-Py CuX->Cu_alkyne H-C≡C-Py, Base Cu_alkyne->Pd_add Cu_alkyne->CuX Ar-Pd(II)-X Base Base Alkyne H-C≡C-Py Base->Alkyne Alkyne->CuX caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical for a successful Sonogashira coupling. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The copper(I) co-catalyst, typically CuI, facilitates the formation of a copper acetylide intermediate. The amine base, such as triethylamine or diisopropylethylamine, serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5] The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) is the premier example of a click reaction.[6] It allows for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[7] This triazole linker is not just a passive connector; its properties, including its stability and ability to form hydrogen bonds, can be advantageous in drug design.[8]

Mechanism: The CuAAC reaction proceeds through a distinct mechanism from the uncatalyzed Huisgen cycloaddition, with the copper(I) catalyst playing a crucial role in activating the alkyne and directing the regioselectivity to exclusively form the 1,4-isomer.

CuAAC_Workflow Start Starting Materials: This compound Organic Azide (R-N₃) Reaction Cu(I) Catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) Solvent (e.g., THF/H₂O, t-BuOH/H₂O) Start->Reaction Product 1,4-Disubstituted-1,2,3-triazole Derivative Reaction->Product caption Figure 2. General Workflow for the CuAAC Derivatization.

Figure 2. General Workflow for the CuAAC Derivatization.

The reaction is remarkably robust and can be performed in a variety of solvents, including aqueous mixtures, making it suitable for a wide range of substrates.[6] The copper(I) catalyst can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific substrates used.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic aryl iodide.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Aryl Iodide≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableHandle in a fume hood.
Copper(I) Iodide (CuI)≥98%Commercially AvailableSensitive to light and air.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl iodide (1.1 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by anhydrous triethylamine (3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Organic Azide≥98%Synthesized or Commercially AvailableHandle with care; azides can be explosive.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥98%Commercially Available
Sodium Ascorbate≥98%Commercially AvailableFreshly prepared solution is recommended.
tert-ButanolReagent GradeCommercially Available
Deionized Water
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water (to achieve a concentration of ~0.2 M).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.) followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole derivative.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the alkyne proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹).[10]

Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[11] Handle in an inert atmosphere when dry.[11] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[12][13]

  • Terminal Alkynes: Some terminal alkynes can be unstable. Store in a cool, dark place.

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme caution behind a blast shield.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14] Avoid inhalation of dust and vapors.[14]

Applications in Drug Discovery: A World of Possibilities

The derivatization of this compound opens the door to a vast chemical space for drug discovery. The resulting compounds can be screened against a wide range of biological targets.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[15][16] The derivatives of this compound can be designed to target the ATP-binding site of various kinases implicated in cancer and other diseases.[17]

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The diverse functionalities that can be introduced via derivatization can lead to the discovery of novel agonists or antagonists.

  • Antiviral and Antimicrobial Agents: Pyridine derivatives have shown promise as antiviral and antimicrobial agents.[1][2] The triazole moiety formed via click chemistry is also known to possess biological activity.[5]

The modular nature of the derivatization strategies presented here allows for a systematic exploration of the chemical space around the this compound core, facilitating the development of potent and selective drug candidates.

Conclusion

This compound is a valuable and versatile building block for drug discovery. The Sonogashira coupling and CuAAC reactions provide efficient and robust methods for its derivatization, enabling the synthesis of large and diverse compound libraries. The protocols and guidelines presented in this application note are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutics. Careful execution of these reactions, coupled with thorough characterization and adherence to safety protocols, will undoubtedly accelerate the discovery of new medicines.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Rasayan Journal of Chemistry. (n.d.). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, February 7). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF. Retrieved from [Link]

  • Cefic. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]

  • PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2019, September 20). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. Retrieved from [Link]

  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]

  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • UCLA. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]

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Application Note: A Scalable and Robust Synthesis of 3-Ethynyl-5-methoxypyridine Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-ethynyl-5-methoxypyridine, a key building block in the development of novel therapeutics. The protocols herein are designed for scalability, safety, and reproducibility, addressing common challenges encountered in the synthesis of functionalized pyridine derivatives. We will detail a robust two-part synthetic strategy, beginning with the preparation of a key 3-halo-5-methoxypyridine precursor, followed by a highly optimized Sonogashira cross-coupling reaction. This guide emphasizes the rationale behind critical process parameters, offers detailed step-by-step protocols, and outlines essential safety measures for handling acetylenic compounds on a large scale.

Introduction: The Significance of Ethynylpyridines in Drug Discovery

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, linear geometry and electron-rich nature make it an ideal component for probing and binding to biological targets, particularly protein kinases. The terminal alkyne serves as a versatile synthetic handle for further elaboration via click chemistry, C-C bond formation, and other coupling reactions, enabling the rapid generation of diverse compound libraries for lead optimization. This guide provides a field-proven methodology for producing this valuable intermediate in high purity and on a scale suitable for drug development campaigns.

Overall Synthetic Workflow

The synthesis is strategically divided into two primary stages: (1) the preparation of the aryl halide precursor, 3-bromo-5-methoxypyridine, and (2) the palladium/copper-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection. This approach ensures high yields and minimizes side reactions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sonogashira Coupling & Deprotection cluster_2 Final Stages Start Commercially Available 3,5-Dibromopyridine Step1 Nucleophilic Aromatic Substitution (NaOCH3, Methanol/DMF) Start->Step1 Methoxylation Precursor 3-Bromo-5-methoxypyridine Step1->Precursor Coupling Sonogashira Coupling (TMS-Acetylene, Pd/Cu Catalyst, Base) Precursor->Coupling To Coupling Reaction Protected 3-((Trimethylsilyl)ethynyl)-5-methoxypyridine Coupling->Protected Deprotection TMS Group Removal (K2CO3, Methanol) Protected->Deprotection Product This compound Deprotection->Product Purification Chromatographic Purification Product->Purification Final Final Product (>98% Purity) Purification->Final

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Bromo-5-methoxypyridine Precursor

Rationale: The choice of a 3-halo-5-methoxypyridine is critical for the success of the subsequent Sonogashira coupling. While iodo-pyridines can offer higher reactivity, bromo-pyridines provide an excellent balance of reactivity, stability, and cost-effectiveness for large-scale applications. The following protocol outlines an efficient methoxylation of 3,5-dibromopyridine.

Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine

Materials:

  • 3,5-Dibromopyridine

  • Sodium methoxide (NaOCH₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 4 mL per gram of dibromopyridine) to dissolve the starting material. In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol (approx. 2 mL per gram of NaOCH₃).

  • Reaction Execution: Add the sodium methoxide solution dropwise to the stirred solution of 3,5-dibromopyridine at room temperature. After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 3-bromo-5-methoxypyridine as a solid.[1]

Part 2: Large-Scale Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, essential for synthesizing ethynylpyridine derivatives.[2][3] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[2][4]

Mechanism Overview

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the active Pd(0) catalyst.

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-C≡CR L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-C≡CR transmetal->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + Alkyne - HX cu_acetylide->pd_complex from Cu cycle alkyne R-C≡CH alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Key Considerations for Scale-up:

  • Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[5] It is imperative to degas all solvents and reagents and maintain a strictly inert atmosphere (Nitrogen or Argon).

  • Catalyst System: A common and effective system is PdCl₂(PPh₃)₂ as the palladium source and copper(I) iodide (CuI) as the co-catalyst.

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used to neutralize the HX formed during the reaction and facilitate the formation of the copper acetylide.[6]

Protocol 2: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-methoxypyridine

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 eq)

  • (Trimethylsilyl)acetylene (TMSA) (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01-0.03 eq)

  • Copper(I) iodide (CuI) (0.02-0.05 eq)

  • Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: Charge a large, dry, multi-necked reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet with 3-bromo-5-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Evacuate and backfill the reactor with inert gas three times. Add anhydrous, degassed THF and TEA (or DIPA) via cannula. Stir the mixture to form a suspension.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.3 eq) dropwise via a syringe pump over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will typically turn dark and a salt (triethylammonium bromide) will precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with THF.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product. This crude material is often of sufficient purity to proceed to the next step.

Protocol 3: Deprotection to this compound

Rationale: The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling and improving handling safety. It is easily removed under mild basic conditions.

Materials:

  • Crude 3-((trimethylsilyl)ethynyl)-5-methoxypyridine

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the crude TMS-protected alkyne in methanol in a suitable reactor.

  • Base Addition: Add potassium carbonate (approx. 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC, observing the formation of a more polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

Purification and Characterization

Purification of pyridine derivatives can be challenging due to the basicity of the nitrogen atom, which can cause peak tailing on standard silica gel.[7]

Protocol 4: Large-Scale Chromatographic Purification

  • Column Packing: Prepare a silica gel column, slurrying the silica in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The product is moderately polar and should elute cleanly.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a crystalline solid.

Analysis Expected Result
¹H NMR (CDCl₃, 400 MHz) δ 8.40 (d, 1H), 8.25 (d, 1H), 7.35 (t, 1H), 3.85 (s, 3H), 3.15 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 156.0, 145.0, 140.0, 121.0, 118.0, 82.0, 78.0, 56.0
Mass Spec (ESI+) m/z 134.05 [M+H]⁺
Appearance Off-white to light brown solid

Safety Considerations for Large-Scale Synthesis

Handling Acetylenic Compounds:

  • Explosion Hazard: Acetylene and terminal alkynes can be explosive, especially under pressure or in the presence of certain metals.[8][9] Never use acetylene at pressures exceeding 15 psig (103.5 kPa).[8]

  • Acetylide Formation: Terminal alkynes can form highly explosive metal acetylides, particularly with copper, silver, and mercury.[10] Avoid using these metals in reaction setups. Ensure all copper catalysts are fully quenched and removed during work-up.

  • Ignition Sources: Acetylenic compounds are flammable.[9][11] All operations should be conducted in a well-ventilated fume hood, away from sparks, open flames, and other ignition sources.[8][11] Use spark-proof tools and grounded equipment.[8]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[9][11]

  • Inert Atmosphere: As mentioned, maintaining an inert atmosphere is critical not only for reaction yield but also for safety, as it prevents the formation of explosive mixtures with air.[10]

  • Emergency Preparedness: Ensure an emergency eye wash station and safety shower are readily accessible.[11] Have appropriate fire extinguishers (e.g., CO₂, dry chemical) available.

Conclusion

This application note provides a validated, scalable, and robust methodology for the synthesis of this compound. By following the detailed protocols for precursor synthesis, Sonogashira coupling, and purification, researchers can reliably produce this critical building block in high purity and on a scale sufficient for extensive drug discovery and development programs. Adherence to the outlined safety protocols is paramount to ensure the safe execution of this synthesis.

References

  • Praxair. Acetylene Gas (C2H2) SDS (Safety Data Sheet) P-4559-K.
  • Scribd. Acetylene Safety Guidelines. Available from: [Link]

  • Gas and Supply. Safety Data Sheet - Acetylene. (2020). Available from: [Link]

  • Air Products South Africa. ACETYLENE - AIR PRODUCTS - SOUTH AFRICA. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. (2024). Available from: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (2025). Available from: [Link]

  • Google Patents. Process for preparing 2-halo-5-halomethylpyridines.
  • National Institutes of Health. Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Available from: [Link]

  • Google Patents. Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]

  • ResearchGate. Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions. Available from: [Link]

  • ChemRxiv. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available from: [Link]

  • ResearchGate. Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues. (2006). Available from: [Link]

  • European Journal of Chemistry. Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives. Available from: [Link]

  • ResearchGate. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Available from: [Link]

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Application Notes and Protocols: Strategic Protection of the Ethynyl Moiety of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and the Necessity for Protection

3-Ethynyl-5-methoxypyridine is a valuable building block in medicinal chemistry and materials science, offering a versatile handle for the construction of complex molecular architectures through carbon-carbon bond-forming reactions. The terminal alkyne, or ethynyl group, is particularly useful in transformations such as the Sonogashira coupling, click chemistry, and various addition reactions.[1][2][3][4] However, the acidic proton of the terminal alkyne presents a significant challenge in multi-step syntheses.[5][6][7] It can interfere with organometallic reagents, act as a nucleophile, or lead to undesired homocoupling side reactions under oxidative conditions.[8] To ensure chemoselectivity and achieve high yields of the desired products, the temporary masking of this reactive proton with a suitable protecting group is an essential synthetic strategy.[9][10]

This guide provides a detailed overview of protecting group strategies for the ethynyl moiety of this compound. We will delve into the rationale behind the selection of common silyl-based protecting groups, provide detailed, step-by-step protocols for their installation and removal, and offer insights into their compatibility with subsequent synthetic transformations.

Choosing the Right Shield: A Comparative Analysis of Silyl Protecting Groups

Trialkylsilyl groups are the most widely employed protecting groups for terminal alkynes due to their ease of introduction, stability under a range of reaction conditions, and predictable deprotection methods.[5] The choice between different silyl groups primarily hinges on their steric bulk, which dictates their stability.[11]

Protecting GroupStructureKey Characteristics
Trimethylsilyl (TMS) -Si(CH₃)₃High Reactivity: Smallest of the common silyl groups, making it easy to introduce and remove under very mild conditions.[12] Lability: Sensitive to both acidic and basic conditions, which can be a limitation if harsh reagents are required in subsequent steps.[11][12][13] Cost-Effective: Reagents for TMS protection are generally inexpensive.
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Enhanced Stability: The bulky isopropyl groups provide significant steric hindrance, making the TIPS group much more robust than TMS towards a wider range of reaction conditions, including mild acids and bases.[11][14] Selective Deprotection: Its stability allows for the selective deprotection of other, more labile groups in its presence. Higher Cost: TIPS--containing reagents are more expensive than their TMS counterparts.

For this compound, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the pyridine nitrogen create a unique electronic environment. However, both TMS and TIPS groups are well-suited for its protection. The choice will depend on the planned synthetic route. If the subsequent steps involve mild, neutral, or slightly basic conditions, the TMS group is a convenient and economical choice. If the synthesis requires more forcing conditions, the robustness of the TIPS group is advantageous.

The General Workflow: A Protected Path to Functionalization

The overall strategy involves a three-stage process: protection of the terminal alkyne, performing the desired chemical transformation on another part of the molecule (or with the protected alkyne itself), and finally, deprotection to reveal the terminal alkyne for further reactions or as the final product.

G cluster_0 Protection Stage cluster_1 Transformation Stage cluster_2 Deprotection Stage Start This compound Protect Protection (e.g., TMSCl or TIPSCl) Start->Protect Protected_Intermediate Protected this compound Protect->Protected_Intermediate Reaction Further Chemical Transformation (e.g., Sonogashira Coupling) Protected_Intermediate->Reaction Transformed_Product Transformed Protected Product Reaction->Transformed_Product Deprotect Deprotection (e.g., TBAF or K₂CO₃/MeOH) Transformed_Product->Deprotect End Final Product with Terminal Alkyne Deprotect->End

Caption: General workflow for using a protecting group strategy.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trimethylsilylacetylene and its precursors are flammable liquids and should be handled with care, away from ignition sources.[15][16] (Triisopropylsilyl)acetylene is also flammable and can cause skin and eye irritation.[14][17][18]

Protocol 1: Trimethylsilyl (TMS) Protection of this compound

This protocol describes the silylation of the terminal alkyne using trimethylsilyl chloride (TMSCl) after deprotonation with a Grignard reagent.

Materials:

  • This compound

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add ethylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel. A slight exotherm may be observed.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Silylation: Cool the mixture back to 0 °C and add trimethylsilyl chloride (1.2 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)-5-methoxypyridine.

Protocol 2: Triisopropylsilyl (TIPS) Protection of this compound

This protocol is analogous to TMS protection but uses the bulkier triisopropylsilyl chloride (TIPSCl).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropylsilyl chloride (TIPSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq) dropwise via syringe.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes.

  • Silylation: Add triisopropylsilyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis shows complete conversion.

  • Quenching, Extraction, Washing, Drying, and Purification: Follow steps 6-10 from Protocol 1 to isolate the purified 3-((triisopropylsilyl)ethynyl)-5-methoxypyridine.

Protocol 3: Deprotection of TMS-Protected Alkyne

The TMS group can be easily removed under mild basic or fluoride-mediated conditions.

Method A: Mildly Basic Conditions

  • Reagents: Potassium carbonate (K₂CO₃), Methanol (MeOH)

  • Procedure: Dissolve the TMS-protected pyridine (1.0 eq) in methanol. Add a catalytic amount of potassium carbonate (e.g., 0.2 eq). Stir the mixture at room temperature for 1-3 hours.[19] Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract, dry, and concentrate to obtain the deprotected alkyne.[12][20]

Method B: Fluoride-Mediated Deprotection

  • Reagents: Tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution)

  • Procedure: Dissolve the TMS-protected pyridine (1.0 eq) in THF. Add TBAF solution (1.1 eq) and stir at room temperature for 30 minutes to 1 hour.[21] Monitor by TLC. Once the reaction is complete, quench with water, extract with an organic solvent, wash with brine, dry, and concentrate.

Protocol 4: Deprotection of TIPS-Protected Alkyne

The greater stability of the TIPS group necessitates slightly more forcing conditions for its removal, typically using a fluoride source.

  • Reagents: Tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution)

  • Procedure: Dissolve the TIPS-protected pyridine (1.0 eq) in THF. Add TBAF solution (1.2 - 1.5 eq). The reaction may be slow at room temperature; gentle heating (e.g., 40-50 °C) may be required.[22] Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol 3, Method B. Alternatively, silver fluoride (AgF) in methanol has been reported as an efficient method for TIPS deprotection.[23][24][25]

Application in Synthesis: Sonogashira Coupling

A primary application of protecting the ethynyl group is to facilitate selective Sonogashira cross-coupling reactions.[2][8][26] For instance, if another reactive site on the pyridine ring (e.g., a halide) were to be coupled, the protected alkyne would remain intact. Subsequently, the silyl group can be removed to liberate the terminal alkyne for a second, different coupling reaction.

G cluster_0 Sonogashira Coupling cluster_1 Deprotection Start 2-Bromo-5-((TIPS)ethynyl)pyridine Coupling Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) Start->Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling Coupled_Product 2-(Ar)-5-((TIPS)ethynyl)pyridine Coupling->Coupled_Product Deprotect TBAF, THF Coupled_Product->Deprotect Final_Product 2-(Ar)-5-ethynylpyridine Deprotect->Final_Product

Caption: Sonogashira coupling followed by deprotection.

This strategic use of protecting groups allows for the sequential and controlled construction of complex molecules, which is a cornerstone of modern drug discovery and development.[9][27][28]

References

  • BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.
  • ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne.
  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?.
  • Recent Progress of Protecting Groups for Terminal Alkynes.
  • ResearchGate.
  • Glen Research. C8-TIPS-Alkyne-dT-CE Phosphoramidite.
  • Cole-Parmer. Material Safety Data Sheet - (Triisopropylsilyl)acetylene.
  • Apollo Scientific. (Trimethylsilyl)acetylene.
  • MSDS of (triisopropylsilyl)acetylene.
  • Wikipedia. Protecting group.
  • The Power of Protection: How Trimethylsilylacetylene Enhances Chemical Synthesis Efficiency.
  • Trimethylsilylacetylene|CAS 1066-54-2.
  • SynArchive. Protection of Acetylene by Silane.
  • NIH. Some Aspects of the Chemistry of Alkynylsilanes.
  • Gelest. Silanes as Protecting Groups for Terminal Alkyne.
  • Reddit. (2025). preventing TMS alkyne deprotecting in reaction.
  • SciELO México.
  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)
  • ACS Publications. (2019). Triisopropylsilyl (TIPS)
  • Triisopropylsilyl (TIPS)
  • Wikipedia. Trimethylsilylacetylene.
  • Redalyc.
  • Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II.
  • CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
  • ChemicalBook. (Triisopropylsilyl)acetylene CAS#: 89343-06-6.
  • Wikipedia. Sonogashira coupling.
  • JOCPR. (2024).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in N
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • NTU scholars. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • amphoteros. (2016). Protecting groups in drug structures.
  • PubMed. Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines.

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Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions with 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 3-Ethynyl-5-methoxypyridine in Sonogashira cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols designed to help you navigate the unique challenges presented by heteroaromatic substrates in this powerful C-C bond-forming reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common failures encountered when coupling this compound. We explore the underlying chemical principles to help you diagnose and resolve these issues effectively.

Question 1: Why is my reaction showing no conversion or a very low yield of the desired product?

This is the most frequent issue and can stem from several factors, primarily related to catalyst activity and substrate reactivity. The pyridine nitrogen in your substrate is a key player.

Potential Cause A: Catalyst Inhibition or Poisoning

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalytic cycle or, in some cases, lead to irreversible catalyst deactivation.[1][2] The electron-donating nature of the methoxy group on your specific substrate can further enhance the basicity of the pyridine nitrogen, potentially exacerbating this issue.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be sufficient to protect the palladium center. Ligands with greater steric bulk create a protective pocket around the metal, hindering coordination from the pyridine nitrogen.[1] Electron-rich ligands also increase the rate of the oxidative addition step, which is often rate-limiting.[3]

    • Recommendation: Employ ligands such as XPhos, SPhos, or dppf. These are known to improve catalyst stability and performance in reactions with challenging heterocyclic substrates.[1][3][4]

  • Increase Catalyst Loading: As a direct but less elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation over the course of the reaction.[1] This should be a secondary strategy after ligand optimization.

Potential Cause B: Insufficient Reaction Temperature for the Aryl Halide

The reactivity of the aryl halide partner is critical and follows the general trend: I > OTf ≈ Br >> Cl.[5][6][7] If you are using an aryl bromide or, especially, an aryl chloride, room temperature conditions are often insufficient to drive the initial oxidative addition step.[4]

Solutions:

  • Increase Temperature: For aryl bromides, temperatures in the range of 60-100 °C are commonly required.[4] Aryl chlorides demand even more forcing conditions and highly specialized catalyst systems.

  • Start with an Aryl Iodide: If you are developing a new synthetic route, begin with the corresponding aryl iodide to establish a baseline. The milder conditions required will help you confirm that your catalyst system and other reagents are viable before moving to less reactive halides.[5]

Potential Cause C: Inactive Catalyst or Reagents

Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture.[8] Likewise, impurities in solvents or bases can interfere with the reaction.

Solutions:

  • Use High-Purity Reagents: Ensure your palladium catalyst, copper iodide, and ligands are from a reputable source and have been stored correctly under an inert atmosphere.

  • Degas Solvents and Amine Base: Oxygen is detrimental.[8] Thoroughly degas all solvents and any liquid amine base by sparging with argon or nitrogen for at least 30 minutes before use. The "freeze-pump-thaw" method (three cycles) is even more effective for achieving an anaerobic environment.

Question 2: My reaction is messy, and I've isolated a significant amount of a symmetrical byproduct, 1,4-bis(5-methoxypyridin-3-yl)buta-1,3-diyne. What is it and how do I prevent it?

You are observing the classic side reaction of the Sonogashira coupling: the oxidative homocoupling of your alkyne, often referred to as Glaser coupling.[7][9][10]

Cause: Oxygen-Mediated Dimerization

This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5][9][11] The copper acetylide intermediate, which is meant to transmetalate to the palladium center, can instead undergo oxidative dimerization if oxygen is present in the reaction flask.

Solutions:

  • Maintain a Strictly Anaerobic Atmosphere: This is the most critical factor. Ensure your reaction flask is properly flushed with an inert gas (argon or nitrogen) and that all reagent transfers are done using techniques that prevent air exposure (e.g., via syringe through a septum).[2] Using degassed solvents is mandatory.[8]

  • Minimize Reaction Time: Prolonged reaction times increase the opportunity for side reactions to occur. Once your starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.

  • Consider "Copper-Free" Conditions: If homocoupling remains a persistent issue, protocols that omit the copper(I) co-catalyst have been developed.[5][12][13] These reactions may require a different base (e.g., a bulky amine like diisopropylethylamine or an inorganic base like Cs₂CO₃), a higher catalyst loading, or higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[14]

Question 3: The reaction starts and appears to be working, but it stalls before reaching completion. I see a black precipitate forming.

This indicates catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium black.[8]

Cause: Ligand Dissociation and Catalyst Aggregation

At elevated temperatures, phosphine ligands can dissociate from the palladium center. These "naked" palladium atoms are highly unstable and tend to aggregate, crashing out of solution as palladium black and halting the catalytic cycle. This can be more pronounced with less robust ligands or when reaction temperatures are excessively high.

Solutions:

  • Use More Robust/Bidentate Ligands: Bidentate (two-coordination site) ligands like dppf bind more tightly to the palladium center than monodentate ligands, reducing the likelihood of dissociation at higher temperatures. Bulky monodentate ligands like XPhos and SPhos are also highly effective at stabilizing the catalyst.[1][3]

  • Optimize Temperature: While heat may be necessary, especially for aryl bromides, excessive temperatures can accelerate catalyst death. Try to find the minimum temperature required for a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.

  • Ensure an Oxygen-Free Environment: As mentioned previously, oxygen can oxidize the active Pd(0) to Pd(II) and contribute to the formation of palladium oxides and subsequent decomposition.[8]

Key Experimental Parameters & Optimization

Success with this compound often hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the temperature. The optimal combination is highly dependent on the aryl halide coupling partner.

ParameterRecommended for Aryl IodidesRecommended for Aryl BromidesRationale & Causality
Pd Pre-catalyst PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%)Pd(OAc)₂ (2-3 mol%) or a pre-formed palladacycle (e.g., XPhos-Pd-G3, 2-3 mol%)Aryl iodides are reactive and standard catalysts often suffice. Aryl bromides require a more active catalyst system to overcome the higher energy barrier of oxidative addition.[5][7]
Ligand PPh₃ (2-4 mol%)XPhos, SPhos, or dppf (2-5 mol%)Bulky, electron-rich ligands are crucial for aryl bromides to stabilize the Pd center against pyridine coordination and accelerate the rate-limiting oxidative addition step.[1][3]
Co-catalyst CuI (1-5 mol%)CuI (2-10 mol%) or Copper-FreeCuI accelerates the reaction by forming the copper acetylide.[15] For difficult couplings, higher loading may help. If Glaser coupling is an issue, switch to a copper-free protocol.[5][9]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Diisopropylethylamine (DIPEA) or Cs₂CO₃Amine bases neutralize the generated HX and deprotonate the alkyne.[5] For less reactive bromides requiring heat, a higher-boiling amine like DIPEA is preferable. Inorganic bases are common in copper-free systems.
Solvent THF, Toluene, or neat amineDioxane, Toluene, or DMFSolvent choice affects solubility and catalyst stability.[16] Strongly coordinating solvents like DMF can sometimes inhibit the reaction but may be necessary for solubility at higher temperatures.[8] A solvent screen is recommended.[4]
Temperature Room Temperature to 40 °C60 °C to 100 °CTemperature must be sufficient to drive oxidative addition without causing premature catalyst decomposition.[4]
Atmosphere Strictly Inert (Ar or N₂) Strictly Inert (Ar or N₂) Essential to prevent both Pd(0) oxidation and copper-catalyzed Glaser homocoupling.[5][8][11]

Visualizing the Process

Understanding the underlying mechanism and having a logical workflow for troubleshooting are essential for success.

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition (Rate-Limiting) pd0->pd_add R¹-X pd_complex R¹-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne cui CuI pd_trans->cui CuX pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Regeneration product R¹-C≡CR² pd_reduct->product cu_pi π-Alkyne Complex cui->cu_pi H-C≡CR² cu_deprot Deprotonation cu_pi->cu_deprot Base cu_acetylide Cu-C≡CR² cu_deprot->cu_acetylide cu_acetylide->pd_trans To Pd Cycle Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions start Reaction Failure (Low/No Yield) no_product Problem: No Product / Stalled Reaction start->no_product byproduct Problem: Major Byproduct Formation start->byproduct cause_catalyst Cause: Catalyst Poisoning / Deactivation no_product->cause_catalyst cause_conditions Cause: Sub-optimal Conditions no_product->cause_conditions cause_glaser Cause: Glaser Homocoupling byproduct->cause_glaser sol_ligand Solution: Use bulky, e⁻-rich ligand (XPhos, SPhos, dppf) cause_catalyst->sol_ligand sol_reagents Solution: Check reagent purity Degas solvents thoroughly cause_catalyst->sol_reagents sol_temp Solution: Increase temperature (especially for Ar-Br) cause_conditions->sol_temp cause_conditions->sol_reagents sol_anaerobic Solution: Ensure strict anaerobic setup Use degassed reagents cause_glaser->sol_anaerobic sol_cu_free Solution: Switch to a copper-free protocol cause_glaser->sol_cu_free

Caption: A decision tree for diagnosing and solving common Sonogashira reaction failures.

Frequently Asked Questions (FAQs)

  • Q: Do I absolutely need a copper co-catalyst? A: No, copper-free Sonogashira reactions are well-established. [12][13]They are particularly advantageous when Glaser homocoupling is a significant problem or when your molecule contains functional groups that can chelate with copper. [5]Be aware that copper-free systems may require adjustments to the base, solvent, and temperature to achieve comparable efficiency. [9]

  • Q: How pure do my reagents need to be, especially the amine base? A: Very pure. Impurities in reagents can act as catalyst poisons. [8]Amine bases, in particular, can contain water or other impurities if not stored properly. It is good practice to use freshly distilled or newly opened bottles of amine bases and to thoroughly degas them before use.

  • Q: Can I use an aryl chloride as my coupling partner? A: While possible, aryl chlorides are the least reactive halides for Sonogashira couplings and present a significant challenge. [6][7]Their use typically requires highly specialized, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, higher temperatures, and careful optimization. [3][9]For initial attempts, aryl iodides or bromides are strongly recommended.

  • Q: My reaction involves a different substituted pyridine. Does this advice still apply? A: Yes, the core principles—especially regarding potential catalyst inhibition by the pyridine nitrogen and the need for robust ligands—apply to most pyridine-containing substrates. The electronic nature of other substituents will modulate the ring's reactivity; electron-withdrawing groups generally make the coupling easier, while other electron-donating groups may make it more difficult. [7]

Standard Protocol: Sonogashira Coupling of an Aryl Bromide with this compound

This protocol is a starting point and may require optimization.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the aryl bromide), followed by the degassed DIPEA (3.0 equiv).

  • Alkyne Addition: Add the this compound (1.2 equiv), either neat if it is a liquid or as a solution in a small amount of the reaction solvent.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots via syringe.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove the palladium and copper salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • BYJU'S. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • The Sonogashira Coupling. (n.d.).
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
  • NIH Public Access. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Benchchem. (2025). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • YouTube. (2020). Sonogashira cross-coupling reaction. Chem Help ASAP.

Sources

minimizing homocoupling (Glaser coupling) of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynyl-5-methoxypyridine

Guide: Minimizing Glaser Homocoupling Side Reactions

As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the cross-coupling of sensitive substrates like this compound. A recurring and often frustrating issue is the formation of a symmetrical 1,3-diyne byproduct via Glaser coupling, which consumes your valuable alkyne and complicates purification. This guide is structured to provide not just solutions, but a foundational understanding of why these solutions work, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Glaser homocoupling, and why is it a significant problem with this compound?

A1: Glaser coupling is the copper-catalyzed oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1] In the context of your work with this compound, the goal is typically a cross-coupling reaction (like a Sonogashira coupling) with an aryl or vinyl halide. However, the very same copper(I) co-catalyst used to facilitate the Sonogashira reaction can also promote the undesired Glaser coupling.[2][3]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your starting alkyne, directly lowering the yield of your desired cross-coupled product.[4]

  • Purification Complexity: The homocoupled dimer, 1,4-bis(5-methoxypyridin-3-yl)buta-1,3-diyne, often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.

  • Wasteful Consumption: Terminal alkynes, especially functionalized pyridines, can be expensive or synthesized through multi-step processes. Their dimerization is an inefficient use of resources.[5]

The mechanism proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[6] The presence of an oxidant, most commonly molecular oxygen from the air, is critical for regenerating the active copper catalyst and driving this unwanted cycle.[1][2]

Glaser_Coupling_Mechanism Glaser Coupling Catalytic Cycle R_C_CH 2 R-C≡CH (this compound) Cu_Acetylide 2 [R-C≡C-Cu] Copper Acetylide Intermediate R_C_CH->Cu_Acetylide + Cu(I) - H⁺ (Base) Cu_I Cu(I) Catalyst Base Base Dimerization Oxidative Dimerization Cu_Acetylide->Dimerization Oxidant Oxidant (O₂) Oxidant->Dimerization Dimerization->Cu_I Reoxidation Product R-C≡C-C≡C-R (Homocoupled Dimer) Dimerization->Product Reductive Elimination

Glaser Coupling Catalytic Cycle.
Q2: My Sonogashira reaction is plagued by the homocoupled dimer. What are the most likely causes?

A2: If you're observing significant Glaser byproduct, it's almost certainly due to one or more suboptimal reaction parameters. The Sonogashira reaction and Glaser coupling are in direct competition, and subtle changes can tip the balance. The primary culprits are related to the reaction atmosphere, catalyst concentration, and reagent stoichiometry.

Use this troubleshooting workflow to diagnose the potential source of the issue in your experiment.

Troubleshooting_Workflow Start High Homocoupling Observed Q_Atmosphere Was a strict inert atmosphere (N₂ or Ar) used with degassed solvents? Start->Q_Atmosphere Cause_O2 Cause: Oxygen Ingress Oxygen is the primary oxidant for Glaser coupling. [6, 11] Q_Atmosphere->Cause_O2 No Q_Copper Is the Cu(I) catalyst loading > 5 mol%? Q_Atmosphere->Q_Copper Yes Solution Solution: Optimize Conditions (See Q3 & Protocol) Cause_O2->Solution Cause_HighCu Cause: High [Cu] Excess copper accelerates the competing homocoupling pathway. Q_Copper->Cause_HighCu Yes Q_Addition Were the reagents (especially the alkyne) added all at once? Q_Copper->Q_Addition No Cause_HighCu->Solution Cause_HighConc Cause: High Alkyne Concentration A high instantaneous concentration favors the statistically probable homocoupling. [8] Q_Addition->Cause_HighConc Yes Q_Addition->Solution No Cause_HighConc->Solution

Troubleshooting workflow for excessive homocoupling.
Q3: How can I strategically modify my reaction conditions to favor Sonogashira cross-coupling over Glaser homocoupling?

A3: The key is to create an environment where the Sonogashira catalytic cycle is kinetically favored over the Glaser pathway. This involves meticulous control over the reaction atmosphere, catalyst system, and reagent addition. Below is a summary of recommended modifications.

ParameterStandard Sonogashira ConditionsOptimized (Anti-Homocoupling) ConditionsRationale
Atmosphere Often run under N₂ or Ar, but may not be strictly enforced.Strictly Inert. Use degassed solvents and perform multiple vacuum/inert gas backfill cycles.[3] A dilute H₂ atmosphere (e.g., 5% H₂ in N₂) can be highly effective.[5][7]Oxygen is the key oxidant for the Glaser mechanism.[2] Its rigorous exclusion is the single most critical factor. Hydrogen can help maintain the catalyst in its active reduced state.
Copper Source CuI (1-10 mol%)Low Loading CuI (0.5-2 mol%). While essential for the Sonogashira transmetalation step, excess copper directly accelerates the undesired homocoupling.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-2 mol%)Lowering catalyst loading can sometimes reduce side reactions, though the Pd:Cu ratio is often more critical.
Base Amine bases (e.g., Et₃N, DIPEA) often used as solvent.Use a slight excess (1.5-2.0 eq.) of a strong, non-coordinating amine base like DIPEA or DBU in a separate solvent (e.g., THF, DMF).The base's role is to deprotonate the alkyne.[1] Using it as the solvent can lead to high concentrations and potential side reactions.
Solvent Neat amine, THF, DMF.Degassed THF or DMF. Ensures a truly oxygen-free environment.
Temperature Room Temperature to 60 °C.Room Temperature. Higher temperatures can increase the rate of all reactions, including the undesired homocoupling. Milder conditions often improve selectivity.[3]
Reagent Addition All reagents mixed at t=0.Slow addition of the alkyne using a syringe pump over several hours.This maintains a very low instantaneous concentration of the alkyne, statistically favoring its reaction with the aryl halide-palladium complex over reacting with another alkyne molecule.
Q4: Are there copper-free methods to completely circumvent the Glaser coupling problem?

A4: Yes, absolutely. The development of copper-free Sonogashira protocols was driven precisely by the need to avoid Glaser homocoupling.[3][8] These methods have become robust and are often the preferred choice for sensitive or valuable substrates.

The Principle: In a copper-free Sonogashira reaction, the copper co-catalyst is eliminated entirely. The reaction relies solely on a palladium catalyst and a base. The mechanism is altered; instead of a copper acetylide intermediate, a palladium acetylide species is formed directly, which then undergoes reductive elimination to yield the cross-coupled product.[3]

Advantages:

  • Complete Elimination of Glaser Homocoupling: Since copper is absent, the primary catalytic pathway for dimerization is removed.[3]

  • Simpler Purification: The absence of the major byproduct significantly simplifies workup and isolation.

  • Improved Functional Group Tolerance: Copper salts can sometimes interfere with other functional groups in complex molecules.[9]

Considerations:

  • Slower Reaction Rates: Copper-free reactions can sometimes be slower than their copper-co-catalyzed counterparts.[8]

  • Different Optimal Conditions: These reactions often require specific ligands, stronger bases, or slightly higher temperatures to proceed efficiently.

For a substrate like this compound, which is prone to homocoupling, a copper-free approach is a highly recommended strategy.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling

This protocol incorporates the best practices discussed above to minimize homocoupling while retaining the speed of a copper-catalyzed system.

Materials:

  • Aryl Halide (e.g., Aryl Iodide) (1.0 eq)

  • This compound (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.015 eq, 1.5 mol%)

  • CuI (0.01 eq, 1.0 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous, Degassed THF

Procedure:

  • To a dry, three-neck flask equipped with a condenser, magnetic stir bar, and a rubber septum, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.015 eq), and CuI (0.01 eq).

  • Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.

  • Via syringe, add anhydrous, degassed THF to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Add the DIPEA (2.0 eq) via syringe and stir the mixture for 5 minutes.

  • In a separate, dry flask, dissolve this compound (1.1 eq) in a small amount of degassed THF.

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4-6 hours.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the risk of Glaser coupling and is highly recommended for this substrate.

Materials:

  • Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, Degassed DMF

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the flask and cycle between vacuum and argon (or nitrogen) three times.

  • Via syringe, add anhydrous, degassed DMF to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography. This purification should be significantly easier due to the absence of the dimer byproduct.

References

  • Glaser coupling. (n.d.). Grokipedia.
  • Glaser Coupling. (n.d.). Alfa Chemistry.
  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2016). Faraday Discussions.
  • Glaser Coupling Mechanism | Organic Chemistry. (2021, October 18). YouTube.
  • Development of optimized conditions for Glaser-Hay bioconjugations. (2017). National Institutes of Health (NIH).
  • Sonogashira Coupling. (n.d.). Books Gateway.
  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. (2018, June 11). ACS Publications.
  • Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. (n.d.). Benchchem.
  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2015). National Institutes of Health (NIH).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
  • Glaser coupling – Knowledge and References. (n.d.). Taylor & Francis.
  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020, May 7). ACS Publications.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). pubs.acs.org.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the palladium-catalyzed coupling of 3-Ethynyl-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted methoxypyridine derivatives. The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds, but its application to heteroaromatic substrates like pyridine requires careful optimization to overcome specific challenges.[1][2]

This document provides a structured approach to catalyst and ligand selection, reaction optimization, and troubleshooting, moving from general principles to specific, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: What is the best initial palladium catalyst and ligand combination for coupling this compound?

A1: For pyridine substrates, the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[3][4] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while minimizing catalyst inhibition.[5][6]

A robust starting point would be a pre-formed Pd(0) source like Pd(PPh₃)₄ or an in situ generated Pd(0) species from a Pd(II) precursor such as PdCl₂(PPh₃)₂ .[6] For more challenging couplings or to improve yields, consider advanced biarylphosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.[7][8]

Q2: Is a copper(I) co-catalyst necessary for this reaction, and what are the risks?

A2: The classic Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst.[9] Its primary role is to react with the terminal alkyne to form a copper(I) acetylide, which accelerates the transmetalation step in the palladium catalytic cycle, often allowing the reaction to proceed at lower temperatures and with higher efficiency.[1][9][10]

However, the major drawback of using copper is the promotion of an undesired side reaction: the oxidative homocoupling of the alkyne to form a di-yne byproduct (Glaser coupling).[11][12] This is particularly problematic if oxygen is not rigorously excluded from the reaction. To address this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or when homocoupling is a significant issue.[2][11]

Q3: How does the pyridine nitrogen on my substrate specifically affect the reaction?

A3: The Lewis basic nitrogen atom in the pyridine ring can act as a competing ligand, binding to the palladium catalyst. This can sequester the active catalytic species, leading to lower reaction rates or complete inhibition.[3][4] The use of sterically hindered (bulky) ligands helps to create a coordination sphere around the palladium that disfavors binding of the pyridine nitrogen, thus preserving catalyst activity.[5] In some cases, using a slight excess of the phosphine ligand can also help to outcompete the pyridine for coordination sites on the palladium.

Q4: What are the most common side reactions and how can I identify them?

A4: Besides low or no conversion, the most common side reaction is the aforementioned Glaser homocoupling of this compound. This results in the formation of 1,4-bis(5-methoxypyridin-3-yl)buta-1,3-diyne. This byproduct can be readily identified by LC-MS (as a dimer of the starting alkyne) and often appears as a distinct, less polar spot on a TLC plate compared to the starting material.

Another potential issue is catalyst decomposition , often visualized by the formation of palladium black (finely divided palladium metal), which indicates the active catalyst has precipitated from the solution.[8] This is often caused by impurities (especially oxygen) or running the reaction at too high a temperature.[8]

In-Depth Troubleshooting Guide

When initial attempts yield suboptimal results, a systematic approach to troubleshooting is essential.

Problem 1: Low or No Product Yield

Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Potential Cause A: Inactive Catalyst System

    • Causality: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[9] If a Pd(II) precursor is used, its reduction to Pd(0) may be inefficient.[13] Furthermore, the chosen ligand may not be optimal for activating the C-X bond of the coupling partner or facilitating the reductive elimination step.[14]

    • Solution:

      • Verify Palladium Source: Use a reliable source of palladium catalyst. If using a Pd(II) salt, ensure conditions are suitable for its in-situ reduction.[13] Consider switching to a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst complex (e.g., an XPhos palladacycle) which can generate the active species more efficiently under mild conditions.[7]

      • Screen Ligands: If using a simple phosphine like PPh₃, switch to a bulkier, more electron-rich ligand. Refer to Table 1 for a list of recommended ligands that are often effective for heteroaromatic substrates.[5][7]

      • Increase Catalyst Loading: For a difficult coupling, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome activation barriers.[8] This should be a diagnostic step, with the goal of re-optimizing to lower loadings later.[8]

  • Potential Cause B: Poor Reagent or Solvent Quality

    • Causality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[8][13] Oxygen can oxidize and deactivate the Pd(0) catalyst and sensitive phosphine ligands.[8] Water can interfere with the base and certain reagents. Amine bases can also oxidize over time, leading to impurities that inhibit the reaction.[15]

    • Solution:

      • Use Anhydrous, Degassed Solvents: Ensure all solvents are freshly dried and rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11]

      • Purify Amine Bases: Distill liquid amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) prior to use to remove oxide impurities.[15]

      • Maintain an Inert Atmosphere: The entire reaction, from setup to completion, must be maintained under a strict inert atmosphere.[11]

Problem 2: Significant Alkyne Homocoupling (Glaser Product)

This is the most frequent side reaction in copper-catalyzed Sonogashira couplings.

  • Potential Cause: Presence of Oxygen with Copper(I) Co-catalyst

    • Causality: The copper(I) acetylide intermediate is susceptible to oxidative dimerization in the presence of oxygen, which is the mechanistic basis of the Glaser coupling.[11][12]

    • Solution:

      • Rigorous Degassing: As mentioned above, ensure all reagents and the reaction vessel are free of oxygen.[11] A few cycles of evacuating the reaction flask and backfilling with an inert gas are crucial before adding reagents.

      • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[11] Copper-free Sonogashira reactions have been well-developed and often provide excellent yields without the risk of homocoupling.[2][9] A detailed protocol is provided below.

Visual Guides and Protocols

Sonogashira Catalytic Cycle

G pd0 L₂Pd⁰ pd_complex L₂Pd⁰(R¹-X) pd0->pd_complex Oxidative Addition (R¹-X) transmetalation L₂Pd⁰(R¹)(C≡C-R²) pd_complex->transmetalation Transmetalation cu_acetylide R²-C≡C-Cu cu_acetylide->pd_complex Enters Pd Cycle transmetalation->pd0 Reductive Elimination product R¹-C≡C-R² transmetalation->product alkyne R²-C≡C-H alkyne->cu_acetylide + Cu(I), Base

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Table 1: Recommended Catalytic Systems for this compound Coupling
Palladium SourceLigandCo-CatalystTypical Loading (mol%)Rationale / Considerations
PdCl₂(PPh₃)₂(PPh₃)CuIPd: 1-5%, Cu: 2-10%Classic, cost-effective starting point. Prone to Glaser coupling.[6]
Pd(PPh₃)₄NoneCuIPd: 2-5%, Cu: 5-10%A Pd(0) source, no pre-reduction needed. Good for initial screening.[2][16]
Pd₂(dba)₃XPhos or SPhosNonePd: 1-2%, Ligand: 2-4%Copper-free. Bulky ligands prevent catalyst inhibition by pyridine and are highly active.[7][8]
Pd(OAc)₂P(tBu)₃NonePd: 2%, Ligand: 4-6%Copper-free. P(tBu)₃ is a very electron-rich and bulky ligand, effective for less reactive halides.[7]
Table 2: Base and Solvent Selection Guide
BaseSolventTemperature RangeRationale / Considerations
Triethylamine (Et₃N)THF or TolueneRT to 80 °CStandard choice. Et₃N can also act as a solvent. Must be distilled to remove impurities.[10][15]
Diisopropylethylamine (DIPEA)DMF or DioxaneRT to 100 °CA bulkier, less nucleophilic amine base. Good for preventing side reactions with sensitive substrates.[2]
K₃PO₄ or Cs₂CO₃Dioxane or DMSO80 to 120 °CInorganic bases. Often used in copper-free systems, may require higher temperatures.[11][17]
Experimental Workflow Diagram

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), freshly distilled (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), the aryl bromide (1.1 equiv), and this compound (1.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Via syringe, add anhydrous, degassed THF (to make a ~0.2 M solution based on the limiting reagent) followed by freshly distilled triethylamine (3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The solution may change color.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the formation of the Glaser homocoupling byproduct.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (Iodide or Bromide) (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • SPhos (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and finely ground K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask with a stir bar.

  • Add the aryl halide (1.2 equiv) and this compound (1.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.[11]

  • Add anhydrous, degassed 1,4-dioxane via syringe (to make a ~0.2 M solution).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Decision Tree

G cluster_yield Low / No Yield cluster_homo Homocoupling Observed cluster_stall Reaction Stalls start Reaction Issue? yield_check Check Catalyst Activity start->yield_check homo_check Is Reaction Copper-Catalyzed? start->homo_check stall_check Palladium Black Seen? start->stall_check yield_sol1 Switch to Pre-catalyst or Bulky Ligand yield_check->yield_sol1 yield_check2 Verify Reagent Quality yield_sol2 Use Freshly Distilled/ Degassed Reagents yield_check2->yield_sol2 homo_sol1 Switch to Copper-Free Protocol homo_check->homo_sol1 Yes homo_check2 Ensure Rigorous Inert Atmosphere homo_check->homo_check2 No homo_sol2 Improve Degassing Technique homo_check2->homo_sol2 stall_sol1 Lower Temperature or Check Ligand Stability stall_check->stall_sol1 Yes stall_check2 Screen Solvents/Bases stall_check->stall_check2 No stall_sol2 Try Dioxane/K₃PO₄ or Toluene/DIPEA stall_check2->stall_sol2

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

References

  • Sonogashira coupling - Wikipedia. (URL: )
  • Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (URL: )
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids - Benchchem. (URL: )
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (URL: )
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: )
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (URL: )
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: )
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (URL: )
  • Sonogashira cross-coupling reaction - YouTube. (URL: )
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (URL: )
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (URL: )
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: )
  • Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd...
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: )
  • Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )
  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: )
  • Effect of ligands on modified Sonogashira coupling of 5 with 6a a - ResearchG
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (URL: )
  • Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis - Benchchem. (URL: )
  • Recent Advances of Pd/C-C
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View | Inorganic Chemistry - ACS Public
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
  • The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor - MDPI. (URL: )
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem. (URL: )
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. (URL: )
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: )
  • Heck Reaction - Organic Chemistry Portal. (URL: )
  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions | Request PDF - ResearchG
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem. (URL: )
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. (URL: )
  • Heck reaction - Wikipedia. (URL: )
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: )
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: )

Sources

Technical Support Center: Purification of 3-Ethynyl-5-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with 3-Ethynyl-5-methoxypyridine. This molecule, a valuable building block in pharmaceutical and materials science research, is most commonly synthesized via a Sonogashira cross-coupling reaction between a terminal alkyne and an aryl halide, such as 3-bromo-5-methoxypyridine.[1][2][3] While the synthesis is robust, the purification of the final product can present several obstacles. The inherent basicity of the pyridine nitrogen, the potential for alkyne homocoupling, and the presence of residual metal catalysts are common hurdles that researchers face.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity for your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude NMR shows a complex mixture, and I've isolated a symmetrical diyne byproduct. What is the cause and how can I prevent it?

A: The formation of a symmetrical diyne is a classic sign of Glaser homocoupling , a common side reaction in Sonogashira couplings.[4] This occurs when the terminal alkyne couples with itself. It is particularly prevalent under conditions that favor oxidation, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Causality and Prevention Strategy:

  • Inert Atmosphere: The primary cause is often an insufficient inert atmosphere. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and that the reaction is maintained under a positive pressure of inert gas throughout.

  • Degassing Solvents: Solvents can be a significant source of dissolved oxygen. Degas all solvents (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) before use.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While sometimes requiring higher temperatures or different ligand systems, these methods completely eliminate the primary catalyst for Glaser coupling.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) plays a role in the catalytic cycle. Ensure it is high purity and also degassed.

Q2: During column chromatography, my product is streaking badly or seems irreversibly stuck to the silica gel. Why is this happening?

A: This is a very common issue when purifying pyridine derivatives on standard silica gel.[5] The root cause is a strong acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to multiple retention mechanisms, causing severe peak tailing, poor separation, and in some cases, complete loss of the compound on the column.

Solution: Taming the Silica

  • Mobile Phase Additive: The most effective solution is to add a small amount of a competing base to your mobile phase (eluent). Add 0.5-1% triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine product and allowing it to elute cleanly.[5]

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

  • Solvent Choice: Ensure your solvent system has sufficient polarity to elute the compound. For pyridine derivatives, gradients moving from non-polar (Hexane) to moderately polar (Ethyl Acetate or Dichloromethane/Methanol) are common.[6][7]

Q3: My final product has a grayish or black tint, and analysis shows high levels of residual palladium. How can I effectively remove the catalyst?

A: Residual palladium from the Sonogashira catalyst is a frequent contaminant that can be difficult to remove, as it often forms colloidal nanoparticles or complexes with the product.

Multi-Step Removal Protocol:

  • Initial Filtration: After the reaction is complete, dilute the crude mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel . This will trap a significant portion of the heterogeneous palladium residues and other inorganic salts.[8]

  • Aqueous Washes: Perform a standard aqueous workup. Sometimes, washing with a dilute aqueous solution of a chelating agent like EDTA or ammonium chloride can help sequester and remove metal ions.

  • Scavenger Resins: For final steps or when ultra-high purity is required, use a metal scavenger resin. These are functionalized polymers designed to bind tightly to residual metals. Stirring the organic solution of your product with a suitable scavenger resin (e.g., a thiol-functionalized resin) for a few hours to overnight, followed by filtration, is highly effective.[8]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final step to reject both metal and organic impurities.[7]

Q4: I used a TMS-protected alkyne, but my final product shows a mix of protected and deprotected material. How can I ensure complete deprotection without degrading the product?

A: Incomplete deprotection of a trimethylsilyl (TMS) group is common if the reaction conditions are too mild or the reaction time is too short. Conversely, harsh conditions can lead to degradation.

Optimizing Deprotection:

  • Mild Basic Conditions: The most common method is treatment with a mild base like potassium carbonate (K₂CO₃) in methanol. If this is incomplete, try increasing the reaction time or using a slightly stronger base like sodium hydroxide in a methanol/water mixture at room temperature.

  • Fluoride Ion Sources: For more stubborn silyl groups, a fluoride source is highly effective. Tetrabutylammonium fluoride (TBAF) in THF is a standard choice. Use it stoichiometrically at 0°C to room temperature and monitor the reaction carefully by TLC to avoid side reactions.

  • Acidic Resins: A reusable acidic resin, such as Dowex® 50WX4-200, can be used for clean deprotection, often facilitated by microwave irradiation for faster reaction times.[9]

Section 2: Frequently Asked Questions (FAQs)

FAQ1: What are the primary sources of impurities in a Sonogashira reaction for synthesizing this compound?

The main impurities stem from several sources:

  • Side Reactions: Glaser homocoupling of the alkyne is the most common side product.[4]

  • Unreacted Starting Materials: Residual 3-bromo-5-methoxypyridine and the alkyne source.

  • Catalyst System: Residual palladium and copper catalysts, as well as oxidized or decomposed phosphine ligands (e.g., triphenylphosphine oxide).[1][8]

  • Solvent/Atmosphere: Pyridine N-oxides can form if the pyridine nitrogen is oxidized.[10] The compound can also absorb water from the atmosphere.[11]

FAQ2: What is the recommended starting solvent system for flash chromatography of this compound?

A good starting point for developing a gradient for flash chromatography is a mobile phase of 10% Ethyl Acetate in Hexane, with 1% Triethylamine added . You can then gradually increase the percentage of ethyl acetate to elute the product. Always develop your method first using Thin Layer Chromatography (TLC) to determine the optimal solvent polarity.

FAQ3: Can I use recrystallization to purify this compound? What solvents should I try?

Yes, if the product is obtained as a solid, recrystallization is an excellent purification method.[7] Given the polarity of the pyridine ring, good single or mixed solvent systems to explore include:

  • Single Solvents: Ethanol, Methanol, Isopropanol.

  • Mixed Solvents: Hexane/Acetone, Toluene/Isopropanol, or Diethyl Ether/Hexane.[4][7] The ideal method involves dissolving the crude solid in a minimum amount of a hot "good" solvent and then either cooling slowly or adding a "poor" (anti-solvent) dropwise until turbidity is observed.

FAQ4: Are there any specific stability concerns for this compound during purification and storage?

This compound is generally stable under normal handling and storage conditions.[12] However, like many terminal alkynes, it can be sensitive to strong acids, strong oxidizing agents, and excessive heat.[12] It is best stored in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation over long periods.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography with Base Additive

This protocol assumes a crude product obtained from a Sonogashira reaction after initial workup.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material). Add your starting eluent (e.g., 5% Ethyl Acetate in Hexane + 1% TEA) and stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Use a gentle flow of air or solvent to pack the silica bed evenly, ensuring there are no cracks or air bubbles.[13]

  • Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the Column: Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elute the Column: Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane, all containing 1% TEA).

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Post-Reaction Catalyst Removal

This procedure should be performed after the reaction is complete and before aqueous workup.

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the reaction mixture with a generous amount of a solvent that fully dissolves your product, such as ethyl acetate or dichloromethane (DCM).

  • Prepare Filtration Plug: In a fritted glass funnel or a standard funnel with a cotton plug, add a layer of Celite® (approx. 2-3 cm). Gently press it down.

  • Filter: Slowly pour the diluted reaction mixture through the Celite® plug. You may use a gentle vacuum to speed up the process. The Celite® will trap much of the insoluble catalyst residues.[8]

  • Rinse: Wash the reaction flask and the Celite® plug with additional fresh solvent to ensure all the product is collected.

  • Proceed to Workup: The filtrate, now largely free of heterogeneous catalyst, can be taken forward for a standard aqueous workup and further purification by chromatography or recrystallization.

Section 4: Data & Visualizations

Table 1: Common Impurities and Their Characteristics
ImpurityPotential SourceTLC Characteristics (vs. Product)Key ¹H NMR Signature
Glaser Homocoupling Product O₂-mediated alkyne dimerization[4]Typically less polar (higher Rf) than the product.Absence of the terminal alkyne C-H proton signal. Symmetrical structure.
3-Bromo-5-methoxypyridine Unreacted starting material[2]Polarity can be similar to the product.Characteristic aromatic signals for the starting material.
Triphenylphosphine Oxide Oxidation of PPh₃ ligand[1]Often a polar spot that streaks near the baseline.Complex multiplet in the aromatic region (~7.4-7.7 ppm).
Pyridine N-Oxide Derivative Oxidation of product nitrogen[10]Very polar (low Rf), often streaks.Aromatic protons shifted downfield compared to the parent pyridine.
TMS-Protected Product Incomplete deprotection[9]Less polar (higher Rf) than the final product.Presence of a large singlet around 0.25 ppm (9H) for the TMS group.
Visual Workflow Diagrams

Purification_Workflow crude Crude Reaction Mixture (Product, Catalysts, Side Products) filter Catalyst Filtration (Plug of Celite®/Silica) crude->filter Dilute with solvent workup Aqueous Workup (Remove water-soluble salts) filter->workup Filtrate chromatography Flash Column Chromatography (Eluent + 1% Triethylamine) workup->chromatography Concentrated Crude recrystal Recrystallization (Optional final polish) chromatography->recrystal If solid & needs more purity pure Pure this compound chromatography->pure Combine pure fractions recrystal->pure Troubleshooting_Flowchart start Purification Issue? q_tailing Product streaking on column chromatography? start->q_tailing Yes q_metal Product has gray/black tint (residual metal)? start->q_metal No a_tailing Add 1% Triethylamine to the eluent to mask acidic silanol sites. q_tailing->a_tailing a_metal Filter through Celite®. Use a metal scavenger resin for high purity. q_metal->a_metal Yes q_diyne Symmetrical diyne byproduct observed? q_metal->q_diyne No a_diyne Improve inert atmosphere. Use degassed solvents. Consider copper-free conditions. q_diyne->a_diyne Yes

Caption: A logical flowchart for troubleshooting common purification problems.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. 11

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Link

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. 5

  • Synquest Labs. 3-Ethynyl-5-methylpyridine Safety Data Sheet. Link

  • Ito, H., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, ACS Publications. Link

  • Ciszewski, Ł. W., & Gryko, D. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. The Royal Society of Chemistry. Link

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. 7

  • American Chemical Society. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Link

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Link

  • Sarpong, R., et al. (N.D.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC, NIH. Link

  • Wikipedia. Sonogashira coupling. Link

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link

  • ResearchGate. (2017). How can I purify N-oxides on column chromatography?. Link

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Link

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Link

  • University of Calgary. Column chromatography. Link

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. 2

  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. Link

  • MDPI. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Link

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Technical Support Center: 3-Ethynyl-5-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-ethynyl-5-methoxypyridine in synthetic applications. This guide is designed to address common challenges and side reactions encountered during cross-coupling experiments, particularly the Sonogashira reaction. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your reaction outcomes.

Introduction: The Challenge of Pyridyl Alkynes

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its structure presents unique challenges in transition-metal-catalyzed cross-coupling reactions. The terminal alkyne is susceptible to homocoupling, and the pyridine nitrogen can interact with the catalyst, leading to reduced efficiency.[1][2] This guide provides a question-and-answer-based approach to troubleshoot these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction TLC is messy, with a major, less polar byproduct. Mass spectrometry suggests it's a dimer of this compound. What is happening and how can I stop it?

A1: You are observing alkyne homocoupling, a classic side reaction for terminal alkynes.

This common byproduct is the result of an oxidative self-coupling reaction known as the Glaser or Hay coupling.[3][4][5] In the context of a Sonogashira reaction, this side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, which is typically atmospheric oxygen.[6][7] The process involves the formation of a copper acetylide, which then undergoes oxidation and dimerization to form a symmetric 1,3-diyne.[4]

dot

Caption: Competing pathways in the Sonogashira coupling of this compound.

Troubleshooting Protocol: Minimizing Homocoupling

  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Degassing: Before adding the catalyst, thoroughly degas your solvent and base (e.g., triethylamine) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Modify Reaction Conditions:

    • Copper-Free Sonogashira: If homocoupling persists, consider a copper-free protocol. While often slower, these conditions eliminate the primary catalyst for Glaser coupling.[8] This may require a more active palladium catalyst/ligand system and higher temperatures.

    • Reduce Copper Loading: Titrate down the concentration of the copper(I) co-catalyst. Use the minimum amount necessary to facilitate the transmetalation step, often as low as 1-2 mol%.

    • Hydrogen Atmosphere: Running the reaction under a diluted hydrogen gas atmosphere (e.g., H₂ diluted with nitrogen or argon) has been shown to drastically reduce homocoupling by keeping the copper in its +1 oxidation state.[7]

  • Order of Addition: Add the this compound slowly via syringe pump to the reaction mixture containing the aryl halide and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.

Q2: My reaction has stalled. I see plenty of starting aryl halide on the TLC, but little product formation. What is causing this catalyst inactivity?

A2: The pyridine nitrogen is likely inhibiting or deactivating your palladium catalyst.

Pyridine derivatives are known to be challenging substrates in cross-coupling reactions.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center. This coordination can inhibit the crucial oxidative addition step or lead to the formation of inactive palladium complexes, effectively stalling the catalytic cycle.[2] This is especially problematic with 2-substituted pyridines but can affect 3-substituted systems as well.[1]

Troubleshooting Protocol: Overcoming Catalyst Inhibition

  • Ligand Selection is Key:

    • Use Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[2] These ligands promote the desired catalytic cycle and can minimize the inhibitory effects of the pyridine nitrogen by creating a more sterically hindered and electron-rich palladium center.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are often more robust and resistant to inhibition. Consider using a pre-catalyst like PEPPSI-IPr.

  • Choice of Palladium Pre-catalyst:

    • If using PdCl₂(PPh₃)₂, which is a Pd(II) source, ensure your conditions effectively reduce it to the active Pd(0) state.[9]

    • Consider switching to a dedicated Pd(0) source like Pd(PPh₃)₄ or pre-catalysts that readily generate the active species.[10]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition to provide a reasonable yield.[2]

Q3: My yield is consistently low, but I don't see a single major byproduct. How can I generally optimize the reaction for this compound?

A3: Low yields without a clear side-product often point to sub-optimal reaction conditions. The reactivity of your aryl halide is the most important factor to consider.

The success of a Sonogashira coupling is highly dependent on the nature of the aryl halide, base, solvent, and temperature. The reactivity order for the halide is I > Br >> Cl.[11] Using a less reactive halide like an aryl bromide or chloride requires more carefully optimized and often more forcing conditions.

Data Presentation: Recommended Starting Conditions for Sonogashira Coupling

ParameterAryl Iodide (High Reactivity)Aryl Bromide (Medium Reactivity)Aryl Chloride (Low Reactivity)
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (5 mol%) or PEPPSI
Cu Co-catalyst CuI (4-6 mol%)CuI (5-10 mol%)CuI (10-15 mol%)
Ligand PPh₃ (4-6 mol%)XPhos or SPhos (4-10 mol%)SPhos or RuPhos (10-20 mol%)
Base Triethylamine (Et₃N) or DIPEAK₂CO₃ or Cs₂CO₃K₃PO₄ or Cs₂CO₃
Solvent THF or DMFToluene or 1,4-DioxaneToluene or 1,4-Dioxane
Temperature Room Temp to 50 °C80 - 110 °C100 - 140 °C

This table provides general starting points. Optimization will be required for specific substrates.

dot

Troubleshooting_Flowchart start Low Yield or Messy Reaction q1 Major byproduct is alkyne dimer? start->q1 q2 Starting material (Ar-X) unconsumed? q1->q2 No sol1 High probability of Glaser Homocoupling. 1. Rigorously degas solvents/base. 2. Maintain inert atmosphere. 3. Consider Cu-free conditions. q1->sol1 Yes sol2 Likely Catalyst Inhibition/Deactivation. 1. Switch to bulky, electron-rich ligand (e.g., XPhos). 2. Use a more active Pd pre-catalyst. 3. Increase catalyst loading. q2->sol2 Yes sol3 Sub-optimal Conditions. 1. Verify reactivity of Ar-X (I > Br > Cl). 2. Increase temperature. 3. Screen different bases/solvents (see table). q2->sol3 No

Caption: Troubleshooting flowchart for Sonogashira reactions with this compound.

Experimental Protocols
Protocol 1: Robust Sonogashira Coupling with an Aryl Bromide

This protocol is designed as a robust starting point for coupling this compound with a moderately reactive aryl bromide, incorporating best practices to mitigate side reactions.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • XPhos (0.06 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • Anhydrous, degassed Toluene (to 0.2 M)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, K₂CO₃, Pd(OAc)₂, XPhos, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed toluene via cannula.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in a small amount of degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References
  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Retrieved from Alfa Chemistry. [link: https://www.alfa-chemistry.com/reaction/glaser-coupling.html]
  • Wikipedia. (n.d.). Glaser coupling. Retrieved from Wikipedia. [link: https://en.wikipedia.org/wiki/Glaser_coupling]
  • Merck & Co. (n.d.). Glaser Coupling.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from Organic Chemistry Portal. [link: https://www.organic-chemistry.org/namedreactions/glaser-coupling.shtm]
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Le-Dao, T., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11088. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8248037/]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [link: https://www.scirp.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [link: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [link: https://www.researchgate.net/publication/318491871_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [link: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01928]
  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [link: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc00675f]
  • SpringerLink. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Wiley Online Library. (n.d.).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [link: https://pubs.acs.org/doi/10.1021/cr050992x]
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [link: https://www.researchgate.net/figure/Coupling-outcomes-for-pyridines_fig1_381190473]
  • BenchChem. (2025). Troubleshooting poor yields in Sonogashira reactions with halogenated anilines. Retrieved from BenchChem. [link: https://www.benchchem.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. [link: https://www.researchgate.
  • BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm. [link: https://www.bldpharm.com/products/686768-50-3.html]
  • ACS Publications. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Organic Letters.
  • Chou, C.-T., & Chien, T.-L. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(18), 6447-6450. [link: https://pubs.acs.org/doi/10.1021/jo025859+]
  • MDPI. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024). Copper-catalyzed yne-allylic substitutions: concept and recent developments.
  • National Center for Biotechnology Information. (2008). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. Retrieved from NCBI Bookshelf. [link: https://www.ncbi.nlm.nih.gov/books/NBK22874/]
  • Synblock. (n.d.). 3-Ethynyl-4-methoxypyridine. Retrieved from Synblock. [link: https://www.synblock.com/cas-1196155-25-5.html]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Transition_Metal_Catalysis_(Radavoy_and_Gagnier)/04%3A_Cross_Coupling_Reactions/4.03%3A_Sonogashira_Coupling]
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Retrieved from BenchChem. [link: https://www.benchchem.com/product/b6016/technical-support/a-comparative-analysis-of-catalytic-systems-for-3-bromo-5-methoxypyridine-coupling-reactions]
  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. [link: https://www.researchgate.net/figure/The-Sonogashira-coupling-reactions-of-aryl-halides-with-phenylacetylene_tbl4_262590231]
  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.
  • ChemScene. (n.d.). 2-Chloro-3-ethynyl-5-methoxypyridine. Retrieved from ChemScene. [link: https://www.chemscene.com/products/2-Chloro-3-ethynyl-5-methoxypyridine-CS-1228005.html]
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from r/chemistry. [link: https://www.reddit.com/r/chemistry/comments/u8i3z5/sonogashira_coupling_giving_me_multiple_spots_on/]
  • ACS Figshare. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [link: https://figshare.com/collections/A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines/2085816]

Sources

impact of base and solvent on 3-Ethynyl-5-methoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Ethynyl-5-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for reactions involving this versatile building block. Our focus is on the critical impact of base and solvent selection on reaction outcomes, particularly in Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

FAQ: Understanding the Fundamentals

This section addresses foundational questions about the role of reagents and conditions in modulating the reactivity of this compound.

Question 1: What makes this compound a unique substrate in cross-coupling reactions?

Answer: The structure of this compound presents a unique electronic and steric profile that directly influences its reactivity.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium catalyst.[1][2] This can be a double-edged sword. On one hand, it can influence the electronic properties of the molecule; on the other, it can act as an endogenous ligand, potentially inhibiting the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[2]

  • Electronic Nature: As electron-deficient heterocycles, pyridines generally react well in Sonogashira couplings.[3] The methoxy group at the 5-position is an electron-donating group, which can modulate the electron density of the ring system.

  • Terminal Alkyne: The ethynyl group is the key functional handle for C-C bond formation. Its terminal proton is weakly acidic and requires a base for deprotonation to generate the reactive acetylide species.[4]

Question 2: What is the primary role of the base in a Sonogashira coupling reaction?

Answer: The base plays multiple, critical roles in the Sonogashira reaction.[5][6]

  • Alkyne Deprotonation: Its most important function is to deprotonate the terminal alkyne (pKa ≈ 25), forming the nucleophilic acetylide anion. This step is essential for the subsequent reaction with the palladium center.[7] In copper-cocatalyzed reactions, the formation of a π-alkyne-copper complex increases the acidity of the terminal proton, making deprotonation by weaker amine bases more feasible.[4][8]

  • Neutralization: The reaction generates a hydrogen halide (HX) byproduct. The base neutralizes this acid, preventing it from protonating the acetylide or causing degradation of acid-sensitive components in the reaction mixture.[5]

  • Catalyst Maintenance: In some cases, the amine base can help reduce Pd(II) species to the active Pd(0) catalyst at the start of the reaction.[5]

Question 3: How does solvent choice impact the outcome of a palladium-catalyzed cross-coupling reaction?

Answer: The solvent is not merely an inert medium; it is an active participant that can dramatically influence reaction rate, selectivity, and catalyst stability.[9]

  • Catalyst Solubility and Speciation: The solvent must keep all reactants and catalysts in the solution phase. Furthermore, coordinating solvents (like DMF, acetonitrile, or amines) can interact with the palladium center, affecting the nature of the active catalytic species.[10][11]

  • Reaction Rate: Polar solvents can stabilize charged intermediates or transition states that may form during the catalytic cycle, potentially accelerating the reaction.[12] However, the relationship is complex and does not always trend with simple dielectric constants.[12]

  • Catalyst Stability: Coordinating solvents can sometimes compete with essential ligands, but they can also help stabilize the catalyst and prevent decomposition (e.g., formation of palladium black).[9]

Troubleshooting Guide: Sonogashira Coupling

This section provides solutions to common problems encountered when using this compound in Sonogashira couplings.

Problem 1: My Sonogashira reaction is not working or gives very low yield. What are the likely causes?

Answer: This is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate-specific inhibition.

  • Cause A: Catalyst Inactivation/Inhibition

    • The Pyridine Problem: The nitrogen atom of your this compound substrate can coordinate to the palladium catalyst, acting as a poison and halting the catalytic cycle.[2]

    • Solution: Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). More importantly, consider using a ligand system with bulky, electron-rich phosphines (like P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[13] These ligands form highly stable and reactive monoligated Pd(0) complexes that are less susceptible to inhibition by the pyridine substrate.[13]

  • Cause B: Inefficient Deprotonation

    • The Base is Too Weak: If you are using a mild base like K₂CO₃, it may not be strong enough to efficiently deprotonate the alkyne, especially at lower temperatures.

    • Solution: Switch to a stronger base. For amine bases, piperidine or triethylamine (Et₃N) are common choices.[14] For inorganic bases, Cs₂CO₃ is more effective than K₂CO₃ due to its greater solubility and the higher reactivity of the cesium acetylide.[5] Ensure your base is anhydrous if using inorganic options.

  • Cause C: Oxidative Addition is Too Slow

    • The Halide is Unreactive: The rate of oxidative addition to the Pd(0) center is I > Br > Cl.[5] If you are using an aryl bromide, the reaction may require more forcing conditions than an aryl iodide.

    • Solution: Increase the reaction temperature. Reactions with aryl bromides often require heating (e.g., 80-100 °C), whereas many aryl iodides react readily at room temperature.[15] Also, ensure your solvent is thoroughly degassed, as oxygen can lead to catalyst decomposition.[5]

Problem 2: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne.

Answer: You are likely observing the Glaser homocoupling side reaction. This is the most common side reaction in copper-mediated Sonogashira couplings.[4][7]

  • Cause: Copper-Catalyzed Oxidative Coupling

    • The copper(I) co-catalyst, in the presence of oxygen, can catalyze the oxidative dimerization of your terminal alkyne to form a 1,3-diyne.[16][17]

    • Solution 1 (Optimize Conditions): Rigorously exclude oxygen from your reaction. Use solvents that have been degassed by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][13] Reducing the concentration of the copper catalyst can also help minimize this side reaction.[13]

    • Solution 2 (Switch Protocol): The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[13][18][19] These methods have become highly reliable and often provide better results for complex substrates. They typically rely on a palladium catalyst, a suitable ligand, and an amine base/solvent system.

Workflow for Sonogashira Troubleshooting

A logical workflow for addressing a failed Sonogashira reaction.

G cluster_checks Initial Checks cluster_diagnosis Diagnosis & Solution start Reaction Failure: Low or No Product check_reagents Reagents Fresh? Solvents Degassed? start->check_reagents check_setup Inert Atmosphere? (Ar/N2) check_reagents->check_setup If Yes cause1 Cause: Catalyst Inhibition (Pyridine Substrate) check_setup->cause1 If Yes cause2 Cause: Glaser Homocoupling (Alkyne Dimer) check_setup->cause2 cause3 Cause: Slow Oxidative Addition (esp. with Ar-Br/Cl) check_setup->cause3 solution1 Solution: 1. Use bulky, e--rich ligand (e.g., P(t-Bu)3, NHC) 2. Increase catalyst loading cause1->solution1 solution2 Solution: 1. Switch to Copper-Free Protocol 2. Rigorously exclude O2 cause2->solution2 solution3 Solution: 1. Increase Temperature 2. Switch to more reactive halide (I > Br) cause3->solution3 Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L)₂ pd0->pd2_aryl pd2_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd2_aryl->pd2_alkynyl product Ar-C≡CR pd2_alkynyl->product base Base alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_acetylide->pd2_aryl base->alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is recommended for this compound to minimize the risk of Glaser homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (3.0 mol%) or a corresponding air-stable salt.

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), dried

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and P(t-Bu)₃.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the this compound. 3[13]. Reaction: Stir the mixture at the desired temperature (typically 80-100 °C for aryl bromides). Monitor the reaction progress by TLC or LC-MS. 4[15]. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

A Note on Click Chemistry (CuAAC)

The principles of solvent and base selection are also relevant for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

  • Solvent: Polar solvents are generally preferred as they can accelerate the reaction. M[20]ixtures of water with co-solvents like t-BuOH or DMF are highly effective and align with green chemistry principles. T[21]he choice between a polar aprotic solvent like DMF and an aqueous system can sometimes influence selectivity if other functional groups are present. *[22] Base: While not always strictly required for the catalytic cycle itself, a mild non-nucleophilic base like triethylamine or DIPEA is often added. I[21]n aqueous media, a base can help maintain the pH and improve the stability and solubility of the copper catalyst. S[21]ome modern ligand systems for CuAAC can act as internal bases, activating the alkyne without an external additive.

[23][24]---

References
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]

  • PubMed. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. [Link]

  • National Institutes of Health. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • ScienceDirect. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • University of Rochester. (n.d.). pKa Values of Common Bases. [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

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Technical Support Center: Enhancing the Stability of 3-Ethynyl-5-methoxypyridine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethynyl-5-methoxypyridine (CAS 686768-50-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. While its terminal alkyne and pyridine functionalities make it highly valuable, they also present unique stability challenges during reactions, particularly in metal-catalyzed cross-coupling.

This guide provides in-depth, field-proven insights and validated protocols to help you anticipate and overcome these challenges, ensuring higher yields, improved purity, and more reliable experimental outcomes. We will delve into the causality behind common degradation pathways and offer practical, actionable solutions.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the primary signs of this compound degradation during my reaction? A: Common indicators include the formation of a dark brown or black reaction mixture, the appearance of a new, less polar spot on your TLC plate (often with a higher Rf value), and the detection of a species with a mass approximately double that of your starting material in LC-MS analysis. These signs frequently point to oxidative homocoupling of the alkyne.

Q2: My reaction mixture is turning dark, but the reaction seems to be working. Is this a major concern? A: While some color change can be expected with transition metal catalysis, significant darkening often indicates the formation of palladium black or copper clusters due to catalyst decomposition, or the generation of polymeric byproducts from alkyne degradation. This can lead to inconsistent catalytic activity and complicated purifications. Addressing the root cause, such as insufficient degassing, is crucial for reproducibility.

Q3: I'm observing a significant amount of a byproduct with a molecular weight of 264.29 g/mol . What is it? A: This is almost certainly the symmetric 1,3-diyne, 1,4-bis(5-methoxypyridin-3-yl)buta-1,3-diyne, formed via the Glaser-Hay homocoupling of two molecules of this compound.[1] This is the most common and problematic side reaction, catalyzed by copper salts in the presence of an oxidant like atmospheric oxygen.[2][3]

Q4: What are the ideal storage conditions for this compound to ensure its stability before use? A: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and dark place, with refrigeration being ideal.[4][5] This minimizes exposure to oxygen, moisture, and light, which can promote degradation and side reactions.

Q5: I need to perform a Sonogashira coupling, which uses a copper(I) co-catalyst. How can I avoid the Glaser-Hay homocoupling? A: This is a critical challenge. The key is to control the reaction environment to favor the Sonogashira pathway over the Glaser pathway. This is achieved by:

  • Rigorous Oxygen Exclusion: The Glaser reaction requires an oxidant (O₂), while the Sonogashira does not.[6] Thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is the single most effective measure.

  • Minimizing Copper Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst (e.g., 1-5 mol%).

  • Choice of Base and Ligands: Using bulky amine bases or specific palladium ligands can sometimes create a steric environment that disfavors the bimolecular homocoupling pathway.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, explains the underlying chemical principles, and provides targeted solutions.

Issue 1: Pervasive Formation of Symmetric Diyne Byproduct (Glaser-Hay Homocoupling)
  • Symptom: Your primary isolated product is the homocoupled diyne, or it is a major contaminant that is difficult to separate from the desired product.

  • Causality: The terminal alkyne C-H bond is weakly acidic and reacts with a Cu(I) salt (often the co-catalyst in Sonogashira reactions) to form a copper acetylide intermediate. In the presence of an oxidant, typically atmospheric oxygen, this intermediate dimerizes to form the 1,3-diyne. The reaction is often facilitated by an amine base.[2]

  • Solutions & Optimization:

    • Atmosphere Control (Critical): Before adding any reagents, rigorously degas all solvents using at least three "freeze-pump-thaw" cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction and work-up.

    • Copper-Free Conditions: If your desired transformation allows, consider copper-free Sonogashira coupling protocols. These often require specialized palladium catalysts or ligands but completely eliminate the primary cause of homocoupling.

    • Reagent Addition Sequence: Add the this compound to the reaction mixture last, after the palladium catalyst, ligand, base, and aryl halide have been combined under an inert atmosphere. This ensures the catalytic cycle for the desired cross-coupling can begin immediately, minimizing the time the copper acetylide intermediate exists in a state where it can homocouple.

Issue 2: Low Yields and Stalled Reactions in Cross-Coupling
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or aryl halide even after extended reaction times.

  • Causality: This often points to catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, impurities in the starting materials or solvents (e.g., water, oxygen) can poison the catalyst. Thermal decomposition of the alkyne at elevated temperatures can also contribute to a complex mixture and lower yields.[7]

  • Solutions & Optimization:

    • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands can often stabilize the palladium center and promote the desired reductive elimination step, accelerating the turnover rate and outcompeting catalyst deactivation pathways.

    • Temperature Management: Avoid excessive heating. While some reactions require heat, run trials at the lowest effective temperature. For many Sonogashira couplings, room temperature is sufficient.[6]

    • Solvent Purity: Use anhydrous, degassed solvents. Water can interfere with many organometallic catalytic cycles.

Issue 3: Decomposition During Work-up and Purification
  • Symptom: The product appears clean in the crude reaction mixture but degrades upon concentration or during silica gel chromatography, evidenced by streaking on a TLC plate or the appearance of new, colored impurities.

  • Causality: The basic pyridine nitrogen makes this compound and its products susceptible to degradation on acidic media like standard silica gel. The Lewis acidic sites on silica can catalyze decomposition or cause irreversible binding of the product. Pyridine compounds can also be hygroscopic, readily absorbing atmospheric moisture.[8]

  • Solutions & Optimization:

    • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), and then re-equilibrate with your mobile phase. This deactivates the acidic sites.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is often more compatible with amine-containing compounds.

    • Non-Chromatographic Purification: If possible, purify the product by crystallization or distillation to avoid contact with stationary phases altogether.

    • Minimize Exposure: During work-up, concentrate the product solution at reduced pressure and moderate temperature (e.g., <40 °C) to minimize thermal stress.

Section 3: Validated Protocols & Methodologies
Protocol 1: Optimized Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to couple this compound with an aryl bromide, emphasizing the rigorous exclusion of oxygen.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.015 eq).

  • Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Add anhydrous, degassed THF via syringe, followed by degassed diisopropylamine (3.0 eq). Stir the mixture for 5 minutes at room temperature to ensure catalyst dissolution.

  • In a separate, dry vial, dissolve this compound (1.1 eq) in a small amount of anhydrous, degassed THF.

  • Add the alkyne solution dropwise to the reaction flask via syringe over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a short plug of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using deactivated silica gel chromatography.

Data Summary: Standard vs. Optimized Conditions

ParameterStandard ConditionsOptimized (Low-Dimerization) ConditionsRationale for Optimization
Atmosphere Nitrogen balloonHigh-purity Argon, Freeze-Pump-ThawRigorous exclusion of O₂ is the most critical factor to prevent Glaser coupling.
Solvent Standard anhydrous THFAnhydrous, degassed THFRemoves dissolved oxygen, a key reagent for the undesired homocoupling reaction.
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Bulky secondary amines can sometimes offer better performance and suppress side reactions.
Alkyne Addition All reagents added at onceAlkyne added last as a solutionMinimizes the lifetime of the copper acetylide before it can react in the desired cycle.
Section 4: Visualizing the Chemistry
Diagram 1: The Competing Pathways of this compound

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node side_product_node side_product_node catalyst_node catalyst_node sub This compound cu_acetylide Copper(I) Acetylide Intermediate sub->cu_acetylide + Cu(I) / Base pd_cycle Pd(0)/Pd(II) Catalytic Cycle (with Ar-X) cu_acetylide->pd_cycle Transmetalation glaser_product Undesired Symmetric Diyne (Glaser-Hay Product) cu_acetylide->glaser_product Dimerization sonogashira_product Desired Cross-Coupled Product pd_cycle->sonogashira_product Reductive Elimination o2 O₂ (Oxidant) o2->glaser_product

Caption: Competing Sonogashira and Glaser-Hay reaction pathways.

Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions

G problem_node problem_node question_node question_node action_node action_node result_node result_node start Low Yield / Byproducts Observed q1 High MW byproduct detected by MS? start->q1 is_glaser Probable Glaser-Hay Homocoupling q1->is_glaser Yes q2 Significant unreacted starting material? q1->q2 No action1 1. Rigorously degas solvents (F-P-T). 2. Use high-purity inert gas. 3. Consider copper-free conditions. is_glaser->action1 end Improved Yield & Purity action1->end is_catalyst Probable Catalyst Deactivation or Reaction Stall q2->is_catalyst Yes is_workup Product degrades during purification? q2->is_workup No action2 1. Check catalyst/ligand integrity. 2. Lower reaction temperature. 3. Verify solvent purity (anhydrous). is_catalyst->action2 action2->end action3 1. Deactivate silica gel with Et₃N. 2. Use neutral alumina. 3. Purify via crystallization. is_workup->action3 action3->end

Caption: A decision tree for troubleshooting common stability issues.

References
  • Understanding the Hazards and Safe Handling of 3-Ethynylpyridine. (2025). Google Cloud.
  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. (2015).
  • This compound Chemical Label. Google Cloud.
  • 2-Ethynylpyridine, 98% Product Inform
  • 2-Ethynylpyridine Product Inform
  • SAFETY DATA SHEET - 4-Ethynylpyridine hydrochloride. Fisher Scientific.
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • SAFETY DATA SHEET - 2-Ethynylpyridine. Fisher Scientific.
  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • Overcoming challenges in the purific
  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). BenchChem.
  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion.
  • Development of optimized conditions for Glaser-Hay bioconjugations.
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • This compound (C8H7NO). PubChemLite.
  • 686768-50-3 | this compound. BLD Pharm.
  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. (2024).
  • Reaction mechanism of the homogeneous thermal decomposition of acetylene.
  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing.

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Validation & Comparative

The Strategic Advantage of 3-Ethynyl-5-methoxypyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. In the vast landscape of heterocyclic chemistry, substituted pyridines hold a privileged position, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical comparison of 3-Ethynyl-5-methoxypyridine with other commonly employed building blocks, highlighting its distinct advantages in the synthesis of complex molecular architectures for drug discovery. We will delve into the strategic benefits conferred by the unique combination of the pyridine core, the 3-ethynyl group, and the 5-methoxy substituent, supported by insights from the literature and generalized experimental protocols.

The Pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a bioisostere of benzene and is a fundamental structural motif in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets. The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, metabolic stability, and target binding affinity.

The 3-Ethynyl Group: A Versatile Handle for Molecular Elaboration

The presence of a terminal alkyne at the 3-position of the pyridine ring provides a powerful and versatile handle for a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. This methodology is a cornerstone of modern synthetic chemistry for the construction of complex organic molecules.

Comparison with Traditional Halogen-Based Building Blocks

While 3-halo-pyridines (e.g., 3-bromo-5-methoxypyridine) are also widely used in cross-coupling reactions, 3-ethynyl-pyridines offer several distinct advantages:

  • Direct Introduction of a Linear Linker: The ethynyl group itself provides a rigid, linear linker that can be desirable for positioning other functional groups in a specific orientation for optimal target engagement.

  • Post-Coupling Transformations: The resulting internal alkyne from a Sonogashira coupling can undergo a variety of further transformations, such as reduction to the corresponding alkene or alkane, or participation in cycloaddition reactions, adding another layer of synthetic versatility.

  • Milder Reaction Conditions: In some cases, Sonogashira couplings with terminal alkynes can proceed under milder conditions compared to other cross-coupling reactions involving organometallic reagents.

The following diagram illustrates the general workflow of a Sonogashira coupling reaction, a key application of this compound.

Sonogashira_Workflow Start Reaction Setup Reactants This compound + Aryl/Vinyl Halide Start->Reactants Reaction Sonogashira Coupling Reaction Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product End Characterization (NMR, MS) Product->End

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

The 5-Methoxy Group: A Key Modulator of Physicochemical and Biological Properties

The methoxy group at the 5-position of the pyridine ring is not merely a passive substituent. Its electronic and steric properties can significantly influence the overall characteristics of the building block and the resulting molecules.

Impact on Physicochemical Properties
  • Solubility: The methoxy group can improve the solubility of organic molecules in both aqueous and organic media by acting as a hydrogen bond acceptor and by disrupting crystal lattice packing. This is a critical parameter for drug candidates, as poor solubility can lead to low bioavailability.

  • Lipophilicity: The methoxy group can modulate the lipophilicity (logP) of a molecule. While it is more lipophilic than a hydroxyl group, it is less so than larger alkyl groups, providing a means to fine-tune this property to optimize cell permeability and minimize off-target effects.

Influence on Biological Activity and Metabolism
  • Target Interactions: The oxygen atom of the methoxy group can participate in hydrogen bonding with amino acid residues in the binding pocket of a biological target, thereby increasing binding affinity and potency.

  • Metabolic Stability: The methoxy group is generally more resistant to metabolic degradation than a hydroxyl group. O-demethylation is a common metabolic pathway, but its rate can be influenced by the surrounding electronic environment. The pyridine nitrogen can influence the metabolic stability of the methoxy group.

The following table provides a comparative summary of the anticipated properties of this compound against other common pyridine-based building blocks.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Terminal alkyne, methoxy groupVersatile for coupling, improved solubility and metabolic stability, potential for enhanced target binding.The alkyne may be sensitive to certain reaction conditions.
3-Bromo-5-methoxypyridine Bromo substituent, methoxy groupWell-established in various cross-coupling reactions, methoxy group benefits.Requires synthesis of organometallic coupling partners for some reactions.
3-Ethynylpyridine Terminal alkyneVersatile for coupling.Lacks the beneficial effects of the methoxy group on solubility and metabolic stability.
3-Bromopyridine Bromo substituentReadily available and widely used in cross-coupling.Lacks the benefits of both the methoxy and ethynyl groups.

Experimental Protocols

The following is a representative, generalized protocol for the Sonogashira coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar substrates and should be optimized for specific reaction partners.

General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF or THF via syringe.

  • Add triethylamine and this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

The logical relationship between the structural features of this compound and its advantages is depicted in the following diagram.

Advantages_Diagram cluster_BuildingBlock This compound cluster_Advantages Advantages in Drug Discovery bb Core Structure ethynyl 3-Ethynyl Group reactivity Versatile Reactivity (e.g., Sonogashira Coupling) ethynyl->reactivity methoxy 5-Methoxy Group physicochem Improved Physicochemical Properties (Solubility, Lipophilicity) methoxy->physicochem biological Enhanced Biological Profile (Target Binding, Metabolic Stability) methoxy->biological pyridine Pyridine Core pyridine->biological

Caption: The structural components of this compound and their contributions to its advantages.

Conclusion

This compound stands out as a highly advantageous building block for medicinal chemistry and drug discovery. The strategic combination of a versatile ethynyl handle for efficient molecular elaboration and a property-modulating methoxy group on a privileged pyridine scaffold offers a powerful tool for the synthesis of novel and complex molecules. By leveraging the unique attributes of this building block, researchers can accelerate the discovery and development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals2023 , 16(5), 748. [Link]

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Comparative Validation Guide for mGluR5 Antagonists Derived from 3-Ethynyl-5-methoxypyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of novel mGluR5 negative allosteric modulators (NAMs) synthesized from 3-Ethynyl-5-methoxypyridine precursors. It is designed for drug discovery teams, offering a scientifically rigorous pathway from initial hit confirmation to preclinical candidate evaluation. We will move beyond rote protocols to dissect the strategic rationale behind each experimental stage, ensuring a self-validating and robust data package.

Introduction: The Therapeutic Promise and Challenge of Targeting mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical modulatory role in glutamatergic neurotransmission.[1] Its involvement in synaptic plasticity and neuronal excitability has implicated it in a wide array of central nervous system (CNS) disorders, including anxiety, depression, addiction, and chronic pain.[2][3][4] Consequently, mGluR5 antagonists, particularly negative allosteric modulators (NAMs) that offer greater subtype selectivity, represent a promising therapeutic avenue.[1][5]

The 3-ethynylpyridine scaffold is a well-established chemical starting point, forming the core of prototypical mGluR5 antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).[4][6] Our focus here is on validating novel derivatives of this compound, comparing their performance against these benchmarks and other alternatives to identify candidates with superior potency, selectivity, and drug-like properties.

The Validation Cascade: A Phased Approach

The validation of a novel mGluR5 antagonist is not a linear process but an iterative cycle of design, synthesis, and testing. Our approach is structured to generate decision-making data at each stage, ensuring that only the most promising compounds advance.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity & Early Safety cluster_2 Phase 3: In Vivo Proof-of-Concept synthesis Synthesis of This compound Derivatives binding Radioligand Binding Assay (Affinity - Ki) synthesis->binding Target Engagement functional Calcium Mobilization Assay (Potency - IC50) binding->functional Functional Activity selectivity Selectivity Screening (mGluR Subtypes, Off-Targets) functional->selectivity Specificity Check admet In Silico & In Vitro ADMET (Solubility, Permeability, Stability) selectivity->admet Drug-like Properties pk Pharmacokinetic Profiling (Rodent; Brain Penetration) admet->pk Systemic Exposure behavior Behavioral Models (e.g., Anxiety, Pain) pk->behavior Target Occupancy & Efficacy candidate Preclinical Candidate Selection behavior->candidate

Caption: A phased workflow for validating novel mGluR5 antagonists.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on confirming that the synthesized compounds engage the mGluR5 target and modulate its function as expected.

Synthesis of Precursors

The journey begins with the synthesis of this compound derivatives. The core structure allows for systematic modifications, particularly on the phenyl ring linked by the ethynyl group, to explore the structure-activity relationship (SAR).[7][8] The goal is to generate a small library of analogs with varied substituents to probe the binding pocket.

Primary Assay: Functional Antagonism via Calcium Mobilization

The canonical signaling pathway for the Gq-coupled mGluR5 receptor involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium (Ca²⁺) from intracellular stores.[9][10] This provides a robust and direct measure of receptor function.

Rationale: A calcium mobilization assay is the cornerstone for determining functional potency (IC₅₀). It is a high-throughput method that confirms the compounds are not merely binding but are actively preventing the receptor from signaling in response to an agonist.

Experimental Protocol: Fluorometric Calcium Mobilization Assay

  • Cell Culture: Use a stable cell line expressing recombinant human or rat mGluR5 (e.g., HEK293 or CHO-K1 cells). Culture cells to ~90% confluency in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye. Add serial dilutions of the test compounds (and reference antagonists like MPEP) to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Place the plate in a fluorometric imaging plate reader (FLIPR). Add a submaximal (EC₈₀) concentration of a selective mGluR5 agonist (e.g., (S)-3,5-DHPG) to stimulate calcium release.

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The antagonist's effect is seen as a reduction in the agonist-induced fluorescence peak.

  • Analysis: Normalize the response to controls (agonist alone vs. vehicle). Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay: Radioligand Binding for Affinity

To complement the functional data, a radioligand binding assay is employed to determine the binding affinity (Kᵢ) of the compounds for the mGluR5 receptor. This confirms direct physical interaction with the target.

Rationale: While functional assays measure potency, binding assays measure affinity. A compound can have high affinity but low functional potency (or vice-versa). Understanding both parameters is crucial. This assay typically uses a radiolabeled mGluR5 NAM, like [³H]MPEP, to compete with the test compound at the allosteric site.[11][12]

Comparative Data: Potency and Affinity

The primary output of Phase 1 is a table comparing the in vitro profiles of the novel compounds against established benchmarks.

CompoundStructure (Modification on Phenyl Ring)Functional Potency (IC₅₀, nM)[13][14]Binding Affinity (Kᵢ, nM)[7]
MPEP (Reference) Unsubstituted18.710.5
MTEP (Reference) 2-Methyl-1,3-thiazol-4-yl5.23.1
Compound A-1 This compound precursor25.430.1
Compound A-2 3,5-dichloro substitution1.20.8
Compound A-3 4-fluoro substitution8.911.2

Data are hypothetical and for illustrative purposes.

From this initial screen, compounds like A-2 show superior potency and affinity compared to the reference MPEP, marking them as high-priority candidates for further investigation.[6]

Phase 2: Ensuring Selectivity and Drug-Likeness

A potent compound is of little use if it is not selective or possesses poor pharmaceutical properties. Phase 2 addresses these critical questions.

Selectivity Profiling

Rationale: Off-target activity is a primary cause of adverse effects and clinical trial failure.[5][15] It is imperative to demonstrate that the compound's activity is specific to mGluR5.

Protocol: Counter-Screening Assays

  • mGluR Subtype Panel: Test the compound's activity against all other mGluR subtypes (mGluR1, 2, 3, 4, 6, 7, 8) using appropriate functional or binding assays. The goal is to show >100-fold selectivity for mGluR5.

  • Broad Receptor Panel: Screen the compound at a fixed concentration (e.g., 1-10 µM) against a broad panel of common off-targets (e.g., CEREP panel), including other GPCRs, ion channels, and kinases.

  • NMDA Receptor Check: Given that some early mGluR5 antagonists showed activity at NMDA receptors, it is crucial to specifically test for any modulation of NMDA receptor function, for example, via electrophysiology.[16]

ADMET & Pharmacokinetic Profiling

Rationale: A successful CNS drug must be absorbed, distribute to the brain, resist rapid metabolism, and be cleared from the body without causing toxicity (ADMET).[17] Early in vitro and in silico assessments can flag liabilities before committing to expensive in vivo studies.[18]

Key Parameters & Assays:

  • Solubility: Kinetic or thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to predict intestinal absorption and blood-brain barrier penetration.

  • Metabolic Stability: Incubation with liver microsomes to determine in vitro half-life.

  • CYP450 Inhibition: Assess potential for drug-drug interactions.

  • hERG Inhibition: Screen for potential cardiotoxicity.

Phase 3: In Vivo Validation and Proof-of-Concept

This phase aims to translate the promising in vitro profile into in vivo efficacy in relevant animal models of CNS disorders.

Pharmacokinetics (PK)

Rationale: Before conducting efficacy studies, one must understand how the compound behaves in a living system. A rodent PK study establishes the dose-exposure relationship and confirms that the compound reaches its target in the brain at sufficient concentrations.

Protocol: Rodent PK Study

  • Dosing: Administer the compound to rats or mice via relevant routes (e.g., oral, intraperitoneal).

  • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: At the final time point, collect brain tissue. Analyze plasma and brain homogenate concentrations using LC-MS/MS.

  • Parameters: Calculate key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and the brain/plasma ratio.

A high brain/plasma ratio is desirable, indicating the compound effectively crosses the blood-brain barrier.

Behavioral Pharmacology

Rationale: The ultimate test is whether target engagement in the brain produces a therapeutically relevant behavioral effect. The choice of model should align with the intended clinical indication.[19]

Example Protocol: Mouse Elevated Plus Maze (Anxiety Model)

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) 30-60 minutes prior to testing.

  • Testing: Place the mouse in the center of the elevated plus maze, which consists of two open and two closed arms. Allow the mouse to explore for 5 minutes.

  • Data Collection: Use video tracking software to record the time spent in the open arms and the number of entries into each arm.

  • Analysis: An anxiolytic effect is demonstrated by a statistically significant increase in the time spent in the open arms compared to the vehicle-treated group, without a significant change in the total number of entries (to rule out hyperactivity).[19]

Other relevant models include the forced swim test (depression), cocaine self-administration (addiction), and the formalin pain model.[2][20][21]

G cluster_0 mGluR5 Signaling Cascade Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Neuronal Downstream Neuronal Effects Ca->Neuronal PKC->Neuronal Antagonist This compound Derivative (NAM) Antagonist->mGluR5 blocks

Caption: mGluR5 signaling pathway and the inhibitory action of a NAM.

Conclusion

The validation of mGluR5 antagonists derived from this compound precursors is a multi-faceted process that demands a strategic, data-driven approach. By systematically evaluating functional potency, binding affinity, selectivity, and in vivo pharmacology, research teams can effectively identify and advance superior clinical candidates. This guide provides a robust framework for such an evaluation, emphasizing the causal logic behind each experimental step to ensure the generation of a comprehensive and trustworthy data package. The ultimate goal is to move beyond simple activity confirmation to a deep understanding of a compound's true therapeutic potential.

References

  • Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.Bioorganic & Medicinal Chemistry Letters.
  • In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression.PubMed Central.
  • In vivo evidence for dysregulation of mGluR5 as a biomarker of suicidal ide
  • Depressive-like Behaviors Induced by mGluR5 Reduction in 6xTg in Mouse Model of Alzheimer's Disease.MDPI.
  • mGluR5 antagonists: discovery, characteriz
  • Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)
  • The mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine decreases ethanol consumption via a protein kinase C epsilon-dependent mechanism.PubMed.
  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam.PubMed Central.
  • Structure–activity relationship of thiopyrimidines as mGluR5 antagonists.Request PDF.
  • What mGluRs antagonists are in clinical trials currently?
  • Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism.PubMed Central.
  • The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine.
  • The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies.Frontiers.
  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology.
  • The mGluR5 selective antagonist 6-methyl-2-(phenylethynyl)
  • Sumitomo's DSP-3456 exerts antidepressant-like effects.BioWorld.
  • Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes.MDPI.
  • Secondary Pharmacology: Screening and Interpretation of Off-target Activities – Focus on transl
  • Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors.
  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks.MDPI.
  • ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity.cadd.zju.edu.cn.
  • Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series.PubMed.
  • Structure Activity Rel
  • Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5)
  • mGluR5 antagonists that block calcium mobilization in vitro also reverse (S)-3,5-DHPG-induced hyperalgesia and morphine antinociceptive tolerance in vivo.PubMed.

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A Senior Application Scientist's Guide to Sonogashira Couplings: A Comparative Yield Analysis of 2-, 3-, and 4-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of a vast array of complex molecules for pharmaceuticals, natural products, and organic materials.[1][2] Among the crucial building blocks utilized in these syntheses, ethynylpyridines offer a unique combination of a rigid alkynyl linker and a heterocyclic motif capable of hydrogen bonding and metal coordination. This guide provides an in-depth comparative analysis of the three structural isomers—2-, 3-, and 4-ethynylpyridine—in the context of Sonogashira coupling yields. We will dissect the underlying electronic and steric factors that govern their reactivity, present a collation of experimental data from the literature, provide a robust, field-proven experimental protocol, and offer insights to guide researchers in selecting the optimal isomer and reaction conditions for their specific synthetic challenges.

The Sonogashira Reaction: Mechanistic Imperatives

To understand the nuances of ethynylpyridine reactivity, one must first grasp the mechanism of the Sonogashira coupling. The reaction elegantly orchestrates two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide. It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This is broadly accepted as the rate-determining step of the overall reaction.[3]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide intermediate.[1][3] This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The key C-C bond formation occurs when the copper acetylide undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism

Comparative Reactivity Analysis: The Decisive Role of Nitrogen Placement

The position of the nitrogen atom in the pyridine ring profoundly impacts the electronic character of the ethynyl group, creating distinct reactivity profiles for each isomer. This is not merely a trivial structural change; it dictates the isomer's interaction with the catalytic system and ultimately influences reaction efficiency and yield.

2-Ethynylpyridine and 4-Ethynylpyridine: The Electron-Deficient Partners

In 2- and 4-ethynylpyridine, the nitrogen atom exerts a strong electron-withdrawing effect on the alkyne through resonance (mesomeric effect). This effect is most pronounced at the ortho (2-) and para (4-) positions.

  • Increased Acidity: The electron-withdrawing nature of the pyridyl nitrogen increases the acidity of the terminal alkyne proton. This facilitates the deprotonation step and the formation of the crucial copper acetylide intermediate in the copper cycle.[3]

  • Potential for Catalyst Inhibition: A significant, often-overlooked, causality behind lower-than-expected yields with 2-ethynylpyridine is its ability to act as a bidentate ligand. The proximity of the nitrogen lone pair and the alkyne's π-system can lead to chelation with the palladium or copper catalyst centers.[1] This can form stable, less-reactive complexes, effectively sequestering the catalyst and inhibiting turnover. While 4-ethynylpyridine avoids this intramolecular chelation, its nitrogen can still act as a ligand and coordinate to the metal center, albeit with less impact than the 2-isomer.

3-Ethynylpyridine: The "Electronically Neutral" Isomer

In 3-ethynylpyridine, the nitrogen atom is at the meta position relative to the alkyne. Consequently, it cannot exert a resonance-based electron-withdrawing effect. Its influence is primarily through the weaker inductive effect.

  • Reduced Acidity: The terminal proton of 3-ethynylpyridine is less acidic compared to its 2- and 4-isomers. This can slow the rate of copper acetylide formation, potentially requiring slightly more forcing conditions (e.g., stronger base or higher temperature) to achieve comparable reaction rates.

  • Lower Propensity for Catalyst Inhibition: With the nitrogen atom positioned further away, 3-ethynylpyridine has a significantly lower tendency to act as a chelating ligand. This often translates to more predictable catalytic behavior and can, in some cases, lead to higher yields, especially when compared to the 2-isomer, as the catalyst remains more accessible and active throughout the reaction.[5]

Reactivity_Comparison

Quantitative Data Summary: A Cross-Literature Comparison

The following table consolidates experimental data for the Sonogashira coupling of different ethynylpyridines with various aryl halides. It is crucial to note that direct, side-by-side comparisons under identical conditions are rare in the literature. This table is a curated summary to illustrate general performance trends.

Ethynylpyridine IsomerAryl HalideCatalyst System (mol%)Base / SolventTemp. (°C)Yield (%)Reference
2-Ethynylpyridine 2-Amino-3-bromopyridinePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N / DMF10090[6]
2-Ethynylpyridine (E)-3-bromo-2-styrylpyridineDPT-Pd(0) (nanoparticles)Et₃N / Toluene8083[7]
3-Ethynylpyridine 4-Iodo-N,N-dimethylanilinePdCl₂(PPh₃)₂(1)/CuI(1)Et₃N (purged)RT94[8]
3-Ethynylpyridine 3-IodoanilinePd₁@NC (0.2)/CuI(2)/PPh₃(1)Et₃N / MeCN80~95[9][10]
4-Ethynylpyridine 4-IodotoluenePdCl₂(PPh₃)₂(2)/CuI(4)Piperidine / THFRT92[11]
4-Ethynylpyridine 1-Bromo-4-nitrobenzeneNS-MCM-41-Pd (0.1)/CuI/PPh₃Et₃N / Toluene9091[2]

Note: Yields are isolated yields as reported in the cited literature.

Analysis of Trends: The data suggests that all three isomers can participate effectively in Sonogashira couplings, often providing excellent yields (>80%). The choice of catalyst, ligand, and reaction conditions appears to be more critical than the isomer itself in achieving high efficiency. However, the underlying electronic properties discussed previously should always guide the initial experimental design. For instance, reactions with the less acidic 3-ethynylpyridine often benefit from slightly elevated temperatures or highly active catalyst systems.

Field-Proven Experimental Protocol: Sonogashira Coupling of 3-Ethynylpyridine with an Aryl Iodide

This protocol is designed as a self-validating system, incorporating best practices to ensure reproducibility and high yield. We select 3-ethynylpyridine for this example due to its straightforward reactivity profile, which avoids the potential complication of catalyst chelation.

Protocol_Workflow

Materials and Reagents
  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • 3-Ethynylpyridine (1.1 mmol, 1.1 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Triethylamine (Et₃N), degassed (2.0 mmol, 2.0 equiv)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology
  • Vessel Preparation (Causality: Exclusion of Oxygen): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol). The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[3]

  • Inerting the Atmosphere (Causality: Catalyst Stability): Seal the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere. The Pd(0) active catalyst is sensitive to oxidation.

  • Solvent and Base Addition (Causality: Reagent Solubilization and Acid Scavenging): Add anhydrous THF (5 mL) followed by degassed triethylamine (0.28 mL, 2.0 mmol) via syringe. The amine base serves two purposes: it acts as a solvent and, more importantly, neutralizes the hydrogen halide (HI) that is formed as a byproduct of the reaction.[1]

  • Alkyne Addition (Causality: Initiation of the Catalytic Cycle): Add 3-ethynylpyridine (0.12 mL, 1.1 mmol) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the often more valuable aryl halide.

  • Reaction Monitoring (Causality: Determining Reaction Completion): Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the aryl iodide starting material. For less reactive substrates, the temperature can be gently increased to 40-50 °C.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-ethynylpyridine.

Conclusion and Future Outlook

While all three ethynylpyridine isomers are viable substrates for Sonogashira couplings, a nuanced understanding of their electronic properties is key to optimizing reaction yields.

  • 2-Ethynylpyridine offers high reactivity due to the acidity of its alkyne proton but carries the risk of catalyst inhibition via chelation. The use of monodentate phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can mitigate this issue.[4]

  • 4-Ethynylpyridine provides a similar electronic activation to the 2-isomer without the complication of chelation, often making it a reliable and highly reactive coupling partner.

  • 3-Ethynylpyridine presents the lowest risk of catalyst inhibition due to non-coordinating nitrogen placement, leading to predictable and often high-yielding reactions, though it may require slightly more energetic conditions to facilitate the initial deprotonation.

For the researcher, the choice of isomer should be guided by the specific synthetic target and the tolerance of the substrate to different reaction conditions. By understanding the fundamental principles outlined in this guide, scientists and drug development professionals can harness the full potential of ethynylpyridines in constructing the next generation of functional molecules.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Doubleday, C. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Gbordzoe, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Mori, K., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7393-7407. [Link]

  • So, C. M., & Tao, Y. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(15), 2473-2475. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Gribanov, P. S., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry, 26(67), 15672-15681. [Link]

  • ResearchGate. (2023). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • The Royal Society of Chemistry. (2016). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Ethynyl-5-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as enhanced solubility and bioavailability, and to engage in critical interactions with biological targets.[1][2][3] Chemical compounds derived from pyridine are, therefore, highly sought-after in the pharmaceutical industry.[4]

Within this valuable class of compounds, 3-Ethynyl-5-methoxypyridine emerges as a particularly strategic building block. It combines three key functional elements onto a single, compact scaffold:

  • The Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate.

  • The Ethynyl Group: A versatile functional handle, the terminal alkyne is primed for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, as well as "click chemistry" reactions.[5]

  • The Methoxy Group: An electron-donating group that modulates the electronic character of the pyridine ring, influencing its reactivity and potentially serving as a metabolic soft spot or a key binding element.

This guide provides a comprehensive cost-benefit analysis of employing this compound in synthesis, with a focus on its application in the Sonogashira coupling. We will delve into its performance characteristics, compare it with viable alternatives, and provide actionable experimental protocols to empower researchers to make informed decisions.

Physicochemical and Safety Profile

Before incorporating any reagent into a synthetic workflow, a thorough understanding of its properties and hazards is paramount.

PropertyValueSource
CAS Number 686768-50-3[6]
Molecular Formula C₈H₇NO[6]
Molecular Weight 133.15 g/mol [6]
Appearance Off-white to yellow solidN/A
SMILES COC1=CN=CC(C#C)=C1[6]

Safety Summary: this compound is considered hazardous. Standard laboratory precautions, including the use of a fume hood, safety goggles, and chemical-resistant gloves, are mandatory.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • Storage: Store in a well-ventilated, cool, and dry place with the container tightly closed.[8]

The Synthetic Workhorse: Sonogashira Cross-Coupling

The primary application for this compound is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, a cornerstone transformation in the synthesis of complex organic molecules.

Mechanism and the Role of this compound

The catalytic cycle involves the interplay between palladium and copper. The choice of alkyne is critical; its steric and electronic properties directly influence reaction efficiency.[9] The electron-rich nature of the 5-methoxypyridine ring can influence the rate of the C-H bond activation at the copper center, a key step in the formation of the copper(I) acetylide intermediate.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuCycle Copper Co-catalyst Cycle RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-Py (Final Product) RedElim->Product Alkyne 3-Ethynyl-5- methoxypyridine CuAcetylide Cu(I)-C≡C-Py (Copper Acetylide) Alkyne->CuAcetylide + CuX, Base CuX Cu(I)X Base Base (e.g., Et₃N) CuAcetylide->Transmetal CuAcetylide->CuX (to Transmetalation)

Simplified Sonogashira catalytic cycle.
Validated Experimental Protocol: Sonogashira Coupling

This protocol provides a self-validating system for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous (Solvent and Base)

  • Toluene or THF, anhydrous (Co-solvent, optional)

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Degassing: Seal the flask and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from promoting alkyne homocoupling (Glaser coupling) and catalyst decomposition.[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (sufficient to create a ~0.2 M solution) and the co-solvent if used. Stir for 5 minutes.

  • Alkyne Addition: Add this compound (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C). The reaction progress should be monitored by TLC or LC-MS. A common observation is the formation of an amine hydrohalide salt precipitate.[11]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cost-Benefit Analysis

The decision to use this compound hinges on a careful balance of its cost against the unique benefits it provides to a synthetic campaign.

CostBenefit Decision Use this compound? Cost COST FACTORS Decision->Cost Consider Benefit BENEFIT FACTORS Decision->Benefit Consider Acquisition High Acquisition Cost (Specialized Reagent) Cost->Acquisition Synthesis In-house Synthesis Cost (Multi-step, Pd catalyst) Cost->Synthesis Purification Potentially Complex Purification Cost->Purification Scaffold Privileged Pyridine Scaffold (Improved ADME Properties) Benefit->Scaffold Handles Versatile Functional Handles (Alkyne + Methoxy) Benefit->Handles Yield High Reaction Yields (Efficient Coupling Partner) Benefit->Yield Novelty Access to Novel Chemical Space Benefit->Novelty

Decision framework for using the reagent.
Cost Analysis
  • Acquisition Cost: As a specialized building block, this compound has a significantly higher purchase price per gram compared to common alkynes like phenylacetylene. Prices are often available only upon inquiry from suppliers like Ambeed and BLD Pharm.[6][12] This high upfront cost is a primary consideration for large-scale synthesis.

  • In-House Synthesis Cost: An alternative is in-house synthesis, typically via a Sonogashira coupling of a protected alkyne (like trimethylsilylacetylene) with 3-bromo-5-methoxypyridine, followed by deprotection. While this provides more control, it is a multi-step process involving the cost of the bromopyridine precursor, expensive palladium catalysts, and purification, which may not be cost-effective for small quantities.[13][14]

Benefit Analysis
  • Structural and Functional Value: This is the most significant benefit. The integrated pyridine-methoxy-ethynyl motif provides a direct route to compounds with desirable drug-like properties. The pyridine nitrogen can enhance solubility and provide a key interaction point with biological targets, while the methoxy group can fine-tune electronic properties and metabolic stability.[15] This can save steps later in the drug development process by building in favorable properties from the start.

  • Synthetic Efficiency: In many cases, using a pre-functionalized building block like this is more efficient than attempting to introduce the ethynyl or methoxy groups onto a pyridine ring later in a synthesis. It can lead to higher overall yields and a shorter synthetic route, partially offsetting the high initial cost.

  • Access to Novel Chemical Space: This reagent provides a gateway to novel molecular architectures that are difficult to access with simpler starting materials, increasing the potential for discovering new intellectual property.

Comparative Analysis with Alternatives

No reagent exists in a vacuum. The choice to use this compound is best understood by comparing it to other common terminal alkynes.

FeatureThis compound3-EthynylpyridinePhenylacetylene
Relative Cost HighModerateLow
Key Functionality Pyridine N, Methoxy (e⁻ donating), AlkynePyridine N, AlkyneBenzene Ring, Alkyne
ADME Impact High potential to improve solubility and provide H-bond acceptorModerate potential to improve solubilityLow (Hydrophobic)
Synthetic Complexity Higher (potential for side reactions on activated ring)ModerateLow (generally robust)
Ideal Use Case Late-stage diversification, building in drug-like propertiesIntroducing a basic nitrogen handleGeneral C-C bond formation, proof-of-concept

When to Choose an Alternative:

  • 3-Ethynylpyridine: A suitable choice when the basic nitrogen of the pyridine ring is the primary desired feature, but the modulating effect of the methoxy group is not required. It offers a moderate cost-saving.

  • Phenylacetylene: The go-to choice for initial methodology development, proof-of-concept syntheses, or when a simple, non-polar aromatic group is desired. Its low cost and high reactivity make it ideal for routine applications.

Conclusion: A Strategic Investment for High-Value Synthesis

The use of this compound is a strategic decision rather than a routine one. Its high cost makes it less suitable for initial exploratory work or large-scale manufacturing where cost of goods is the dominant driver. However, for applications in drug discovery and the synthesis of high-value, complex target molecules, the benefits often justify the investment.

The true value of this reagent lies in its ability to streamline synthetic routes by providing a pre-packaged combination of three critical functionalities. This can accelerate the discovery process by rapidly generating structurally complex and functionally diverse molecules with a higher probability of possessing desirable pharmacological properties. For the medicinal chemist, this compound is not just a reagent; it is an enabling tool for navigating challenging synthetic landscapes and accessing novel chemical matter.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Methoxypyridine. Retrieved from Fisher Scientific.
  • ChemicalBook. (n.d.). This compound Chemical Label Information. [A synthesis of information from publicly available chemical safety labels, such as CAS 686768-50-3].
  • Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Kumar, R. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Amino-2-methoxypyridine. Retrieved from Fisher Scientific.
  • Kaur, M., Singh, M., & Singh, V. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1205–1239. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6. [Link]

  • Grand View Research. (n.d.). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. [Link]

  • Chemsrc.com. (n.d.). 2-Ethynyl-5-methoxypyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Köcher, S., et al. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Chemistry – A European Journal, 18(23), 7260-7273. [Link]

  • Wang, D., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(3), 3913-3927. [Link]

  • MDPI. (n.d.). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. [Link]

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A Comparative Guide to Alternative Building Blocks for the Synthesis of mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of metabotropic glutamate receptor 5 (mGluR5) antagonism, the choice of synthetic building blocks is a critical determinant of novelty, potency, and ultimately, clinical viability. The prototypical negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP), while a foundational tool, possesses liabilities such as off-target effects and metabolic instability that have spurred the exploration of alternative molecular architectures.[1][2] This guide provides an in-depth comparison of conventional and alternative building blocks for the synthesis of mGluR5 antagonists, supported by experimental data and detailed protocols to inform your research and development endeavors.

The Evolving Landscape of mGluR5 Antagonist Scaffolds

The mGluR5 receptor, a G-protein coupled receptor, plays a crucial role in modulating excitatory synaptic transmission. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including anxiety, chronic pain, and Fragile X syndrome, making it a compelling therapeutic target.[3][4] The development of selective mGluR5 antagonists has largely revolved around moving beyond the MPEP scaffold to identify novel chemotypes with improved "drug-like" properties. This has led to the exploration of a diverse array of alternative building blocks.

This guide will compare three major classes of building blocks for mGluR5 antagonist synthesis:

  • Conventional Pyridine and Phenylacetylene Analogs: The building blocks for MPEP and its close analog, MTEP.

  • Urea-Based Heterocycles: The foundation for fenobam and its derivatives.

  • Novel Heterocyclic and Biaryl Scaffolds: Emerging building blocks offering new intellectual property and potentially improved pharmacological profiles.

Signaling Pathway of mGluR5 and a General Experimental Workflow

The following diagram illustrates the canonical signaling pathway of mGluR5 and a general workflow for evaluating newly synthesized antagonists.

cluster_0 mGluR5 Signaling Pathway cluster_1 Experimental Workflow Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Antagonist mGluR5 Antagonist Antagonist->mGluR5 Inhibits Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Ca²⁺ Flux, Binding) Purification->InVitro InVivo In Vivo Models (e.g., Anxiety, Pain) InVitro->InVivo Data Data Analysis InVivo->Data

Caption: mGluR5 signaling and antagonist evaluation workflow.

I. Conventional Building Blocks: Pyridines and Phenylacetylenes

The synthesis of MPEP and its analog MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) predominantly relies on the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a robust and versatile method for constructing the core scaffold of these antagonists.

A. Key Building Blocks and Cost Analysis
Building BlockRepresentative SupplierPrice (USD) per gram (approx.)
2-Bromo-6-methylpyridineSigma-Aldrich, Combi-Blocks$15 - $30
PhenylacetyleneSigma-Aldrich, TCI$1 - $3
3-BromopyridineSigma-Aldrich, Oakwood Chemical$5 - $10
2-Methyl-4-(trimethylsilylethynyl)thiazoleCustom synthesis or specialized suppliersVaries significantly

Note: Prices are estimates and can vary based on purity, quantity, and supplier.

B. Synthetic Workflow: Sonogashira Coupling

The following diagram illustrates the general synthetic workflow for MPEP synthesis.

cluster_0 MPEP Synthesis via Sonogashira Coupling reagent reagent start1 2-Bromo-6-methylpyridine product MPEP start1->product start2 Phenylacetylene start2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) catalyst->product base Base (e.g., Et₃N) base->product

Caption: Synthetic scheme for MPEP.

C. Experimental Protocol: Synthesis of MPEP

Materials:

  • 2-Bromo-6-methylpyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine.

  • To the stirred mixture, add phenylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford MPEP.

Expected Yield: 70-90%

D. Performance and Limitations

While the Sonogashira coupling provides an efficient route to MPEP and its analogs, these compounds exhibit certain drawbacks. MPEP has been shown to have off-target effects, including weak antagonism at NMDA receptors.[2] Both MPEP and MTEP have relatively short half-lives in vivo, necessitating frequent administration in preclinical studies.[5] These limitations have driven the search for alternative scaffolds.

II. Alternative Building Blocks: Urea-Based Heterocycles

Fenobam, a non-competitive mGluR5 antagonist with a distinct chemical structure from MPEP, has served as a lead compound for a new class of antagonists. The synthesis of fenobam and its analogs typically involves the condensation of an isocyanate with an amino-substituted heterocycle.

A. Key Building Blocks and Cost Analysis
Building BlockRepresentative SupplierPrice (USD) per gram (approx.)
3-Chlorophenyl isocyanateSigma-Aldrich, TCI$5 - $15
2-Amino-1-methyl-4,5-dihydro-1H-imidazol-4-oneCustom synthesis or specialized suppliersVaries significantly
2-Amino-1,4,5,6-tetrahydropyrimidin-4-oneCustom synthesis or specialized suppliersVaries significantly

Note: Prices are estimates and can vary based on purity, quantity, and supplier.

B. Synthetic Workflow: Condensation Reaction

The following diagram illustrates the general synthetic workflow for a fenobam analog.

cluster_0 Fenobam Analog Synthesis via Condensation reagent reagent start1 3-Chlorophenyl isocyanate product Fenobam Analog start1->product start2 2-Amino-1-methyl-1,4,5,6- tetrahydropyrimidin-4-one start2->product solvent Solvent (e.g., Chloroform) solvent->product

Caption: Synthetic scheme for a fenobam analog.

C. Experimental Protocol: Synthesis of a Tetrahydropyrimidinone Fenobam Analog

Materials:

  • 3-Chlorophenyl isocyanate

  • 2-Amino-1-methyl-1,4,5,6-tetrahydropyrimidin-4-one

  • Chloroform, anhydrous

Procedure:

  • To a solution of 2-amino-1-methyl-1,4,5,6-tetrahydropyrimidin-4-one (1.0 eq) in anhydrous chloroform, add 3-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold chloroform or another suitable solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the fenobam analog.

Expected Yield: 80-95%[6]

D. Performance and Advantages

Fenobam and its analogs have demonstrated potent and selective mGluR5 antagonism. Notably, fenobam has shown improved in vivo selectivity compared to MPEP.[4] The modular nature of the synthesis allows for rapid generation of analogs by varying the isocyanate and the heterocyclic amine building blocks, facilitating structure-activity relationship (SAR) studies.

III. Novel Heterocyclic and Biaryl Scaffolds

The quest for novel mGluR5 antagonists has led to the exploration of diverse heterocyclic and biaryl cores. These alternative building blocks offer opportunities to escape the chemical space of MPEP and fenobam, potentially leading to compounds with unique pharmacological profiles and improved intellectual property positions.

A. Key Building Blocks and Synthetic Strategies
  • Quinolines: Substituted quinolines have emerged as a promising scaffold. Their synthesis often involves multi-step sequences, starting from commercially available anilines, followed by functionalization, for instance, through Suzuki coupling.[5][7]

  • Biaryls: The biaryl motif can be constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins two aryl fragments.[8][9] This approach allows for a high degree of diversification.

B. Synthetic Workflow: Suzuki Coupling for Biaryl Antagonists

cluster_0 Biaryl Antagonist Synthesis via Suzuki Coupling reagent reagent start1 Aryl Halide (e.g., Bromopyridine derivative) product Biaryl mGluR5 Antagonist start1->product start2 Arylboronic Acid or Ester start2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: General scheme for biaryl mGluR5 antagonist synthesis.

C. Performance and Future Directions

These novel scaffolds have yielded highly potent and selective mGluR5 antagonists. For example, certain heterobiaryl amides have demonstrated nanomolar affinity for the receptor.[8] The flexibility of synthetic routes like the Suzuki coupling allows for fine-tuning of physicochemical properties, such as solubility and brain penetration, which are critical for developing CNS drug candidates.

Comparative Performance Data

The following table summarizes key in vitro and in vivo data for representative mGluR5 antagonists from each class.

CompoundScaffold ClassIn Vitro Potency (IC₅₀, nM)In Vivo Efficacy (Animal Model)Key Advantages/Disadvantages
MPEP Pyridine-alkyne10-50Anxiolytic and analgesic effects in rodents[10]Well-characterized tool compound; off-target effects and metabolic instability[1][2]
MTEP Thiazole-alkyne5-20Anxiolytic and analgesic effects in rodents[10]Improved selectivity over MPEP; still has a short half-life[1]
Fenobam Urea-imidazole20-60Anxiolytic in humans; analgesic in rodents[4]Clinically validated scaffold; distinct chemical class from MPEP
Fenobam Analog (Tetrahydropyrimidinone) Urea-tetrahydropyrimidinone50-100Anxiolytic properties suggested[6]Modular synthesis allows for rapid SAR; in vivo data is less extensive
Biaryl Amide (e.g., 9e) Biaryl~10N/A (from cited source)High potency; potential for improved PK properties[8]

Conclusion

The synthesis of mGluR5 antagonists has evolved significantly from the initial MPEP-centric approach. The exploration of alternative building blocks, including urea-based heterocycles and novel biaryl scaffolds, has yielded a diverse array of potent and selective antagonists. For researchers in this field, the choice of building blocks will depend on the specific goals of their program, whether it be optimizing potency, improving pharmacokinetic properties, or securing novel intellectual property. This guide provides a framework for making those informed decisions, offering a comparative look at the synthetic accessibility and performance of key mGluR5 antagonist chemotypes.

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A Comparative Guide to the Biological Activity of 3-Ethynyl-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile 3-Ethynyl-5-methoxypyridine core, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuroprotective, and antimicrobial potential, supported by experimental data and detailed protocols.

Introduction: The Promise of the Pyridine Scaffold

Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties.[1][2][3] The introduction of an ethynyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring creates a molecule with distinct steric and electronic features, offering a rich template for chemical modification and optimization of biological activity. This guide will explore how modifications to this core structure influence its interaction with biological targets, leading to diverse therapeutic effects.

Anticancer Activity: A Tale of Two Scaffolds

Recent studies have highlighted the potential of methoxypyridine derivatives as potent anticancer agents. A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has shown significant cytotoxic activity against various human cancer cell lines.[4][5] The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the aryl ring are critical for their anticancer efficacy.[4]

Comparative Cytotoxicity of 2-Methoxypyridine Derivatives

The in vitro cytotoxic activity of a selection of these compounds was evaluated against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and prostate cancer (DU145). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound needed to inhibit the growth of 50% of cancer cells, were determined to quantify their potency.

CompoundR Group (Substitution on Aryl Ring)IC50 (µM) vs. HepG2IC50 (µM) vs. DU145IC50 (µM) vs. MBA-MB-231
5d 4-bromophenyl1.532.122.31
5h 3-bromo-4-fluorophenyl1.531.871.95
5i 3-bromo-4-methoxyphenyl1.531.991.38
5-Fluorouracil (Control) -1.652.542.87

Data synthesized from a study on 2-methoxypyridine-3-carbonitriles.[5]

The data clearly indicates that compounds 5d , 5h , and 5i exhibit potent cytotoxic activity, with IC50 values comparable or superior to the standard chemotherapeutic agent, 5-Fluorouracil.[5] Notably, compound 5i was the most potent against the MBA-MB-231 breast cancer cell line.[5] This suggests that the presence of halogen and methoxy groups on the 4-aryl substituent significantly enhances the anticancer properties of the 2-methoxypyridine core.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of the cytotoxic activity of these compounds was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (HepG2, DU145, and MBA-MB-231) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 treat_compounds Treat with Test Compounds incubate1->treat_compounds incubate2 Incubate 48 hours treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Neuroprotective Activity: Targeting Alzheimer's Disease

Derivatives of 3-ethynylpyridine have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease. One such compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), has demonstrated significant neuroprotective potential.[6]

Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) peptides, which are neurotoxic.[6] EQ-04 has been shown to counteract this neurotoxicity. In vitro studies using PC-12 cells revealed that EQ-04 is not only non-toxic but also enhances cell viability by 37% at a concentration of 1 nM in the presence of Aβ toxicity.[6] Furthermore, it was found to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.[6]

Experimental Protocol: Neuroprotection Assay

The neuroprotective effects of compounds like EQ-04 can be assessed using the following protocol.

Step-by-Step Methodology:

  • Cell Culture: PC-12 cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., EQ-04) for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Aβ peptides (e.g., Aβ1-42) are added to the cell culture to induce neurotoxicity.

  • Incubation: The cells are incubated with the neurotoxin and the test compound for a further 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay described previously or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.

Neuroprotection_Assay_Workflow start Start culture_cells Culture PC-12 Cells start->culture_cells pre_treat Pre-treat with Test Compound culture_cells->pre_treat induce_toxicity Induce Neurotoxicity with Aβ Peptides pre_treat->induce_toxicity incubate Incubate induce_toxicity->incubate assess_viability Assess Cell Viability (MTT or LDH Assay) incubate->assess_viability analyze_data Calculate Percentage of Neuroprotection assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for assessing the neuroprotective activity of test compounds.

Antimicrobial Activity: A Broad Spectrum of Potential

The pyridine scaffold is also a key component in many antimicrobial agents.[1][2] While specific data on this compound derivatives is limited in the current literature, the broader class of pyridine compounds has shown significant promise. For instance, a study on novel pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity against various bacterial and fungal strains.[7]

Comparative Antimicrobial Activity of Pyridine Derivatives

The antimicrobial activity of newly synthesized pyridine derivatives was evaluated using the minimal inhibitory concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMIC (mg/mL) vs. E. coliMIC (mg/mL) vs. B. mycoidesMIC (mg/mL) vs. C. albicans
12a 0.0195<0.0048<0.0048
15 >0.00480.00980.039

Data from a study on novel pyridine and thienopyridine derivatives.[7]

These results indicate that compound 12a is particularly potent, especially against B. mycoides and C. albicans.[7] The structure-activity relationship of these compounds suggests that specific substitutions on the pyridine ring are crucial for their antimicrobial efficacy.

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound and related pyridine compounds represent a promising and versatile scaffold for the development of new therapeutic agents. The evidence presented in this guide demonstrates their potential in oncology, neurodegenerative diseases, and infectious diseases. The structure-activity relationships highlighted provide a rational basis for the design of more potent and selective compounds. Future research should focus on synthesizing and screening a broader library of this compound derivatives to fully explore their therapeutic potential and to elucidate their mechanisms of action.

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A Comparative Guide to the Application of 3-Ethynyl-5-methoxypyridine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, coenzymes, and FDA-approved pharmaceuticals.[1] Its bioisosteric relationship to a phenyl ring, combined with its hydrogen bonding capacity and metabolic stability, makes it an indispensable component in modern drug design. Within this class, functionalized pyridines serve as versatile building blocks for constructing complex molecular architectures.[1][2]

This guide focuses on a particularly strategic, yet specialized, building block: 3-Ethynyl-5-methoxypyridine . The value of this molecule lies in the unique interplay of its three key features:

  • The Pyridine Core: Provides a foundational heterocyclic structure with favorable physicochemical properties.

  • The 5-Methoxy Group: An electron-donating group that modulates the electronics of the pyridine ring and can serve as a hydrogen bond acceptor.

  • The 3-Ethynyl Group: A highly versatile terminal alkyne that acts as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogoshira cross-coupling.[3]

This combination allows for the precise and directional elaboration of molecular complexity, making it an exemplary tool for lead optimization. This guide will provide an in-depth analysis of its most prominent successful application and explore its broader potential in kinase inhibitor design, comparing its utility against alternative synthetic strategies.

Part 1: A Case Study in Success: Development of a High-Affinity PET Ligand for mGluR5

A benchmark application of this compound is in the synthesis of ligands for the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target in the central nervous system (CNS).

Scientific Rationale: The Therapeutic Importance of Targeting mGluR5

The mGluR5 receptor is a G-protein coupled receptor that plays a pivotal role in modulating glutamatergic neurotransmission, the primary excitatory pathway in the CNS.[3] Dysregulation of mGluR5 signaling has been implicated in a wide range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[3] Consequently, the development of potent and selective mGluR5 antagonists is a major goal for therapeutic intervention. Furthermore, such ligands, when radiolabeled, can be used in Positron Emission Tomography (PET) to visualize receptor density and occupancy in the brain, aiding in both clinical diagnostics and drug development.[3]

Application in Action: Synthesis of the mGluR5 PET Ligand [¹¹C]M-PEPy

Researchers successfully utilized a derivative of this compound to create a potent mGluR5 antagonist known as M-PEPy, which was subsequently radiolabeled to 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine ([¹¹C]M-PEPy) for use as a PET ligand.[3] The synthesis leverages the ethynyl group as a key anchor point for a Sonogoshira cross-coupling reaction.

The causality for choosing this specific building block is clear: the meta-substituted pyridine core provides the correct geometry for binding to the receptor, while the terminal alkyne enables a robust and high-yielding coupling reaction to install the second half of the molecule.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Bromo-5-methoxypyridine C Sonogoshira Cross-Coupling A->C B 2-Ethynylpyridine B->C R Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., TEA) R->C Catalyzes reaction D M-PEPy (Final Product) C->D Forms C-C bond

Caption: Synthetic workflow for M-PEPy via Sonogoshira coupling.

Comparative Performance Data

M-PEPy and its analogs have been identified as highly potent and selective noncompetitive antagonists for mGluR5.[3] Its performance is comparable or superior to other well-known research compounds in the field.

CompoundTargetReported Affinity (IC₅₀)Key Structural FeatureReference
M-PEPy mGluR5Potent, high affinityPyridinylethynyl-methoxypyridine[3]
MPEP mGluR5High affinity (nM range)Phenylethynyl-methylpyridine[3]
MTEP mGluR5Moderately high affinityThiazolylethynyl-pyridine[3]

This table illustrates how modifications to the core scaffold, enabled by building blocks like this compound, allow for fine-tuning of antagonist properties.

Experimental Protocol: Synthesis of M-PEPy

This protocol is based on the well-established Sonogoshira cross-coupling reaction described for M-PEPy and its precursors.[3]

Objective: To synthesize 2-(2-(5-methoxypyridin-3-yl)ethynyl)pyridine (M-PEPy).

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 2-Ethynylpyridine (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Nitrogen or Argon source (for inert atmosphere)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Methodology:

  • Inert Atmosphere: To a dry round-bottom flask, add 3-Bromo-5-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe. Stir the mixture to dissolve the solids.

  • Substrate Addition: Add 2-Ethynylpyridine to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C, to increase rate) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, M-PEPy.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Broader Utility and Comparative Value in Kinase Inhibitor Design

While the mGluR5 application is a validated success, the structural features of this compound make it an exceptionally promising building block for the synthesis of protein kinase inhibitors, a dominant area of modern oncology and immunology research.[4][5]

Scientific Rationale: The Need for Diverse Scaffolds

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics.[5] The development of potent and selective inhibitors is a primary challenge, requiring access to a diverse range of chemical scaffolds to effectively probe the unique features of different kinase active sites.[5] The p38 MAP kinase pathway, for instance, is a key regulator of inflammatory responses and a target for which numerous pyridine-based inhibitors have been developed.[7][8]

The Strategic Advantage of this compound

The true value of this building block in kinase inhibitor design lies in its role as a versatile intermediate for creating complex bi-heteroaryl scaffolds. The terminal alkyne is not just limited to Sonogoshira reactions; it opens the door to a host of powerful synthetic transformations.

Caption: Versatility of the ethynyl group for scaffold diversification.

Comparison with Alternative Pyridine Building Blocks

Drug development often involves exploring multiple synthetic routes. This compound offers distinct advantages and disadvantages compared to other common pyridine building blocks.

Building Block TypePrimary Reaction(s)AdvantagesDisadvantages
Halopyridines (e.g., 3-Bromo-5-methoxypyridine)Suzuki, Stille, Buchwald-Hartwig, SonogoshiraCommercially available, wide reaction scopeRequires stoichiometric organometallic reagents
Pyridine Boronic Acids/Esters Suzuki CouplingMild reaction conditions, high functional group toleranceCan be unstable, requires prior synthesis from halopyridine
Aminopyridines Amide coupling, SNArDirect installation of amide linkers, key pharmacophoreBasicity can interfere with some catalytic cycles
This compound Sonogoshira, Click ChemistryDirect C-C bond formation, rigid linear linker, bio-orthogonal reactionsNarrower reaction scope than halides, alkyne can be unstable

Causality in Choice: A medicinal chemist would choose this compound over a halopyridine when the goal is to introduce a rigid, linear alkyne linker, which can project a substituent deep into a binding pocket without the rotational freedom of a single bond. It would be chosen over a boronic ester when a direct coupling to an sp-hybridized carbon is desired, or when subsequent "click" chemistry is planned.

Conclusion and Future Outlook

This compound has demonstrated its value in the successful synthesis of high-affinity ligands for the challenging mGluR5 CNS target.[3] Its utility is rooted in the strategic placement of a versatile ethynyl group on a medicinally relevant methoxypyridine core.

Beyond this validated application, its potential as a building block for a new generation of kinase inhibitors is significant. The ability to employ it in a variety of modern coupling reactions allows for rapid scaffold diversification, a key strategy in overcoming selectivity challenges and developing next-generation therapeutics.[5] Future applications will likely see this compound used not only in traditional cross-coupling but also in the burgeoning fields of bio-orthogonal chemistry and the synthesis of covalent inhibitors, where the reactivity of the alkyne can be further exploited.

References

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  • Genesis Para La Investigacion. (1991). 3,5-dimethyl-4-methoxypyridine derivatives (US5066810A).
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  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]

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  • Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6268. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Retrieved from [Link]

  • Thieme. (n.d.). Process Research and Development for Heterocyclic p38 MAP Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, February 7). 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine. Retrieved from [Link]

  • Molecules. (2025, April 7). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

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  • El-Gamal, M. I., et al. (2019). Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators. Bioorganic & Medicinal Chemistry, 27(20), 115053. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly. 3-Ethynyl-5-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its pyridine core and reactive ethynyl group demand a systematic and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The core philosophy of this guide is self-validation. By understanding the chemical reasoning behind each step, you, the researcher, can confidently manage this substance, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for this compound is limited, we can infer its primary hazards from available Safety Data Sheets (SDS) and the known properties of its structural components: the pyridine ring and the ethynyl group.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Skin Irritation (Category 2)Causes skin irritation.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]
Flammability (Inferred)As a pyridine derivative, it should be treated as potentially flammable. Pyridine itself is a flammable liquid.[3][4]N/A
Reactivity (Inferred)The terminal ethynyl group can be reactive and may form explosive acetylides with certain metals. This necessitates careful segregation from incompatible waste streams.N/A

This initial assessment dictates that this compound must be handled as a hazardous substance, requiring disposal as regulated chemical waste.

The Disposal Workflow: A Decision-Making Framework

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste, from generation to final hand-off.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_lab In the Laboratory cluster_disposal Institutional Disposal Process A Waste Generation (e.g., unused reagent, reaction quench, contaminated materials) B Is waste pure compound or a solution? A->B C Segregate as 'Non-Halogenated Organic Waste' B->C Solution in non-halogenated solvent D Segregate as 'this compound Solid Waste' B->D Pure solid or contaminated solids E Select Appropriate Waste Container (Glass or HDPE, Screw Cap) C->E D->E F Label Container Correctly (Full Name, CAS#, Hazards) E->F G Store Safely in Lab (Secondary Containment, Ventilated Area) F->G H Contact EHS/Waste Management G->H I Schedule Waste Pickup H->I J Final Disposal (Incineration by licensed facility) I->J

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides actionable steps for managing waste containing this compound. The underlying principle is containment and clear communication of the hazard to all personnel who may handle the waste.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring cost-effective, compliant disposal.

  • Pure Compound and Contaminated Solids: Any unused or expired pure this compound, as well as materials grossly contaminated with it (e.g., weighing paper, gloves, silica gel), should be collected in a designated solid waste container.

  • Dilute Solutions: Solutions of this compound in non-halogenated solvents should be collected in a designated liquid waste container for non-halogenated organic waste.

  • Aqueous Solutions: If the compound is present in an aqueous solution, it should be collected in a designated aqueous waste container. Do not pour any amount, however small, down the drain.[5] Pyridine is water-soluble and can persist in the environment.[6]

  • Causality: Segregation prevents dangerous reactions. For instance, mixing a pyridine-based compound with strong acids or oxidizers in a single waste container can lead to exothermic reactions.[7] Furthermore, waste disposal contractors charge significantly different rates for halogenated vs. non-halogenated waste streams.

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier between the chemical and the environment.

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible waste container. A brown glass bottle with a screw cap is ideal for liquid waste, while a wide-mouthed high-density polyethylene (HDPE) or glass jar is suitable for solid waste.

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.[7]

  • Complete the Label: Clearly write the full chemical name, "this compound," and its CAS Number (686768-50-3).[1] List all components of the waste, including solvents, with estimated percentages. Tick the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: In-Lab Waste Accumulation

Safe temporary storage within the laboratory is crucial to prevent spills and exposure.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the escape of vapors.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Store in a Designated Area: Store the waste in a well-ventilated area, such as a designated satellite accumulation area within a fume hood or a ventilated cabinet. This storage area should be away from heat, open flames, and incompatible materials.[3][8]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals in accordance with all regulations.

  • Consult Institutional Policy: Familiarize yourself with your organization's specific procedures for chemical waste pickup. This information is typically available from your Environmental Health & Safety (EHS) department.

  • Arrange for Pickup: Once the container is full or you are finished with the process that generates the waste, contact your EHS office to schedule a pickup.[7]

  • Never Dispose as Common Trash: Under no circumstances should this chemical or its empty containers be disposed of in the regular trash.[3] Handle uncleaned, empty containers as you would the product itself.[3]

Decontamination and Spill Management

Accidents happen. A clear, pre-defined plan for decontamination and spill response is essential.

Equipment Decontamination
  • Rinsing: Glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the appropriate non-halogenated organic waste container.

  • Washing: After the initial solvent rinse, glassware can be washed with soap and water.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[10]

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.

    • Ventilate the area.[3]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[9]

    • If the spill is flammable, remove all sources of ignition.[9]

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you can ensure that your use of this compound aligns with the highest standards of laboratory safety and environmental stewardship, building a foundation of trust in your scientific practices.

References

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  • Standard Operating Procedure for Pyridine. Washington State University. Retrieved from [Link]

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). (2016). Carl ROTH. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]

  • ATSDR Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency. Retrieved from [Link]

  • SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. (2023). Organon. Retrieved from [Link]

  • HAZARD SUMMARY - Pyridine. New Jersey Department of Health. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 3-Ethynyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in safe handling. Based on available data for similar compounds, 3-Ethynyl-5-methoxypyridine is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Pyridine and its derivatives are known for their potential to cause nausea, headaches, and dizziness upon inhalation.[3][4]

Hazard ClassificationPotential EffectsRecommended Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[5]
Skin Irritation Causes skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.[2][3]
Eye Irritation Causes serious eye irritation.[1]Wear chemical splash goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation.[1]Handle exclusively in a certified chemical fume hood.[3][4][6]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following recommendations are based on best practices for handling pyridine and its derivatives.[3][6]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[2] A face shield should be used when there is a greater risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

    • Lab Coat: A flame-retardant and chemically impervious lab coat or coveralls must be worn and fully buttoned.[2][6]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[2]

  • Footwear: Closed-toe, chemical-resistant shoes are required in the laboratory.[2]

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Compound This compound Hazards Skin Irritant Eye Irritant Respiratory Irritant Harmful if Swallowed Compound->Hazards Goggles Safety Goggles/ Face Shield Hazards->Goggles Eye Irritant Gloves Nitrile or Neoprene Gloves Hazards->Gloves Skin Irritant Coat Lab Coat Hazards->Coat Skin Irritant Hood Fume Hood Hazards->Hood Respiratory Irritant

Caption: PPE selection workflow based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures both safety and experimental integrity.

  • Preparation and Engineering Controls:

    • Ventilation: Before handling, ensure the laboratory is well-ventilated and the chemical fume hood is functioning correctly.[3][4]

    • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • Spill Kit: Have a spill kit rated for organic chemicals readily available.

  • Chemical Handling:

    • Weighing and Transfer: Conduct all weighing and transfers of this compound within a chemical fume hood to contain any dust or vapors.

    • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[3]

    • Temperature Control: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[4][6]

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work area after handling is complete.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, dry substance and place it in an appropriate waste disposal container.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible waste container.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal Method: As a pyridine derivative, this compound is considered hazardous waste.[7] The recommended disposal method for pyridine-containing waste is incineration at a licensed hazardous waste facility.[7] Never pour this chemical down the drain or dispose of it in regular trash.[4]

Disposal_Plan Start Waste Generated Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Licensed Hazardous Waste Vendor (Incineration) Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step waste disposal plan for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Pyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Methoxypyridine.
  • Chemical Label for this compound. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-5-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.